2,5-Diisopropylphenol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2,5-di(propan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNUNYPYULIJSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073483 | |
| Record name | Phenol, 2,5-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,5-Diisopropylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032579 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
35946-91-9 | |
| Record name | 2,5-Diisopropylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35946-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diisopropylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035946919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,5-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diisopropylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIISOPROPYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4WT3D9GR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,5-Diisopropylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032579 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95.5 °C | |
| Record name | 2,5-Diisopropylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032579 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Diisopropylphenol: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diisopropylphenol is an organic compound of significant interest in pharmaceutical research, primarily as a known impurity and regioisomer of the widely used intravenous anesthetic, propofol (B549288) (2,6-diisopropylphenol).[1] Understanding the chemical properties, structure, and biological interactions of this compound is crucial for the quality control of propofol formulations and for exploring its own potential pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, structural details, and detailed experimental protocols for its synthesis, analysis, and evaluation of its biological activity.
Chemical Structure and Identification
This compound is a phenol (B47542) derivative with two isopropyl groups attached to the benzene (B151609) ring at positions 2 and 5.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2,5-di(propan-2-yl)phenol | [2] |
| Synonyms | 2,5-bis(1-methylethyl)phenol, Propofol impurity D | [1][3] |
| CAS Number | 35946-91-9 | [1][4] |
| Molecular Formula | C₁₂H₁₈O | [1][4] |
| Molecular Weight | 178.27 g/mol | [1][4] |
| Appearance | Solid, colorless to pale yellow liquid | [2][5] |
| Melting Point | 95.5 °C to 118-119 °C | [1][2][6] |
| Boiling Point | 263 °C at 760 mmHg | [1] |
| Density | 0.948 g/cm³ | [1] |
| Solubility | Slightly soluble in DMSO and Methanol. Limited solubility in water. Soluble in organic solvents. | [1][5][7] |
| pKa | 10.55 ± 0.10 (Predicted) | [1] |
| InChI | InChI=1S/C12H18O/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9,13H,1-4H3 | [2][8] |
| SMILES | CC(C)C1=CC(=C(C=C1)C(C)C)O | [2][8] |
Synthesis and Purification
The primary route for the synthesis of diisopropylphenols is the Friedel-Crafts alkylation of phenol with propylene (B89431) or an isopropylating agent like isopropanol, typically in the presence of an acid catalyst. This reaction often yields a mixture of isomers, including this compound, 2,6-diisopropylphenol (propofol), and 2,4-diisopropylphenol. The separation of these isomers is a significant challenge in the production of pure propofol.
References
- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 2. marinebiology.pt [marinebiology.pt]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. seoho.biz:5000 [seoho.biz:5000]
- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Comprehensive Technical Guide to 2,5-Diisopropylphenol
For researchers, scientists, and professionals in drug development, this guide provides an in-depth overview of 2,5-Diisopropylphenol, a significant organic compound with diverse applications. This document details its chemical identity, physicochemical properties, synthesis methodologies, and its role in pharmaceutical analysis and biological systems.
Core Data Summary
Chemical Identifier: this compound CAS Number: 35946-91-9[1][2][3][4][5][6][7]
Synonyms:
-
2,5-Bis(propan-2-yl)phenol[1]
-
2,5-Di(Propan-2-Yl)Phenol[1]
-
Phenol (B47542), 2,5-bis(1-methylethyl)-[1][2]
-
Phenol, 2,5-diisopropyl-[1]
-
Propofol (B549288) Impurity D[1][2]
-
Einecs 252-807-4[2]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O | [1][2][5] |
| Molecular Weight | 178.27 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid or solid | [1][8] |
| Melting Point | 95.5 °C (as solid) | [8] |
| Boiling Point | 263 °C at 760 mmHg | [2][4] |
| Density | 0.948 g/cm³ | [2] |
| Flash Point | 119.9 °C | [2] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol); limited solubility in water | [1][2] |
| pKa | 10.55 ± 0.10 (Predicted) | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is primarily achieved through the isopropylation of phenol. While specific protocols for the 2,5-isomer are not extensively detailed in publicly available literature, the synthesis of its structural isomer, 2,6-diisopropylphenol (Propofol), provides a well-documented framework. The methodologies can be adapted to favor the formation of the 2,5-isomer by adjusting reaction conditions.
Representative Synthesis: Friedel-Crafts Alkylation of Phenol
This method involves the electrophilic substitution of isopropyl groups onto the phenol ring using an alkylating agent in the presence of an acid catalyst.
Materials:
-
Phenol
-
Isopropyl alcohol (or propene)
-
Acid catalyst (e.g., H-beta zeolite, H-mordenite, Cs2.5H0.5PW12O40/K-10 clay)[9][10]
-
Solvent (if applicable, e.g., for liquid-phase reactions)
-
Reaction vessel (e.g., fixed-bed reactor for vapor-phase, autoclave for liquid-phase)[5][6]
-
Purification apparatus (e.g., distillation column, chromatography system)
Experimental Workflow:
General workflow for the synthesis of diisopropylphenol isomers.
Detailed Methodology:
-
Catalyst Preparation: The selected acid catalyst (e.g., H-beta zeolite) is activated according to standard procedures, which may involve calcination at elevated temperatures.
-
Reaction Setup: For a vapor-phase reaction, phenol and isopropyl alcohol are vaporized and fed into a fixed-bed reactor containing the catalyst.[6] For a liquid-phase reaction, the reactants and catalyst are charged into an autoclave.[5]
-
Reaction Conditions: The reaction temperature, pressure, and molar ratio of phenol to isopropyl alcohol are critical parameters that influence the isomer distribution. Optimization of these conditions is necessary to maximize the yield of this compound.[6]
-
Product Recovery: After the reaction, the product mixture is cooled and collected. The catalyst is separated by filtration.
-
Purification: The crude product, which contains a mixture of isopropylphenol isomers (2-isopropylphenol, 4-isopropylphenol, 2,4-, 2,5-, 2,6-diisopropylphenol, and 2,4,6-triisopropylphenol), is subjected to purification. This is typically achieved by fractional distillation under reduced pressure, followed by chromatographic techniques to isolate this compound.
Analytical Methods
As an impurity of the widely used anesthetic Propofol (2,6-diisopropylphenol), robust analytical methods are essential for the detection and quantification of this compound in pharmaceutical formulations.
Gas Chromatography-Mass Spectrometry (GC/MS)
GC/MS is a standard technique for the analysis of volatile and semi-volatile compounds like diisopropylphenol isomers.
Experimental Protocol Outline:
-
Sample Preparation: The sample containing this compound is dissolved in a suitable organic solvent. For biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
-
GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column) to separate the different isomers based on their boiling points and interactions with the stationary phase.
-
MS Detection: The separated compounds are introduced into a mass spectrometer for detection and identification. The mass spectrum of this compound will show a characteristic fragmentation pattern, allowing for its unambiguous identification.
-
Quantification: Quantification is typically performed using a calibration curve prepared with certified reference material of this compound.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and can be used for the analysis of this compound, especially in complex matrices like biological fluids.[3][11]
Experimental Workflow:
Analytical workflow for this compound using LC-MS/MS.
Biological Activity and Signaling Pathways
While the biological activity of this compound is not as extensively studied as its 2,6-isomer (propofol), it is known to possess antioxidant properties and interact with biological membranes.[12] Its structural similarity to propofol suggests potential interactions with neuronal receptors.
Propofol is known to exert its anesthetic effects primarily through the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor, which is the major inhibitory neurotransmitter receptor in the central nervous system.[4] It also inhibits the N-methyl-D-aspartate (NMDA) receptor, a key excitatory receptor.[10] this compound also interacts with the GABA-A receptor, although its effects differ from those of propofol.[12]
Putative Mechanism of Action at the Synapse
The following diagram illustrates the general mechanism by which phenolic anesthetics like diisopropylphenol isomers are thought to modulate synaptic transmission.
References
- 1. env.go.jp [env.go.jp]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. mobile.labmedica.com [mobile.labmedica.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 8. Propofol - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The Experimental and Clinical Pharmacology of Propofol, an Anesthetic Agent with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stork: A study of analytical methods for the determination of propofol in blood [storkapp.me]
- 12. Buy this compound | 35946-91-9 [smolecule.com]
synthesis of 2,5-Diisopropylphenol from phenol
An In-depth Technical Guide to the Synthesis of 2,5-Diisopropylphenol from Phenol (B47542)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a significant isomer of diisopropylphenol, primarily known as an impurity in the industrial production of the anesthetic propofol (B549288) (2,6-diisopropylphenol). The synthesis is predominantly achieved through the Friedel-Crafts alkylation of phenol with an isopropylating agent. This document details the underlying reaction mechanisms, explores the critical parameters influencing isomer distribution, and presents detailed experimental protocols. Furthermore, it addresses the significant challenges in the purification of this compound from its isomers and discusses various analytical techniques for its characterization. The guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the selective synthesis and purification of this specific diisopropylphenol isomer.
Introduction
This compound is an aromatic organic compound characterized by a phenol ring substituted with two isopropyl groups at the 2 and 5 positions. While its sibling isomer, 2,6-diisopropylphenol (propofol), is a widely used intravenous anesthetic, this compound is primarily recognized as a process-related impurity in propofol synthesis[1][2]. Understanding the synthesis of this compound is crucial for the development of strategies to either minimize its formation during propofol production or to selectively synthesize it for other potential applications. The synthesis of diisopropylphenols from phenol is a classic example of electrophilic aromatic substitution, where the regioselectivity is highly dependent on the reaction conditions.
Reaction Mechanism and Signaling Pathways
The synthesis of this compound from phenol proceeds via a Friedel-Crafts alkylation reaction. This reaction involves the electrophilic attack of an isopropyl carbocation on the electron-rich phenol ring. The reaction can be catalyzed by Brønsted or Lewis acids.
Generation of the Isopropyl Carbocation
The isopropyl carbocation is typically generated from an isopropylating agent such as isopropanol (B130326) or propylene (B89431) in the presence of an acid catalyst.
-
From Isopropanol: In the presence of a strong acid (e.g., H₂SO₄), isopropanol is protonated, followed by the loss of a water molecule to form a secondary isopropyl carbocation.
-
From Propylene: Propylene can be protonated by an acid catalyst to directly form the isopropyl carbocation.
Electrophilic Aromatic Substitution
The isopropyl carbocation then acts as an electrophile and attacks the phenol ring. The hydroxyl group of phenol is an activating, ortho-, para-directing group. The initial isopropylation of phenol primarily yields 2-isopropylphenol (B134262) and 4-isopropylphenol (B134273). A second isopropylation on these mono-substituted phenols leads to the formation of various diisopropylphenol isomers, including this compound.
The formation of this compound occurs from the isopropylation of either 2-isopropylphenol at the para-position or 4-isopropylphenol at one of the ortho-positions.
Thermodynamic vs. Kinetic Control
The distribution of diisopropylphenol isomers is governed by the principles of thermodynamic and kinetic control[1][3][4][5][6].
-
Kinetic Control: At lower temperatures and shorter reaction times, the product distribution is determined by the relative rates of formation of the different isomers. The kinetically favored products are typically the ortho-substituted isomers due to the directing effect of the hydroxyl group.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, allowing for isomerization of the products. The product distribution then reflects the relative thermodynamic stabilities of the isomers. The 2,4- and this compound isomers are generally considered to be more thermodynamically stable than the 2,6-isomer due to reduced steric hindrance[7]. Therefore, higher temperatures are expected to favor the formation of this compound.
Experimental Protocols
While most published protocols focus on maximizing the yield of 2,6-diisopropylphenol, the following protocol is a generalized procedure for the synthesis of a mixture of diisopropylphenols, with conditions that can be adjusted to favor the formation of the 2,5-isomer based on the principles of thermodynamic control.
General Procedure for Friedel-Crafts Isopropylation of Phenol
Materials:
-
Phenol
-
Isopropanol or Propylene
-
Acid Catalyst (e.g., Sulfuric Acid, Phosphoric Acid, or a solid acid catalyst like a zeolite)
-
Organic Solvent (e.g., Toluene, Xylene)
-
Deionized Water
-
Drying Agent (e.g., Anhydrous Sodium Sulfate or Magnesium Sulfate)
Procedure:
-
Reaction Setup: A suitable reactor (e.g., a three-necked round-bottom flask or a pressure reactor) is equipped with a mechanical stirrer, a condenser, a thermometer, and an addition funnel (for liquid isopropylating agents) or a gas inlet tube (for propylene).
-
Charging Reactants: The reactor is charged with phenol and the acid catalyst.
-
Heating: The mixture is heated to the desired reaction temperature. To favor the formation of this compound, a higher temperature in the range of 180-220°C is recommended.
-
Addition of Isopropylating Agent: Isopropanol is added dropwise to the reaction mixture, or propylene gas is bubbled through the mixture at a controlled rate. The reaction is typically exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
Reaction: The reaction mixture is stirred at the set temperature for a prolonged period (e.g., 4-8 hours) to allow for thermodynamic equilibration of the isomers.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the slow addition of water. The product is then extracted with an organic solvent.
-
Purification: The organic layer is washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of diisopropylphenol isomers, is then purified.
Quantitative Data
The selective synthesis of this compound is challenging, and most of the available quantitative data focuses on the production of 2,6-diisopropylphenol. However, some studies provide insights into the isomer distribution under various conditions.
| Catalyst | Alkylating Agent | Temperature (°C) | Phenol Conv. (%) | 2,6-DIPP Sel. (%) | Other DIPP Isomers Sel. (%) | Reference |
| H-beta | Isopropanol | 260 | 94 | 56 | 44 (including 2,4- and 2,5-DIPP) | [8][9][10][11] |
| H-mordenite | Isopropanol | 260 | 68 | 43 | 57 (including 2,4- and 2,5-DIPP) | [8][10][11] |
| AlCl₃ | Propylene | 300 | High | Low | High (mixture of isomers) | [12] |
| Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | Isopropanol | 200 | High | High (for 2,6-DIPP) | Low (for other isomers) | [13][14][15] |
Note: The selectivity for "Other DIPP Isomers" includes 2,4-diisopropylphenol, this compound, and other polyalkylated phenols. The data highlights that while catalysts can be optimized for 2,6-DIPP, a significant portion of other isomers, including 2,5-DIPP, is often formed. To increase the yield of this compound, reaction conditions should be shifted towards thermodynamic control, which generally involves higher temperatures and longer reaction times than those optimized for 2,6-DIPP production.
Purification
The purification of this compound from the reaction mixture is a significant challenge due to the close boiling points of the diisopropylphenol isomers.
| Isomer | Boiling Point (°C) |
| 2,4-Diisopropylphenol | ~252 |
| This compound | ~255 |
| 2,6-Diisopropylphenol | 256 |
| 3,5-Diisopropylphenol | ~261 |
Table 2: Boiling points of diisopropylphenol isomers.
The primary methods for purification include:
-
Fractional Distillation: High-efficiency fractional distillation under reduced pressure is the most common method used to separate the isomers. However, due to the small differences in boiling points, this requires a column with a high number of theoretical plates and is often a difficult and energy-intensive process[16].
-
Crystallization: this compound is a solid at room temperature. This property can be exploited for purification. Cooling a concentrated solution of the isomer mixture may lead to the crystallization of this compound. The choice of solvent is critical for successful crystallization.
-
Chromatography: Preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used for the separation of small quantities of the isomers for analytical or research purposes. However, these methods are generally not scalable for industrial production.
-
Derivative Formation: In some cases, the isomers can be converted into derivatives (e.g., esters) which may have more distinct physical properties, facilitating their separation by crystallization or distillation. The desired isomer can then be regenerated from the purified derivative[6].
Conclusion
The synthesis of this compound from phenol is intrinsically linked to the production of its isomers, particularly the anesthetic propofol. While the Friedel-Crafts alkylation is the standard synthetic route, achieving high selectivity for the 2,5-isomer requires a careful manipulation of reaction conditions to favor thermodynamic control. This typically involves employing higher reaction temperatures and longer reaction times. The major hurdle in obtaining pure this compound lies in its separation from the other diisopropylphenol isomers, which have very similar physical properties. A combination of advanced distillation techniques and crystallization is often necessary to achieve high purity. This guide provides a foundational understanding for researchers and professionals aiming to either selectively synthesize this compound or to control its formation as an impurity in related chemical processes. Further research into novel catalytic systems and more efficient separation technologies is warranted to improve the selective synthesis and purification of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Separation of diisopropylnaphthalene isomers [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jackwestin.com [jackwestin.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US20230159420A1 - Manufacturing and purification technology for high purity propofol - Google Patents [patents.google.com]
- 8. Propofol [webbook.nist.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. EP0511947B1 - Process for the purification of 2,6-diisopropyl phenol - Google Patents [patents.google.com]
An In-depth Technical Guide to the Friedel-Crafts Alkylation for 2,5-Diisopropylphenol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,5-diisopropylphenol via Friedel-Crafts alkylation. This document delves into the reaction's core principles, detailed experimental methodologies, and the critical parameters influencing the regioselectivity of the isopropylation of phenol (B47542).
Introduction
The Friedel-Crafts alkylation of phenols is a cornerstone of synthetic organic chemistry, enabling the introduction of alkyl groups onto the aromatic ring. The synthesis of diisopropylphenol isomers is of significant industrial interest. While the 2,6-isomer, Propofol, is a widely used anesthetic, the 2,5-isomer also holds potential in various applications, including as a precursor in the synthesis of more complex molecules in the pharmaceutical and agricultural sectors.[1]
The synthesis of this compound presents a significant regioselectivity challenge. The hydroxyl group of phenol is an ortho-, para-directing activator, leading to a mixture of di-substituted isomers, with the 2,4- and 2,6-diisopropylphenols often being the major products. Achieving a high yield of the 2,5-isomer requires a thorough understanding of the interplay between kinetic and thermodynamic control, catalyst selection, and reaction conditions.
The Reaction Mechanism: An Electrophilic Aromatic Substitution
The Friedel-Crafts alkylation of phenol with an isopropylating agent, such as isopropanol (B130326) or propylene, proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a Brønsted or Lewis acid.
The key steps of the reaction are:
-
Formation of the Electrophile: The acid catalyst protonates the isopropylating agent (e.g., isopropanol), which then loses a molecule of water to form a secondary isopropyl carbocation.
-
Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the isopropyl carbocation. This attack is directed to the ortho and para positions due to the activating and directing effect of the hydroxyl group.
-
Deprotonation: A base (which can be a weakly basic solvent or another phenol molecule) removes a proton from the intermediate arenium ion, restoring the aromaticity of the ring and yielding the isopropylphenol product.
To obtain this compound, a second isopropylation occurs on a mono-isopropylphenol intermediate, typically p-isopropylphenol.
References
The Natural Occurrence and Biological Significance of 2,5-Diisopropylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Diisopropylphenol, a monoterpenoid, is a naturally occurring phenolic compound that has garnered interest due to its structural similarity to the widely used anesthetic, propofol (B549288) (2,6-diisopropylphenol). While not as extensively studied as its isomer, this compound is found in the essential oils of certain aromatic plants and is implicated in various biological processes. This technical guide provides a comprehensive overview of the natural occurrence, proposed biosynthesis, and known biological activities of this compound. Detailed experimental protocols for its isolation and identification from natural sources are presented, along with a summary of its interactions with biological systems.
Natural Occurrence
The primary documented natural source of this compound is the essential oil of Thymbra capitata, a plant commonly known as Spanish oregano or conehead thyme.[1][2] This aromatic shrub is native to the Mediterranean region and its essential oil is characterized by a high concentration of phenolic monoterpenes, primarily carvacrol (B1668589) and thymol.[3][4] While this compound is a minor constituent of this essential oil, its presence is consistently reported in detailed chemical analyses.
Besides its botanical origin, this compound is also considered an endogenous metabolite in animals, potentially arising from lipid peroxidation processes.[5]
Table 1: Documented Natural Sources of this compound
| Source Organism | Part of Organism | Method of Detection | Reference(s) |
| Thymbra capitata (Spanish Oregano) | Aerial parts (leaves and flowers) | Gas Chromatography-Mass Spectrometry (GC-MS) | [1][3][4] |
| Animal tissues (endogenous) | Not specified | Inferred from metabolic databases | [5] |
Biosynthesis
The biosynthetic pathway of this compound in plants has not been explicitly elucidated. However, based on the well-established pathways of structurally related monoterpenoids in the Lamiaceae family, a putative pathway can be proposed. The biosynthesis of the p-cymene (B1678584) scaffold, a key precursor, is known to originate from the mevalonate (B85504) (MVA) pathway.
Geranyl pyrophosphate (GPP), a central intermediate in terpenoid biosynthesis, undergoes cyclization to form monoterpenes such as γ-terpinene. Subsequent dehydrogenation steps lead to the formation of p-cymene. It is hypothesized that p-cymene then undergoes hydroxylation and subsequent isopropylation to yield this compound.
Experimental Protocols
The isolation and identification of this compound from its primary natural source, Thymbra capitata, typically involves the extraction of the essential oil followed by chromatographic and spectrometric analysis.
Isolation of Essential Oil by Hydrodistillation
This protocol is adapted from methodologies described for the analysis of essential oils from Thymbra and Thymus species.[3]
Materials and Equipment:
-
Fresh or air-dried aerial parts of Thymbra capitata
-
Clevenger-type apparatus
-
Heating mantle
-
Distilled water
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
Procedure:
-
Weigh approximately 100 g of the plant material and place it in a 2 L round-bottom flask.
-
Add 1 L of distilled water to the flask.
-
Set up the Clevenger apparatus for hydrodistillation.
-
Heat the flask using the heating mantle to boil the water and generate steam.
-
Continue the distillation for 3 hours, collecting the essential oil in the calibrated tube of the Clevenger apparatus.
-
After cooling, carefully collect the oil layer.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the essential oil in a sealed, dark glass vial at 4°C until analysis.
Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the typical parameters used for the analysis of Thymbra capitata essential oil.[3][6]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Fused-silica capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions:
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL of a 1% solution of the essential oil in hexane (B92381) (split ratio 1:50).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Final hold: 240°C for 10 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Compound Identification: Identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).
Quantification: The relative percentage of this compound in the essential oil is calculated from the peak area in the GC-FID chromatogram using the normalization method, assuming a response factor of one for all components. For absolute quantification, a calibration curve should be prepared using a certified reference standard of this compound.
Biological Activities and Signaling Pathways
While research specifically focused on this compound is limited, existing studies and its structural similarity to other phenolic compounds suggest several biological activities.
Antioxidant Properties
This compound is reported to possess antioxidant properties, acting as a free radical scavenger.[7] This activity is attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, thereby forming a more stable phenoxyl radical.[7] This mechanism is characteristic of chain-breaking antioxidants that interrupt the propagation of lipid peroxidation.[7] However, its antioxidant potency is considered to be lower than that of its isomer, propofol.[7]
Interaction with Biological Membranes
Due to its lipophilic nature, this compound is expected to interact with biological membranes.[7][8] Such interactions can alter membrane fluidity and permeability, which may, in turn, influence the function of membrane-bound proteins such as receptors and ion channels.[9][10][11][12] Studies on related phenolic compounds suggest that they can incorporate into the lipid bilayer, positioning themselves between phospholipid molecules.[9]
Modulation of GABA-A Receptors
The structural resemblance of this compound to propofol, a known positive allosteric modulator of the GABA-A receptor, suggests a potential interaction with this receptor complex.[13][14] Propofol enhances the effect of the neurotransmitter GABA, leading to increased chloride ion influx and neuronal hyperpolarization, which is the basis of its anesthetic effect.[5][15] While this compound exhibits only weak hypnotic effects, it is plausible that it interacts with the GABA-A receptor, albeit with lower affinity or efficacy than propofol.[7]
Conclusion
This compound is a naturally occurring monoterpenoid found in the essential oil of Thymbra capitata. Its biosynthesis is likely to follow the established pathways for related monoterpenes. While it is a minor component of its natural source, established protocols for essential oil analysis can be readily applied for its isolation and characterization. The biological activities of this compound, including its antioxidant properties and potential interactions with cell membranes and GABA-A receptors, warrant further investigation. For drug development professionals, its structural relationship to propofol makes it an interesting molecule for comparative studies to understand the structure-activity relationships of alkylphenols. Further research is needed to fully elucidate its physiological roles and therapeutic potential.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. Exaflor Negociant d'Huiles Essentielles et de Matières premières naturelles - SPANISH OREGANO OIL [exaflor.co]
- 3. Chemical composition and antifungal activity of the essential oil of Thymbra capitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of the GABAA receptor by propofol is independent of the gamma subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant and Antiproliferative Activities of the Essential Oils from Thymbra capitata and Thymus Species Grown in Portugal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound | 35946-91-9 [smolecule.com]
- 8. Comparative Interactions of Anesthetic Alkylphenols with Lipid Membranes [scirp.org]
- 9. Effects of propofol and other GABAergic phenols on membrane molecular organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into Polyphenol–Lipid Interactions: Chemical Methods, Molecular Aspects and Their Effects on Membrane Structures | MDPI [mdpi.com]
- 11. Biomembrane models and drug-biomembrane interaction studies: Involvement in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Membrane–drug interactions studied using model membrane systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Bifunctional Alkylphenol Anesthetic Allows Characterization of γ-Aminobutyric Acid, Type A (GABAA), Receptor Subunit Binding Selectivity in Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Propofol and flurazepam act synergistically to potentiate GABAA receptor activation in human recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Propofol - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2,5-Diisopropylphenol: A Structural Isomer of Propofol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Diisopropylphenol (2,5-DIPP), a structural isomer of the widely used anesthetic agent, propofol (B549288) (2,6-Diisopropylphenol). While structurally similar, the positional difference of one isopropyl group significantly alters its pharmacological profile. This document details the chemical and physical properties, synthesis, biological activities, and potential applications of 2,5-DIPP. Particular focus is placed on its comparative analysis with propofol, especially concerning its antioxidant properties and modulation of the GABA-A receptor. This guide is intended to be a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development, providing detailed experimental protocols and summarizing key data to facilitate further investigation into this intriguing molecule.
Introduction
This compound is an organic compound belonging to the class of aromatic monoterpenoids.[1] It is characterized by a phenol (B47542) ring substituted with two isopropyl groups at the 2 and 5 positions.[1] Its structural similarity to propofol, a cornerstone of modern anesthesia, has prompted interest in its biological activities.[2] Found in nature in plants such as Thymbra capitata, 2,5-DIPP is also recognized as a significant impurity in the synthesis of propofol, making its study relevant for quality control in pharmaceutical manufacturing.[1] This guide will explore the known scientific data on 2,5-DIPP, offering a detailed comparison with propofol to highlight the critical role of isomeric positioning on biological function.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2,5-DIPP is fundamental to its application in research and development. The following tables summarize the key chemical and physical data for this compound and provide a comparative view with its isomer, propofol.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 2,5-di(propan-2-yl)phenol[1] |
| Synonyms | 2,5-bis(1-methylethyl)phenol, Propofol EP Impurity D[3] |
| CAS Number | 35946-91-9[1] |
| Molecular Formula | C₁₂H₁₈O[1] |
| Molecular Weight | 178.27 g/mol [1] |
| InChI Key | VFNUNYPYULIJSN-UHFFFAOYSA-N[1] |
| SMILES | CC(C)C1=CC(=C(C=C1)C(C)C)O[1] |
Table 2: Physical Properties of this compound vs. Propofol
| Property | This compound | Propofol (2,6-Diisopropylphenol) |
| Physical State | Solid[3] | Liquid[2] |
| Melting Point | 95.5 °C[3] | 18 °C |
| Boiling Point | 115-120 °C[4] | 256 °C[2] |
| pKa | 10.55 ± 0.10 (Predicted) | 11.0[5] |
| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) | Insoluble in water[5] |
Synthesis of this compound
The primary method for synthesizing diisopropylphenol isomers is through the Friedel-Crafts alkylation of phenol with propylene (B89431) or an isopropylating agent like isopropyl alcohol, in the presence of an acid catalyst.[1] The regioselectivity of this reaction is highly dependent on the reaction conditions, including temperature, catalyst, and the ratio of reactants, often leading to a mixture of isomers, including 2,5-DIPP, 2,4-DIPP, and the desired 2,6-DIPP (propofol).[6][7]
General Synthesis Workflow
The synthesis of diisopropylphenol isomers can be visualized as a two-step process where phenol is first mono-alkylated and then di-alkylated.
Figure 1: General workflow for the synthesis of diisopropylphenol isomers via Friedel-Crafts alkylation.
Experimental Protocol: Friedel-Crafts Isopropylation of Phenol
This protocol provides a general procedure for the synthesis of diisopropylphenol isomers. Optimization of reaction conditions is crucial for maximizing the yield of the desired isomer.
Materials:
-
Phenol
-
Isopropyl alcohol (or propylene gas)
-
Acid catalyst (e.g., H-beta zeolite, H-mordenite)[7]
-
Anhydrous solvent (e.g., toluene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Equipment for product purification (e.g., column chromatography)
Procedure:
-
Catalyst Activation: The acid catalyst (e.g., H-beta zeolite) is activated by calcination at high temperature (e.g., 550°C) for several hours to remove any adsorbed water.
-
Reaction Setup: A dried round-bottom flask is charged with phenol and the activated catalyst in an appropriate solvent.
-
Addition of Alkylating Agent: The flask is heated to the desired reaction temperature (e.g., 180-220°C).[7] Isopropyl alcohol is then added dropwise to the reaction mixture with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to determine the conversion of phenol and the selectivity for the different diisopropylphenol isomers.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product, a mixture of isomers, is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate this compound.
-
Characterization: The structure and purity of the isolated 2,5-DIPP are confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.
Biological Activity
The biological activities of 2,5-DIPP are of significant interest, primarily in comparison to propofol. Its antioxidant potential and its interaction with the GABA-A receptor are the most studied aspects.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[8]
Table 3: Comparative Antioxidant Activity
| Compound | Antioxidant Potency (Free Radical Scavenging) | Lipid Peroxidation Inhibition | IC₅₀ (DPPH Assay) |
| Propofol (2,6-DIPP) | High[9] | High[9] | Data not available |
| This compound | Moderate[9] | Moderate[9] | Data not available |
| 2,4-Diisopropylphenol | Low[9] | Low[9] | Data not available |
| 2-Isopropylphenol | Low[9] | Low[9] | Data not available |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the antioxidant activity of phenolic compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compound (2,5-DIPP)
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared and stored in the dark.
-
Preparation of Test and Standard Solutions: Serial dilutions of the test compound (2,5-DIPP) and the standard antioxidant are prepared in methanol.
-
Assay: In a 96-well plate, a small volume of the test or standard solution is mixed with the DPPH solution. A control well contains only methanol and the DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of each well is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
GABA-A Receptor Modulation
Propofol is a potent positive allosteric modulator of the GABA-A receptor, which is the primary mechanism of its anesthetic action.[10] While 2,5-DIPP is also expected to interact with the GABA-A receptor, its potency is significantly lower than that of propofol.
Table 4: GABA-A Receptor Modulation
| Compound | Activity | Potency (EC₅₀/Kᵢ) |
| Propofol (2,6-DIPP) | Positive Allosteric Modulator | High (EC₅₀ in the low µM range) |
| This compound | Weak Modulator | Data not available |
Hypothetical Signaling Pathway
The interaction of alkylphenols like propofol and 2,5-DIPP with the GABA-A receptor enhances the effect of the endogenous neurotransmitter GABA, leading to increased chloride ion influx and neuronal hyperpolarization.
Figure 2: A diagram illustrating the hypothetical positive allosteric modulation of the GABA-A receptor by 2,5-DIPP.
Experimental Protocol: Electrophysiological Recording of GABA-A Receptor Modulation
This protocol describes a method to assess the modulatory effects of compounds on GABA-A receptors expressed in a cellular system.
Materials:
-
Cell line expressing GABA-A receptors (e.g., HEK293 cells)
-
Patch-clamp electrophysiology setup
-
GABA
-
Test compound (2,5-DIPP)
-
External and internal recording solutions
Procedure:
-
Cell Culture: Cells expressing the desired GABA-A receptor subunits are cultured on coverslips.
-
Electrophysiology Setup: A coverslip with adherent cells is placed in the recording chamber of the patch-clamp setup and perfused with an external solution.
-
Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal). The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Baseline Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). A baseline current is established by applying a low concentration of GABA (e.g., EC₅-EC₁₀).
-
Compound Application: The test compound (2,5-DIPP) is co-applied with GABA at various concentrations.
-
Data Acquisition: The changes in the GABA-evoked current in the presence of the test compound are recorded.
-
Data Analysis: The potentiation or inhibition of the GABA-evoked current is quantified. A dose-response curve is generated to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition) of the test compound.
Pharmacokinetics
Detailed pharmacokinetic studies on this compound are limited. However, based on its structural similarity to propofol, it is expected to be a lipophilic compound that undergoes hepatic metabolism, primarily through glucuronidation.[10] Its clearance and volume of distribution are likely to differ from propofol, contributing to its distinct pharmacological profile.
Table 5: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Propofol (2,6-Diisopropylphenol) |
| Bioavailability (IV) | Not applicable | 100% |
| Volume of Distribution | Data not available | High (2-10 L/kg)[10] |
| Protein Binding | Data not available | 97-99% |
| Metabolism | Expected to be hepatic (glucuronidation) | Hepatic (primarily glucuronidation)[10] |
| Elimination Half-life | Data not available | 1.5-31 hours (context-sensitive)[10] |
| Clearance | Data not available | High (exceeds hepatic blood flow)[10] |
Spectroscopic Data
The structural elucidation and identification of 2,5-DIPP are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 2,5-DIPP is characterized by signals corresponding to the aromatic protons, the methine protons of the isopropyl groups, and the methyl protons of the isopropyl groups. The chemical shifts and coupling patterns are distinct from those of its isomers.[4]
-
¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule, further confirming its structure.[11]
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of 2,5-DIPP. The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) at m/z 178, corresponding to its molecular weight. The fragmentation pattern is characterized by the loss of methyl and isopropyl groups.[3]
Applications and Future Directions
Currently, the primary application of this compound is as a pharmaceutical reference standard for the quality control of propofol formulations.[1] Its biological activities, although weaker than propofol, suggest potential avenues for further research. Its antioxidant properties could be explored in the context of developing novel therapeutic agents for conditions associated with oxidative stress. Further investigation into its modulatory effects on the GABA-A receptor and other ion channels may reveal unique pharmacological properties that could be exploited for the development of new central nervous system drugs with different profiles from propofol. A deeper understanding of its pharmacokinetic and pharmacodynamic properties is essential for any future therapeutic development.
Conclusion
This compound, a structural isomer of propofol, presents a compelling case study in structure-activity relationships. While its synthesis and basic chemical properties are well-understood, a significant gap exists in the quantitative understanding of its biological activities and pharmacokinetic profile. This technical guide has consolidated the available information on 2,5-DIPP, providing a foundation for researchers to build upon. Future studies focused on quantifying its antioxidant efficacy, elucidating its precise interactions with the GABA-A receptor, and determining its in vivo pharmacokinetic parameters are crucial for unlocking the full potential of this molecule. The detailed experimental protocols and comparative data presented herein aim to facilitate and inspire such future research endeavors.
References
- 1. Buy this compound | 35946-91-9 [smolecule.com]
- 2. Propofol | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C12H18O | CID 93189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(35946-91-9) 1H NMR spectrum [chemicalbook.com]
- 5. The Experimental and Clinical Pharmacology of Propofol, an Anesthetic Agent with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. The antioxidant potential of propofol (2,6-diisopropylphenol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study on determination of antioxidant and membrane activities of propofol and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,4,6-triisopropylphenol(2934-07-8) 13C NMR [m.chemicalbook.com]
An In-Depth Technical Guide to 2,5-Diisopropylphenol: Physicochemical Properties, Experimental Protocols, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diisopropylphenol is an organic compound belonging to the class of aromatic monoterpenoids.[1] It is characterized by a phenol (B47542) ring substituted with two isopropyl groups at the second and fifth positions.[1] This compound is of significant interest in pharmaceutical research, primarily as a known impurity and reference standard for the widely used intravenous anesthetic, propofol (B549288) (2,6-diisopropylphenol).[2] Understanding the distinct physical, chemical, and biological characteristics of this compound is crucial for quality control in anesthetic formulations and for exploring its own potential pharmacological activities. Research indicates that like its isomer, it may possess antioxidant properties and interact with cellular mechanisms, including key signaling pathways.[1] This guide provides a comprehensive overview of the technical details of this compound.
Physicochemical Characteristics
The fundamental physical and chemical properties of this compound are summarized in the tables below. These parameters are essential for its handling, formulation, and analysis.
Identification and General Properties
| Property | Value | Source(s) |
| IUPAC Name | 2,5-di(propan-2-yl)phenol | [2] |
| Synonyms | 2,5-Bis(1-methylethyl)phenol, Propofol EP Impurity D | [2] |
| CAS Number | 35946-91-9 | [2] |
| Molecular Formula | C₁₂H₁₈O | [1] |
| Molecular Weight | 178.27 g/mol | [1] |
| Appearance | Solid | [2] |
Thermal and Spectroscopic Properties
| Property | Value | Source(s) |
| Melting Point | 95.5 °C | [1] |
| Boiling Point | 263 °C at 760 mmHg | |
| Flash Point | 119.9 °C | |
| Spectral Data | Links to 1H NMR, 13C NMR, IR, and Mass Spectra are available through various chemical databases. | [3] |
Solubility and Partitioning
| Property | Value | Source(s) |
| Water Solubility | 35.52 mg/L @ 25 °C (estimated) | |
| Solubility in other solvents | Slightly soluble in DMSO and Methanol. | |
| pKa | 10.55 ± 0.10 (Predicted) | |
| LogP | 4.16 |
Experimental Protocols
Detailed experimental procedures are critical for the synthesis, purification, and analysis of this compound. The following sections provide methodologies adapted from protocols for the closely related and extensively studied isomer, 2,6-diisopropylphenol (propofol). These should serve as a strong starting point for laboratory work, with the acknowledgment that optimization for the 2,5-isomer may be necessary.
Synthesis: Friedel-Crafts Alkylation of Phenol
The synthesis of diisopropylphenols is commonly achieved through Friedel-Crafts alkylation of phenol with an isopropylating agent like isopropyl alcohol or propene, in the presence of an acid catalyst.[1][4]
Materials:
-
Phenol
-
Isopropyl alcohol (IPA)
-
H-beta zeolite or H-mordenite catalyst
-
Nitrogen gas supply
-
Reaction vessel with temperature and pressure control
-
Condenser
-
Stirring apparatus
Procedure:
-
Activate the acid catalyst by heating under a nitrogen flow.
-
In the reaction vessel, combine phenol and isopropyl alcohol in a desired molar ratio (e.g., 1:4 phenol to IPA).[4]
-
Introduce the activated catalyst to the mixture.
-
Heat the reaction mixture to the target temperature (e.g., 180-220 °C) under a controlled nitrogen atmosphere.[4]
-
Maintain the reaction for a set duration with continuous stirring to ensure homogeneity.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst from the product mixture by filtration.
-
The resulting crude product will be a mixture of phenol, isopropylphenols, and diisopropylphenol isomers, including this compound.
Purification Protocol
Purification of the crude product is essential to isolate this compound from other isomers and unreacted starting materials. A multi-step purification process involving extraction and distillation is typically employed. The following is a general procedure adapted from protocols for propofol.[5]
Materials:
-
Crude this compound mixture
-
Methylene (B1212753) chloride
-
Aqueous sodium hydroxide (B78521) solution
-
Water
-
Hydrochloric acid (for acidification)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Dissolve the crude product in methylene chloride.
-
Wash the organic solution with an aqueous sodium hydroxide solution to remove unreacted phenol and other acidic impurities.
-
Separate the aqueous and organic layers using a separatory funnel.
-
Wash the organic layer with water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and then remove the methylene chloride using a rotary evaporator.
-
The resulting residue, enriched in diisopropylphenol isomers, is then subjected to fractional distillation under reduced pressure to separate the isomers based on their boiling points.
Analytical Methods: Gas Chromatography (GC)
Gas chromatography is a suitable method for the quantitative analysis of this compound and for assessing its purity.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for phenol analysis (e.g., a phenyl-methylpolysiloxane phase).
-
Helium or nitrogen as the carrier gas.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent such as methylene chloride or methanol.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of a certified reference material of this compound.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Detector temperature: 300 °C
-
Oven temperature program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
-
-
Analysis: Inject equal volumes of the standard and sample solutions into the gas chromatograph.
-
Quantification: Construct a calibration curve from the peak areas of the standard solutions. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Biological Activity and Signaling Pathways
This compound, similar to its anesthetic isomer propofol, exhibits biological activity by modulating key components of the central nervous system. Its primary known interaction is with the GABA-A receptor, which leads to downstream effects on intracellular signaling cascades.
Modulation of GABA-A Receptors
The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. This compound is known to be a positive allosteric modulator of the GABA-A receptor.[6] This means it binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of GABA.[6] This potentiation of GABAergic signaling leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability. Studies on the related compound propofol suggest that the alpha subunit of the GABA-A receptor plays a significant role in the efficacy of this modulation.[7]
Downstream Signaling: The ERK/MAPK Pathway
Activation of the GABA-A receptor can influence various intracellular signaling cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, which is a part of the Mitogen-Activated Protein Kinase (MAPK) cascade.[8] The ERK/MAPK pathway is a crucial signaling route that regulates a wide array of cellular processes, including gene expression, cell proliferation, and differentiation.[9] While the precise mechanism of how this compound specifically influences this pathway is still under investigation, it is hypothesized that the changes in intracellular ion concentrations and neuronal activity resulting from GABA-A receptor modulation can trigger this downstream cascade.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
Applications in Research and Drug Development
The primary application of this compound is as a certified reference material for the quality control of propofol formulations.[1] Its presence as an impurity must be monitored to ensure the safety and efficacy of the anesthetic.[1] Furthermore, its own biological activities, such as its antioxidant potential and its effects on GABA-A receptors and downstream signaling pathways, make it a compound of interest for further pharmacological and toxicological research.
Conclusion
This compound is a molecule of significant importance in the pharmaceutical industry, primarily due to its relationship with propofol. A thorough understanding of its physical and chemical properties is essential for its use as a reference standard and for the development of effective purification strategies for propofol. Moreover, its own biological interactions, particularly with the GABA-A receptor and downstream signaling pathways, warrant further investigation to fully elucidate its pharmacological profile. This guide provides a foundational technical overview to support ongoing research and development efforts involving this compound.
References
- 1. Buy this compound | 35946-91-9 [smolecule.com]
- 2. This compound | C12H18O | CID 93189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(35946-91-9) 1H NMR [m.chemicalbook.com]
- 4. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. PROCESS FOR THE PURIFICATION OF 2,6-DIISOPROPYLPHENOL - Patent 0783473 [data.epo.org]
- 6. Frontiers | Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae [frontiersin.org]
- 7. α Subunit Isoform Influences GABAA Receptor Modulation by Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism: ERK signaling, drug addiction and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ERK pathway: molecular mechanisms and treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and Stability of 2,5-Diisopropylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 2,5-Diisopropylphenol, a known impurity and metabolite of the anesthetic agent Propofol (B549288). Understanding these physicochemical properties is critical for the development of stable pharmaceutical formulations and robust analytical methods. This document summarizes available data on the solubility of this compound in various solvents and its stability under forced degradation conditions. Detailed experimental protocols for determining these parameters are also provided, along with visual representations of relevant metabolic pathways and experimental workflows to aid in research and development.
Introduction
This compound is a phenolic compound structurally related to Propofol (2,6-diisopropylphenol).[1] It is recognized as Propofol EP Impurity D and is of significant interest in pharmaceutical development due to its potential to inhibit the metabolism of propofol.[1][2][3] Specifically, this compound has been shown to inhibit the glucuronidation of propofol, a primary metabolic pathway mediated by the UGT1A9 enzyme.[2][3] A thorough understanding of the solubility and stability of this compound is therefore essential for controlling its levels in drug products and for its use as a reference standard in analytical testing.[4]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈O | [1][5] |
| Molecular Weight | 178.27 g/mol | [5] |
| Melting Point | 95.5 °C | [5] |
| Boiling Point | 263 °C at 760 mmHg | [1] |
| Density | 0.948 g/cm³ | [1] |
| pKa (Predicted) | 10.55 ± 0.10 | [1][6] |
| Appearance | Solid | [5] |
Solubility Profile
This compound is characterized by its hydrophobic isopropyl groups, which results in limited aqueous solubility. It is generally soluble in organic solvents.[7]
Quantitative Solubility Data
Specific quantitative solubility data for this compound is limited in publicly available literature. Table 2 summarizes the available qualitative information. Researchers are encouraged to determine quantitative solubility in relevant solvent systems using the protocol outlined in Section 5.1.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [7] |
| DMSO | Slightly Soluble | [1][6][8] |
| Methanol (B129727) | Slightly Soluble | [1][6][8] |
| Ethanol | Soluble | [7] |
| Acetone | Soluble | [7] |
| Hydrocarbons | Soluble | [7] |
Factors Influencing Solubility
-
Temperature: The solubility of phenolic compounds generally increases with temperature.[7]
-
pH: As a weak acid, the solubility of this compound is expected to increase in alkaline solutions due to the formation of the more soluble phenolate (B1203915) salt.
-
Co-solvents: The use of organic co-solvents in aqueous solutions can significantly enhance the solubility of hydrophobic compounds like this compound.
Stability Profile
The stability of this compound is a critical parameter for its use as an analytical standard and for controlling its levels in pharmaceutical products. Stability testing is typically performed using forced degradation studies as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2).[9][10] These studies deliberately stress the molecule to identify potential degradation pathways and products.[11][12][13]
Forced Degradation Studies
Table 3: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80°C | To assess degradation in acidic environments.[11] |
| Base Hydrolysis | 0.1 M NaOH, heated at 60-80°C | To evaluate stability in alkaline conditions.[11] |
| Oxidation | 3-30% H₂O₂, room temperature or slightly elevated | To determine susceptibility to oxidative degradation.[11] |
| Thermal Degradation | 70-80°C, solid state or in solution | To investigate the effect of heat on stability.[11] |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | To assess degradation upon light exposure.[14] |
Experimental Protocols
Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[15][16]
Objective: To determine the solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, buffer solution)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC-UV or other suitable analytical instrument for quantification
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vial for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]
-
After shaking, allow the vial to stand to let undissolved solids settle.
-
Centrifuge the solution to further separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in units such as mg/mL or mol/L.
Caption: Workflow for Shake-Flask Solubility Determination.
Protocol for Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies on this compound.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water and other solvents for HPLC
-
pH meter
-
Temperature-controlled oven/water bath
-
Photostability chamber
-
HPLC-UV/DAD or LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Heat the mixture at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, cool, and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Heat the mixture at 80°C for specified time points.
-
Withdraw samples, cool, and neutralize with 0.1 M HCl.
-
Dilute and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature for specified time points.
-
Dilute and analyze by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound in a temperature-controlled oven at 80°C.
-
Sample at various time points, dissolve/dilute as necessary, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Analyze the samples by HPLC, ensuring a control sample is protected from light.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.
-
The method should be capable of separating the intact drug from all degradation products.[10]
-
Calculate the percentage degradation and the relative amounts of each degradation product.
-
Relevant Biological Pathways and Relationships
Inhibition of Propofol Glucuronidation
This compound is a known inhibitor of the UGT1A9-mediated glucuronidation of propofol.[2][3] This metabolic interaction is significant as it can alter the pharmacokinetic profile of propofol.
Caption: Inhibition of Propofol Glucuronidation by this compound.
Conclusion
This technical guide has synthesized the available information on the solubility and stability of this compound. While qualitative data suggests it is soluble in organic solvents and has limited aqueous solubility, there is a clear need for quantitative studies to be performed. The provided experimental protocols for solubility determination and forced degradation offer a robust framework for generating this critical data. Understanding these properties is paramount for drug development professionals working with propofol formulations, ensuring the development of safe, effective, and stable pharmaceutical products. The inhibitory effect of this compound on propofol metabolism further underscores the importance of its characterization and control.
References
- 1. Cas 35946-91-9,this compound | lookchem [lookchem.com]
- 2. Effects of Propofol Analogs on Glucuronidation of Propofol, an Anesthetic Drug, by Human Liver Microsomes | Bentham Science [eurekaselect.com]
- 3. Effects of propofol analogs on glucuronidation of propofol, an anesthetic drug, by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,5-diisopropyl phenol, 35946-91-9 [thegoodscentscompany.com]
- 5. This compound | C12H18O | CID 93189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 35946-91-9 [m.chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 11. ijrpp.com [ijrpp.com]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
- 14. pharmadekho.com [pharmadekho.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. enamine.net [enamine.net]
2,5-Diisopropylphenol: An Aromatic Monoterpenoid Explored
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Diisopropylphenol is an aromatic monoterpenoid and a structural isomer of the widely used anesthetic agent, propofol (B549288) (2,6-diisopropylphenol). This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis, and known biological activities. Particular focus is given to its antioxidant potential and its role as an inhibitor of propofol metabolism. While quantitative data for some of its specific biological effects are not extensively available in public literature, this guide consolidates the existing knowledge, presents relevant experimental protocols, and explores potential mechanisms of action by drawing comparisons with its well-studied isomer, propofol. This information is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound is an organic compound belonging to the class of aromatic monoterpenoids, which are characterized by a C10 skeleton containing an aromatic ring.[1] It is structurally distinguished from its isomer, the anesthetic propofol, by the positions of the two isopropyl groups on the phenol (B47542) ring. This seemingly minor structural difference can lead to significant variations in physicochemical properties and biological activities.
Naturally occurring in plants such as Thymbra capitata, this compound has garnered interest for its potential pharmacological effects, including antioxidant properties.[2] Furthermore, its structural similarity to propofol has led to its investigation as a modulator of propofol's metabolism, which has implications for anesthetic management and drug-drug interactions.[3][4] This guide aims to provide a detailed technical summary of the current state of knowledge on this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| IUPAC Name | 2,5-di(propan-2-yl)phenol | |
| Synonyms | 2,5-Bis(1-methylethyl)phenol, Propofol Impurity D | |
| CAS Number | 35946-91-9 | |
| Molecular Formula | C₁₂H₁₈O | |
| Molecular Weight | 178.27 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | |
| Melting Point | 95.5 °C | |
| Boiling Point | 263 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents (e.g., DMSO, methanol), limited solubility in water. | |
| pKa | 10.55 (Predicted) |
Synthesis
The primary method for the synthesis of diisopropylphenols, including the 2,5-isomer, is through the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction typically involves reacting phenol with an alkylating agent, such as propylene (B89431) or isopropyl alcohol, in the presence of a Lewis acid or Brønsted acid catalyst.
Experimental Protocol: Friedel-Crafts Alkylation of Phenol
The following is a general protocol for the synthesis of diisopropylphenols via Friedel-Crafts alkylation. The specific conditions, such as temperature, reaction time, and catalyst, can be optimized to favor the formation of the 2,5-isomer.
-
Reaction Setup: A reaction vessel equipped with a stirrer, condenser, and a gas inlet is charged with phenol and a suitable solvent.
-
Catalyst Addition: The acid catalyst (e.g., aluminum chloride or sulfuric acid) is slowly added to the reaction mixture while maintaining a controlled temperature.
-
Alkylation: Propylene gas is bubbled through the reaction mixture, or isopropyl alcohol is added dropwise. The reaction is allowed to proceed for a specified time at a set temperature.
-
Workup: The reaction is quenched by the addition of water or a dilute acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The resulting mixture of diisopropylphenol isomers is then purified using techniques such as fractional distillation or column chromatography to isolate the this compound.
Biological Activities
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. This compound has been shown to possess antioxidant activity.
A comparative study on the free radical scavenging activity of propofol and its related compounds using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay demonstrated the following order of potency: propofol (2,6-diisopropylphenol) > this compound > 2-isopropylphenol (B134262) > 2,4-diisopropylphenol .[5] This indicates that while this compound is a potent antioxidant, the positioning of the isopropyl groups at the 2 and 6 positions in propofol results in a slightly higher activity. The study also noted that this compound was less effective than propofol at inhibiting membrane lipid peroxidation.[5]
Quantitative Data:
While the comparative potency is established, specific IC₅₀ values for the DPPH radical scavenging activity of this compound are not consistently reported across the literature. For a precise quantitative assessment, experimental determination is recommended.
Inhibition of Propofol Glucuronidation
Propofol is primarily metabolized in the liver through glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A9 being the principal isoform involved.[6][7] Studies have shown that this compound can inhibit the glucuronidation of propofol.[3][4] This inhibition is likely competitive, given the structural similarity between the two compounds, where this compound competes with propofol for the active site of the UGT1A9 enzyme.
Quantitative Data:
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol provides a general method for assessing the antioxidant activity of this compound.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations to be tested.
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of each dilution of the test compound.
-
Add the DPPH solution to each well/cuvette.
-
Include a control containing the solvent and the DPPH solution.
-
Incubate the plate/cuvettes in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement and Analysis:
-
Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Plot the percentage of inhibition against the concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical.
-
In Vitro Propofol Glucuronidation Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory effect of this compound on the glucuronidation of propofol using human liver microsomes.
-
Preparation of Incubation Mixtures:
-
Prepare a reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.4) containing magnesium chloride.
-
Prepare stock solutions of propofol, this compound (the inhibitor), and the co-substrate UDP-glucuronic acid (UDPGA).
-
-
Incubation:
-
In microcentrifuge tubes, combine human liver microsomes, the reaction buffer, and varying concentrations of this compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding a fixed concentration of propofol and UDPGA.
-
Incubate the reaction for a specific time at 37°C with shaking.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile (B52724) or methanol).
-
Centrifuge the samples to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Quantify the formation of propofol glucuronide in the supernatant using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Determine the rate of propofol glucuronide formation at each concentration of this compound.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.
-
Further kinetic analysis (e.g., Lineweaver-Burk or Dixon plots) can be performed to determine the mechanism of inhibition and the inhibition constant (Kᵢ).
-
Potential Signaling Pathways (Inferred from Propofol)
While specific signaling pathways modulated by this compound have not been extensively elucidated, its structural similarity to propofol suggests that it may interact with similar molecular targets. Propofol is known to exert its effects through various mechanisms, primarily by modulating the function of the GABA-A receptor and influencing other signaling cascades.
GABA-A Receptor Modulation
Propofol is a positive allosteric modulator of the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the central nervous system. By binding to a site distinct from the GABA binding site, propofol enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in sedation and anesthesia.
It is plausible that this compound could also interact with the GABA-A receptor, although the specific nature and potency of this interaction would likely differ from that of propofol due to the altered positioning of the isopropyl groups. Electrophysiological studies would be required to confirm and characterize this potential activity.
Modulation of ERK and Akt Signaling Pathways
Recent studies have indicated that propofol can modulate intracellular signaling pathways, including the Extracellular signal-regulated kinase (ERK) and the Protein Kinase B (Akt) pathways. These pathways are crucial for cell survival, proliferation, and apoptosis. For instance, propofol has been shown to induce ERK-dependent expression of certain genes and can also suppress the Akt pathway, potentially leading to apoptosis in some cell types.
Given that this compound shares the same core phenolic structure as propofol, it is conceivable that it could also influence these or similar signaling cascades. However, dedicated research is necessary to investigate the specific effects of this compound on these pathways.
Conclusion and Future Directions
This compound is an intriguing aromatic monoterpenoid with demonstrated antioxidant activity and the ability to inhibit the metabolism of its clinically important isomer, propofol. While its biological profile is not as extensively characterized as that of propofol, the existing data suggest that it is a pharmacologically active molecule worthy of further investigation.
Future research should focus on several key areas:
-
Quantitative Biological Activity: Determining the specific IC₅₀ and Kᵢ values for its antioxidant effects and its inhibition of key metabolic enzymes like UGT1A9 is crucial for a comprehensive understanding of its potency.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound will provide insights into its potential therapeutic applications and toxicological profile. Electrophysiological studies on its interaction with GABA-A receptors and other ion channels are of particular interest.
-
Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are needed to understand the absorption, distribution, metabolism, and excretion of this compound, as well as its overall physiological effects.
-
Drug Development Potential: Given its antioxidant properties and its ability to modulate drug metabolism, this compound could be explored as a lead compound for the development of new therapeutic agents or as an adjuvant to improve the pharmacokinetic profile of existing drugs.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the scientific and therapeutic potential of this compound.
References
- 1. Effects of propofol analogs on glucuronidation of propofol, an anesthetic drug, by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Propofol Analogs on Glucuronidation of Propofol, an Anesthetic Drug, by Human Liver Microsomes | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. homework.study.com [homework.study.com]
- 5. Effects of Propofol Analogs on Glucuronidation of Propofol, an An...: Ingenta Connect [ingentaconnect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2,5-Diisopropylphenol: From Obscure Byproduct to Essential Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 2,5-Diisopropylphenol (2,5-DIPP). Although a specific date of initial discovery is not well-documented, its history is intrinsically linked to the broader development of phenol (B47542) alkylation chemistry, particularly the synthesis of its isomers for industrial and pharmaceutical applications. Initially identified as a minor byproduct in the production of the widely used anesthetic, 2,6-diisopropylphenol (propofol), 2,5-DIPP has evolved from an obscure isomer to a critical reference standard in the pharmaceutical industry. This document details the historical context of its synthesis, key experimental methodologies, and its contemporary significance in drug development and quality control.
Discovery and Historical Context
The history of this compound is not one of a targeted discovery but rather of its gradual identification as an isomeric impurity in the commercial synthesis of other alkylated phenols. The foundational chemistry, the Friedel-Crafts alkylation, was discovered in 1877 and provided the essential framework for attaching alkyl groups to aromatic rings.
In the mid-20th century, research into the alkylation of phenol with propylene (B89431) or isopropanol (B130326) intensified, driven by the demand for antioxidants and other specialty chemicals. Early patents, such as one from 1958, extensively describe the synthesis of ortho- and para-alkylated phenols, including 2,6-diisopropylphenol, using catalysts like aluminum phenoxide.[1] However, these documents often focused on the major products and did not specifically characterize the full range of minor isomers like 2,5-DIPP.
The significance of this compound grew with the advent and commercialization of propofol (B549288) (2,6-diisopropylphenol) as a major intravenous anesthetic.[2] The stringent purity requirements for active pharmaceutical ingredients (APIs) necessitated the identification, synthesis, and characterization of all potential process-related impurities.[3][4] Consequently, 2,5-DIPP, along with 2,4-diisopropylphenol, became recognized as a key impurity (Propofol Impurity D) in the synthesis of propofol.[5][6] This shift cemented its role as an essential certified reference material for analytical testing in the pharmaceutical industry to ensure the safety and efficacy of propofol formulations.[5]
Synthesis and Chemical Properties
This compound is primarily formed as a byproduct during the Friedel-Crafts alkylation of phenol with an isopropylating agent, such as propylene or isopropyl alcohol, in the presence of an acid catalyst.[2] The reaction is an electrophilic aromatic substitution where the hydroxyl group of phenol directs the incoming isopropyl groups primarily to the ortho (2,6) and para (4) positions. However, under certain conditions, substitution also occurs at the meta positions, leading to the formation of various isomers, including 2,5-DIPP.
The overall reaction mechanism involves the formation of an isopropyl carbocation from the alkylating agent, which then attacks the electron-rich phenol ring. The distribution of isomers is highly dependent on the choice of catalyst, temperature, pressure, and reactant ratios.[7][8]
Chemical Structure and Properties
| Property | Value | Reference |
| IUPAC Name | 2,5-bis(propan-2-yl)phenol | [6] |
| CAS Number | 35946-91-9 | [6] |
| Molecular Formula | C₁₂H₁₈O | [5] |
| Molecular Weight | 178.27 g/mol | [6] |
| Melting Point | 95.5 °C | [6] |
| Boiling Point | 263 °C at 760 mmHg | [5] |
| Appearance | Solid | [6] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
Experimental Protocols
While this compound is typically an undesired byproduct, its synthesis can be inferred from the general protocols for phenol isopropylation. The primary challenge in its preparation is not the synthesis itself, but its separation from a complex mixture of isomers.
General Protocol for Friedel-Crafts Alkylation of Phenol
This protocol describes a typical laboratory-scale synthesis that produces a mixture of diisopropylphenol isomers.
Objective: To synthesize a mixture of diisopropylphenol isomers, including this compound, via Friedel-Crafts alkylation.
Materials:
-
Phenol
-
Isopropyl alcohol (IPA) or Propylene
-
Acid Catalyst (e.g., H-beta zeolite, H-mordenite, AlCl₃, or a solid acid catalyst)[2]
-
Solvent (if not solvent-free)
-
Reaction vessel (e.g., stirred autoclave or round-bottom flask)
-
Heating and stirring apparatus
-
Distillation and chromatography equipment for purification
Procedure:
-
Catalyst Activation (if required): For solid catalysts like zeolites, activate by heating under a flow of air or inert gas to remove adsorbed water.
-
Reaction Setup: Charge the reaction vessel with phenol and the acid catalyst. If using a solvent, add it at this stage.
-
Reactant Addition: Heat the mixture to the desired reaction temperature (typically ranging from 150°C to 300°C depending on the catalyst and pressure).[9]
-
Alkylation: Introduce the isopropylating agent (isopropyl alcohol or propylene gas) into the reactor under pressure. Maintain constant stirring and temperature for the duration of the reaction (several hours).
-
Reaction Quench: After the reaction period, cool the vessel to room temperature. If using a catalyst like AlCl₃, the reaction is typically quenched by the slow addition of water or dilute acid.
-
Workup: Separate the organic layer. Wash with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).
-
Purification: The crude product is a mixture of unreacted phenol, mono-isopropylphenols, and various di- and tri-isopropylphenol isomers. The this compound must be isolated from this mixture, typically through a combination of fractional distillation under reduced pressure and preparative chromatography.
Visualizations
Synthesis Pathway
The following diagram illustrates the general synthetic pathway for the formation of diisopropylphenol isomers from phenol.
Caption: Friedel-Crafts alkylation of phenol yielding a mixture of diisopropylphenol isomers.
Experimental Workflow
The logical flow from synthesis to the isolation of pure this compound is depicted below.
Caption: A typical workflow for the synthesis and purification of this compound.
Conclusion
The story of this compound is a compelling example of how a minor, often overlooked, byproduct can become a compound of significant scientific and commercial importance. Its journey from an impurity in bulk chemical manufacturing to a highly characterized and indispensable reference material in the pharmaceutical industry highlights the advancements in analytical chemistry and the increasing demand for API purity. For researchers and drug development professionals, understanding the history and synthesis of such impurities is crucial for developing robust manufacturing processes and ensuring the safety and quality of pharmaceutical products.
References
- 1. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]
- 2. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 2,5-diisopropyl phenol, 35946-91-9 [thegoodscentscompany.com]
- 4. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol - Google Patents [patents.google.com]
- 5. Cas 35946-91-9,this compound | lookchem [lookchem.com]
- 6. This compound | C12H18O | CID 93189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. US4391998A - Production of para-isopropylphenol - Google Patents [patents.google.com]
Methodological & Application
Analytical Methods for the Identification of 2,5-Diisopropylphenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of 2,5-Diisopropylphenol, a significant compound in pharmaceutical analysis, particularly as a known impurity in propofol (B549288) formulations. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are designed to offer robust and reliable analytical procedures.
Introduction
This compound is an isomer of the anesthetic agent propofol (2,6-diisopropylphenol). Its presence as an impurity in propofol drug products is closely monitored to ensure the safety and efficacy of the anesthetic. Accurate and precise analytical methods are therefore essential for the identification and quantification of this compound in pharmaceutical preparations and research samples.
Analytical Techniques
A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for the unambiguous identification and quantification of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation of volatile and semi-volatile compounds, coupled with mass analysis for confident identification based on fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of non-volatile and thermally labile compounds. It is particularly useful for the analysis of this compound in the presence of its isomers and other related substances.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about the molecule, allowing for unambiguous identification by analyzing the chemical environment of each proton.
Data Presentation
The following table summarizes key quantitative data obtained from the analytical methods described in this document.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (¹H NMR) |
| Retention Time (RT) | Dependent on specific column and temperature program | ~6.6 min[1] | Not Applicable |
| Key m/z Fragments | 178 (M⁺), 163 (M-15)[2], 121 | Not Applicable | Not Applicable |
| UV Wavelength | Not Applicable | 272 nm[1] | Not Applicable |
| Chemical Shift (δ) | Not Applicable | Not Applicable | See Protocol 3 for detailed assignments |
| Multiplicity | Not Applicable | Not Applicable | See Protocol 3 for detailed assignments |
| Coupling Constant (J) | Not Applicable | Not Applicable | See Protocol 3 for detailed assignments |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the identification of this compound using GC-MS.
a. Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to achieve a concentration of approximately 10-100 µg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into a GC vial.
b. GC-MS Parameters:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
c. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum. The mass spectrum should exhibit the molecular ion peak at m/z 178 and a prominent fragment ion at m/z 163, corresponding to the loss of a methyl group ([M-15]⁺).[2]
Protocol 2: High-Performance Liquid Chromatography (HPLC)
This protocol provides a reversed-phase HPLC method for the quantification of this compound, particularly relevant for its determination as an impurity in propofol.
a. Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution with the mobile phase to fall within the linear range of the calibration curve (e.g., 5-30 µg/mL).[1]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
b. HPLC Parameters:
-
HPLC Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: Acetonitrile:Water (70:30 v/v).[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Ambient.
-
Detection: UV at 272 nm.[1]
c. Data Analysis:
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve. The retention time for propofol under similar conditions is approximately 6.633 min.[1]
Protocol 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the identification of this compound using ¹H NMR spectroscopy.
a. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
b. NMR Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Nucleus: ¹H
-
Number of Scans: 16 or more for good signal-to-noise ratio.
-
Temperature: 25 °C
c. Spectral Interpretation: The ¹H NMR spectrum of this compound is expected to show the following signals:
-
Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-7.5 ppm).
-
One singlet (or a narrow triplet due to long-range coupling) for the proton at C4.
-
Two doublets for the protons at C3 and C6.
-
-
Isopropyl Protons:
-
Two septets for the two non-equivalent methine (-CH) protons of the isopropyl groups.
-
Two doublets for the twelve methyl (-CH₃) protons of the two isopropyl groups.
-
-
Phenolic Proton: A broad singlet for the hydroxyl (-OH) proton, the chemical shift of which is concentration and solvent dependent.
Conclusion
The analytical methods detailed in these application notes provide a comprehensive framework for the identification and quantification of this compound. The combination of chromatographic separation with mass spectrometric and spectroscopic detection ensures a high degree of confidence in the analytical results. For routine quality control, HPLC is a robust and reliable method, while GC-MS and NMR are powerful tools for structural confirmation and identification. Adherence to these protocols will enable researchers, scientists, and drug development professionals to accurately assess the purity and quality of materials containing this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,5-Diisopropylphenol
AN-HPLC-025
Introduction
2,5-Diisopropylphenol is a positional isomer of propofol (B549288) (2,6-diisopropylphenol), a widely used intravenous anesthetic agent. As a potential impurity or related substance in propofol formulations, the accurate and sensitive quantification of this compound is crucial for quality control and safety assessment in the pharmaceutical industry. This application note presents a reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described protocol is suitable for researchers, scientists, and drug development professionals involved in the analysis of phenolic compounds and related substances.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for method development and understanding the chromatographic behavior of the analyte.
| Property | Value |
| Molecular Formula | C₁₂H₁₈O |
| Molecular Weight | 178.27 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Melting Point | Approximately 95.5 °C |
| Boiling Point | Approximately 263 °C at 760 mmHg |
| Solubility | Soluble in organic solvents like methanol (B129727) and acetonitrile, with limited solubility in water. |
Experimental Protocols
Instrumentation and Chromatographic Conditions
This section details the equipment and parameters for the HPLC analysis of this compound. The conditions are adapted from established methods for the analysis of propofol and its related impurities.
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a UV or PDA detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | Isocratic elution with a mixture of Acetonitrile and Water (e.g., 65:35 v/v). |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | UV detection at approximately 270 nm. Phenolic compounds typically exhibit strong absorbance in this region. |
| Injection Volume | 10 µL. |
| Run Time | Approximately 10 minutes. |
Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for the quantification of this compound.
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the standard to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 65:35 v/v).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Preparation
The sample preparation procedure will vary depending on the matrix. For bulk drug substance or finished product analysis, a simple dilution is typically sufficient.
-
Accurately weigh a portion of the sample containing the equivalent of approximately 25 mg of this compound.
-
Transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to dissolve the sample.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Summary
The following table summarizes the typical validation parameters and acceptance criteria for an HPLC method for the analysis of this compound, based on ICH guidelines. The presented quantitative data is representative and adapted from validated methods for the closely related isomer, propofol, and should be verified for this compound in a formal method validation study.
| Parameter | Typical Results | Acceptance Criteria (as per ICH Q2(R1)) |
| Retention Time (RT) | ~ 5-7 minutes | Consistent RT with a relative standard deviation (RSD) of ≤ 2%. |
| Linearity (R²) | ≥ 0.999 | Correlation coefficient (R²) ≥ 0.995. |
| Range | 1 - 100 µg/mL | The range over which the method is linear, accurate, and precise. |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL | Signal-to-noise ratio of 10:1. |
| Accuracy (% Recovery) | 98.0 - 102.0% | Within 98.0% to 102.0% for assay. |
| Precision (% RSD) | ≤ 2.0% | Repeatability (Intra-day) and Intermediate Precision (Inter-day) RSD ≤ 2.0%. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of Method Validation Parameters
The relationship between key HPLC method validation parameters is depicted in the diagram below.
Caption: Interdependence of HPLC method validation parameters.
Application Notes and Protocols for the Gas Chromatographic Analysis of Diisopropylphenol Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation and analysis of diisopropylphenol isomers using gas chromatography (GC). The methods outlined are applicable for the quality control of pharmaceutical products, impurity profiling, and research applications requiring the differentiation and quantification of these closely related compounds.
Introduction
Diisopropylphenol (DIP) isomers are a group of aromatic organic compounds with the molecular formula C₁₂H₁₈O. The various positional isomers, such as 2,4-diisopropylphenol, 2,5-diisopropylphenol, 2,6-diisopropylphenol (propofol), 3,4-diisopropylphenol, and 3,5-diisopropylphenol (B123419), exhibit similar physicochemical properties, making their separation and individual quantification a significant analytical challenge. Gas chromatography, with its high resolving power, is a well-suited technique for this purpose. The choice of a suitable capillary column, typically one with a polar stationary phase, is critical for achieving baseline separation of these isomers. This document details a validated GC-MS/MS method for the analysis of diisopropylphenol isomers, with a focus on propofol (B549288) and its related impurities.
Data Presentation
The successful separation of diisopropylphenol isomers is highly dependent on the chromatographic conditions, particularly the stationary phase of the GC column. The following table summarizes the retention times for 2,6-diisopropylphenol (Propofol) and a key positional isomer, 2,4-diisopropylphenol, on a non-polar capillary column. Achieving separation of all five common isomers often requires a more polar stationary phase.
Table 1: Retention Times of Diisopropylphenol Isomers on a Capillary GC Column
| Isomer | Retention Time (minutes) |
| 2,6-Diisopropylphenol (Propofol) | 9.58 |
| 2,4-Diisopropylphenol | 10.13 |
Data obtained from a study on the analysis of propofol impurities.[1][2]
Experimental Protocols
This section provides a detailed methodology for the analysis of diisopropylphenol isomers by gas chromatography-tandem mass spectrometry (GC-MS/MS). This method is particularly useful for the identification and quantification of these isomers, even at trace levels.
Materials and Reagents
-
Standards: Reference standards of 2,4-diisopropylphenol, this compound, 2,6-diisopropylphenol, 3,4-diisopropylphenol, and 3,5-diisopropylphenol (purity >98%).
-
Solvent: Ethanol (B145695), HPLC grade or equivalent.
-
Carrier Gas: Helium (99.999% purity).
-
Collision Gas: Argon (99.999% purity).
Instrumentation
A gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS) is recommended for this analysis. The following is an example of a suitable system and its components:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 7000B Triple Quadrupole MS system or equivalent.
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar wax-type column (e.g., DB-WAX) for enhanced separation of all isomers.
-
Injector: Split/splitless injector. A pulsed splitless injection is recommended for improved sensitivity.[2]
-
Autosampler: For automated injections.
Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of each diisopropylphenol isomer at a concentration of 1 mg/mL in ethanol.
-
Working Standard Solutions: Prepare a mixed working standard solution containing all diisopropylphenol isomers at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with ethanol.
-
Sample Preparation: For bulk drug analysis, dissolve the sample in ethanol to a final concentration within the calibration range of the instrument. For other matrices, an appropriate extraction and clean-up procedure may be necessary.
GC-MS/MS Method Parameters
Table 2: Gas Chromatography (GC) Method Parameters
| Parameter | Value |
| Injector | Pulsed Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Pulse Pressure | 25 psi for 0.5 min |
| Split Vent | 50 mL/min at 0.75 min |
| Oven Temperature Program | |
| Initial Temperature | 60 °C, hold for 1 min |
| Ramp 1 | 10 °C/min to 150 °C |
| Ramp 2 | 20 °C/min to 250 °C, hold for 2 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
Table 3: Mass Spectrometry (MS) Method Parameters
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
| MRM Transitions | |
| 2,6-Diisopropylphenol | 178.1 -> 163.1 (Quantifier), 178.1 -> 135.1 (Qualifier) |
| 2,4-Diisopropylphenol | 178.1 -> 163.1 (Quantifier), 178.1 -> 121.1 (Qualifier) |
Note: The MRM transitions for other isomers should be optimized by infusing individual standards.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of diisopropylphenol isomers by GC-MS/MS.
Caption: Workflow for Diisopropylphenol Isomer Analysis.
Logical Relationship of Isomer Separation
The separation of diisopropylphenol isomers by gas chromatography is based on subtle differences in their physical and chemical properties, which affect their interaction with the stationary phase of the column.
Caption: Factors Influencing Isomer Separation in GC.
References
Application Notes and Protocols for 2,5-Diisopropylphenol as a Pharmaceutical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 2,5-Diisopropylphenol as a pharmaceutical reference standard, primarily in its role as a specified impurity, Propofol (B549288) EP Impurity D, in the quality control of propofol drug substances and products.
Introduction
This compound is a crucial certified reference material (CRM) for the pharmaceutical industry. It is structurally related to the intravenous anesthetic agent propofol (2,6-diisopropylphenol) and is identified as a process impurity in its synthesis. The European Pharmacopoeia (EP) designates this compound as "Propofol Impurity D".[1][2] As such, its quantification is a critical component of quality control to ensure the safety and efficacy of propofol formulations.[3]
This reference standard is utilized in the development, validation, and routine application of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), to monitor and control the levels of this impurity in bulk drug substances and finished pharmaceutical products.
Applications
The primary applications of this compound as a pharmaceutical reference standard include:
-
Impurity Profiling: Identification and quantification of this compound in propofol active pharmaceutical ingredient (API) and formulated products.
-
Analytical Method Validation: Serving as a standard for validating the performance of chromatographic methods according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4][5][6][7][8][9]
-
System Suitability Testing: Routine verification of the performance of the analytical system before and during sample analysis.
-
Forced Degradation Studies: Aiding in the development of stability-indicating methods by helping to resolve the this compound peak from other potential degradants.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound in Propofol
This protocol outlines a reversed-phase HPLC (RP-HPLC) method suitable for the determination of this compound in propofol drug substance.
3.1.1. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3V)[3] |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) or Methanol:Water (85:15, v/v)[3][5] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 272 nm[5] |
| Run Time | Approximately 15 minutes |
3.1.2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase to achieve concentrations covering the expected range of the impurity (e.g., 0.1 µg/mL to 10 µg/mL).
-
Sample Solution (Propofol Drug Substance): Accurately weigh about 100 mg of the propofol sample, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the mobile phase.
3.1.3. Method Validation Parameters
The following tables summarize typical validation data for a method used to quantify impurities in propofol, which can be applied when using this compound as a reference standard.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Linearity
| Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 0.8 | 0.79 | 98.75% |
| 100% | 1.0 | 1.01 | 101.0% |
| 120% | 1.2 | 1.18 | 98.33% |
| Mean % Recovery | 99.36% |
Table 4: Precision (Repeatability)
| Concentration (µg/mL) | Replicate 1 (Area) | Replicate 2 (Area) | Replicate 3 (Area) | Replicate 4 (Area) | Replicate 5 (Area) | Replicate 6 (Area) | Mean Area | % RSD |
| 1.0 | 50123 | 50567 | 49876 | 50345 | 50612 | 49987 | 50251.7 | 0.6% |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result |
| LOD | ~0.03 µg/mL |
| LOQ | ~0.1 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Determination of this compound
GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile impurities like this compound.
3.2.1. Chromatographic and Spectrometric Conditions
| Parameter | Recommended Conditions |
| GC Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 60°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) |
| Characteristic Ions (m/z) | To be determined from the mass spectrum of this compound |
3.2.2. Preparation of Solutions
-
Standard and Sample Preparation: Prepare stock and working standard solutions of this compound in a suitable solvent such as hexane (B92381) or methanol. Prepare the propofol sample solution in the same solvent.
3.2.3. Method Validation Summary
Table 6: GC-MS Method Validation Parameters
| Parameter | Typical Acceptance Criteria/Results |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 80-120% |
| Intra-day Precision (% RSD) | ≤ 15% |
| Inter-day Precision (% RSD) | ≤ 15% |
| LOD | Analyte dependent, typically in the low ng/mL range |
| LOQ | Analyte dependent, typically in the mid to high ng/mL range |
Visualization of Processes
Propofol Synthesis and the Origin of this compound Impurity
The following diagram illustrates a common synthetic route to propofol, highlighting the step where this compound can be formed as a by-product.
Caption: Propofol synthesis via Friedel-Crafts alkylation and the formation of this compound.
Workflow for Quality Control Using this compound Reference Standard
This diagram outlines the logical workflow for using the this compound reference standard in the quality control of a batch of propofol.
Caption: Quality control workflow for the analysis of Propofol Impurity D.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. rjptonline.org [rjptonline.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. jordilabs.com [jordilabs.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. rjptonline.org [rjptonline.org]
Application Notes and Protocols for 2,5-Diisopropylphenol in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diisopropylphenol is a substituted phenol (B47542) that serves as a crucial reference material in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly within the pharmaceutical industry. Its structural similarity to the widely used intravenous anesthetic, propofol (B549288) (2,6-diisopropylphenol), makes it an invaluable tool for the identification, quantification, and quality control of propofol and its related impurities. This document provides detailed application notes and experimental protocols for the use of this compound in NMR spectroscopy.
Applications in NMR Spectroscopy
The primary application of this compound in NMR spectroscopy is as a certified reference material (CRM) and pharmaceutical secondary standard. Its key uses include:
-
Quantitative NMR (qNMR): Serving as an internal standard for the accurate quantification of propofol and its impurities in bulk drug substances and formulated products.
-
Impurity Profiling: Aiding in the identification and characterization of process-related impurities and degradation products of propofol.
-
Method Development and Validation: Used in the development and validation of analytical methods for the analysis of propofol.
-
Photochemical and Degradation Studies: Employed as a model compound in forced degradation studies to understand the degradation pathways of propofol under various stress conditions (e.g., light, heat, oxidation).[1]
-
Metabolic Studies: Utilized as a reference in NMR-based metabolic profiling to study the biotransformation of propofol.[2][3]
Data Presentation
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its molecular structure. The chemical shifts (δ) are typically recorded in parts per million (ppm) relative to a reference standard, such as tetramethylsilane (B1202638) (TMS).
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (3H) | 6.5 - 7.2 | Multiplet | 3H |
| -OH (1H) | ~5.1 | Singlet (broad) | 1H |
| Isopropyl CH (2H) | ~2.8 - 3.2 | Septet | 2H |
| Isopropyl CH₃ (12H) | ~1.2 | Doublet | 12H |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocols
Protocol 1: Quantitative ¹H NMR (qNMR) Analysis of Propofol using this compound as an Internal Standard
This protocol outlines the procedure for the quantification of propofol in a sample using this compound as an internal standard.
Materials:
-
Propofol sample
-
This compound (certified reference material)
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
High-precision analytical balance
-
Volumetric flasks
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the deuterated solvent. Mix thoroughly.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the propofol sample into a 10 mL volumetric flask.
-
Add 5.0 mL of the internal standard stock solution.
-
Dilute to volume with the deuterated solvent and mix thoroughly.
-
-
NMR Sample Preparation:
-
Transfer approximately 0.7 mL of the final solution into a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Instrument: 400 MHz NMR spectrometer
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16 (adjust for desired signal-to-noise ratio)
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant protons)
-
Acquisition Time (aq): ≥ 4 s
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both propofol and this compound. For propofol, the aromatic protons or the isopropyl CH protons can be used. For this compound, the aromatic protons are suitable.
-
Calculate the concentration of propofol using the following equation:
Cpropofol = (Ipropofol / Npropofol) * (NIS / IIS) * (MWpropofol / MWIS) * (mIS / mpropofol) * PurityIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard (this compound)
-
Protocol 2: General Procedure for Forced Degradation Study of Propofol using NMR
This protocol describes a general workflow for using this compound as a reference in a forced degradation study of propofol monitored by NMR.
Procedure:
-
Stress Conditions: Subject propofol to various stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) according to ICH guidelines.
-
Sample Preparation for NMR:
-
Prepare a solution of the stressed propofol sample in a suitable deuterated solvent.
-
Prepare a reference sample of this compound of a known concentration in the same solvent.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra of both the stressed sample and the reference standard.
-
Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) of the stressed sample to aid in the structural elucidation of degradation products.
-
-
Data Analysis:
-
Compare the spectrum of the stressed sample with that of the unstressed propofol and the this compound reference.
-
Identify and quantify the degradation products relative to the remaining propofol or an internal standard.
-
Visualizations
Caption: Workflow for quantitative NMR (qNMR) analysis.
Caption: Workflow for a forced degradation study using NMR.
Caption: Role of this compound in NMR-based metabolic profiling of propofol.
References
- 1. Simultaneous determination of 11 related impurities in propofol by gas chromatography/tandem mass spectrometry coupled with pulsed splitless injection technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of proton nmr spectroscopy to measure propofol metabolites in the urine of the female Caucasian patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Activity of 2,5-Diisopropylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1] Antioxidants are compounds that can neutralize these harmful ROS, thereby mitigating cellular damage.[2] Phenolic compounds, in particular, are a well-known class of antioxidants due to their ability to donate hydrogen atoms or electrons to free radicals.[3][4]
2,5-Diisopropylphenol is an aromatic organic compound.[5] Its structural isomer, 2,6-diisopropylphenol (Propofol), is known to possess significant antioxidant properties, acting as a free radical scavenger similar to the endogenous antioxidant alpha-tocopherol (B171835) (vitamin E).[6][7] This has led to interest in the potential antioxidant capacity of other diisopropylphenol isomers.
These application notes provide detailed protocols for the in vitro assessment of the antioxidant activity of this compound using three widely accepted and robust assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.[8]
Principle of the Assays
The selected assays measure the antioxidant capacity of a substance through different mechanisms:
-
DPPH Assay: This method relies on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, which is characterized by a deep purple color.[9] The reduction of DPPH to its non-radical form, DPPH-H, results in a color change to a pale yellow, which can be measured spectrophotometrically at approximately 517 nm.[10] The degree of discoloration is proportional to the scavenging potential of the antioxidant.[11]
-
ABTS Assay: In this assay, the ABTS radical cation (ABTS•+), which is blue-green, is generated through the oxidation of ABTS with potassium persulfate.[10][12] Antioxidants in the sample reduce the ABTS•+, causing the solution to lose its color.[10] The extent of this decolorization, measured at approximately 734 nm, is indicative of the sample's radical scavenging capacity.[10]
-
FRAP Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[2][13] The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue color, which is measured at approximately 593 nm.[14] The change in absorbance is proportional to the total antioxidant capacity of the sample.
Experimental Protocols
Preparation of Stock and Working Solutions
1.1. This compound (Test Compound)
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727), ethanol (B145695), or DMSO). Ensure complete dissolution.
-
Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL). The same solvent should be used for all dilutions.
1.2. Positive Controls
-
Prepare stock and working solutions of a standard antioxidant such as Trolox, ascorbic acid, or Butylated Hydroxytoluene (BHT) in the same manner as the test compound.[14][15]
1.3. Assay-Specific Reagents
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol.[16] This solution should be freshly prepared and kept in a dark, light-protected container.[16]
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[10]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[10]
-
ABTS•+ Working Solution: Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.[10] Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[10][14] Before use, dilute this solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[14]
-
FRAP Reagent:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid. Make up the volume to 1 L with deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
Working FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[13][17] Incubate the freshly prepared reagent at 37°C before use.[13]
-
Assay Procedures
2.1. DPPH Radical Scavenging Assay
-
Pipette 100 µL of various concentrations of the this compound working solutions, positive control, or blank (solvent) into the wells of a 96-well microplate.[10]
-
Add 100 µL of the 0.1 mM DPPH working solution to each well.[10]
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[10][14]
-
Measure the absorbance at 517 nm using a microplate reader.[10][16]
-
Calculate the percentage of radical scavenging activity.
2.2. ABTS Radical Cation Decolorization Assay
-
Pipette 10 µL of the different concentrations of this compound, positive control, or blank into the respective wells of a 96-well microplate.[10]
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Mix the contents and incubate the plate in the dark at room temperature for 6-10 minutes.[10]
-
Measure the absorbance at 734 nm.[10]
-
Calculate the percentage of ABTS•+ radical scavenging activity.
2.3. Ferric Reducing Antioxidant Power (FRAP) Assay
-
Pipette 20 µL of the diluted this compound samples or standards into the wells of a 96-well plate.[13]
-
Add 150 µL of the pre-warmed working FRAP reagent to all wells and mix.[13]
-
Measure the absorbance at 593 nm.[17]
-
A standard curve should be prepared using different concentrations of a ferrous sulfate (B86663) (FeSO₄) solution or Trolox.[17]
Data Analysis
For DPPH and ABTS Assays:
The percentage of radical scavenging activity (% Inhibition) is calculated using the following formula:[10][15]
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control (DPPH or ABTS•+ solution with the blank).[10]
-
A_sample is the absorbance of the reaction mixture containing the test compound or positive control.[10]
The results are often expressed as the IC₅₀ value , which is the concentration of the antioxidant required to scavenge 50% of the free radicals.[18] This can be determined by plotting the percentage of inhibition against the concentration of the test compound.
For FRAP Assay:
The antioxidant capacity is determined from a standard curve of a known antioxidant, typically FeSO₄ or Trolox.[17] The results are expressed as FRAP values, for example, in µmol of Fe²⁺ equivalents per gram of the sample or µmol of Trolox equivalents (TE) per gram of the sample.[14]
Data Presentation
The quantitative data obtained from these assays should be summarized in structured tables for clear comparison and interpretation.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | Absorbance (517 nm) (Mean ± SD) | % Inhibition |
| Blank (Solvent) | ||
| Positive Control (e.g., Trolox) | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| This compound | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| IC₅₀ (µg/mL) | Positive Control: | This compound: |
Table 2: ABTS Radical Scavenging Activity of this compound
| Concentration (µg/mL) | Absorbance (734 nm) (Mean ± SD) | % Inhibition |
| Blank (Solvent) | ||
| Positive Control (e.g., Trolox) | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| This compound | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| IC₅₀ (µg/mL) | Positive Control: | This compound: |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Sample | Concentration (µg/mL) | Absorbance (593 nm) (Mean ± SD) | FRAP Value (µmol TE/g) |
| Positive Control (e.g., Trolox) | 100 | ||
| This compound | 100 |
Visualizations
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0032579) [hmdb.ca]
- 6. The antioxidant potential of propofol (2,6-diisopropylphenol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,6-Diisopropylphenol protects osteoblasts from oxidative stress-induced apoptosis through suppression of caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ultimatetreat.com.au [ultimatetreat.com.au]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. 2.8. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
2,5-Diisopropylphenol: Application Notes for its use as a Propofol Impurity Standard
Introduction
Propofol (B549288) (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent valued for its rapid onset and short duration of action.[1] The manufacturing process of propofol, typically involving the Friedel-Crafts alkylation of phenol (B47542) with propylene (B89431) or isopropanol, can lead to the formation of several process-related impurities and degradation products.[2][3] One such critical impurity is 2,5-Diisopropylphenol, also known as Propofol Impurity D, which is structurally similar to the active pharmaceutical ingredient.[4][5][6] Rigorous monitoring and control of this compound levels in propofol formulations are essential to ensure the safety and efficacy of the anesthetic. These application notes provide detailed protocols for the use of this compound as a reference standard for the quality control of propofol.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [5] |
| Synonyms | 2,5-Bis(1-methylethyl)phenol, Propofol Impurity D | [4][5] |
| CAS Number | 35946-91-9 | [4][5] |
| Molecular Formula | C₁₂H₁₈O | [5] |
| Molecular Weight | 178.27 g/mol | [5] |
| Appearance | Colorless to very light yellow, clear liquid | [3] |
| Solubility | Very slightly soluble in water; miscible with hexane (B92381) and methanol | [3] |
| Boiling Point | 263 °C at 760 mmHg | [5] |
| Melting Point | 118-119 °C | [5] |
Toxicological Profile and Regulatory Limits
Toxicological Summary: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[7] While comprehensive toxicological data is limited, its structural similarity to propofol necessitates strict control of its presence in the final drug product. Some studies suggest that this compound may inhibit the glucuronidation of propofol, potentially affecting its metabolism.[5]
Regulatory Limits: Pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) establish limits for impurities in propofol. For unspecified impurities, a common limit is not more than 0.05%.[8] The USP specifies that for propofol, the total impurities should not exceed 0.3%.[9]
Synthesis and Formation
This compound is typically formed as a byproduct during the synthesis of propofol through the Friedel-Crafts alkylation of phenol.[3] The reaction conditions can influence the regioselectivity of the isopropylation, leading to the formation of various diisopropylphenol isomers, including the 2,5-isomer.
References
- 1. 2,5-diisopropyl phenol, 35946-91-9 [thegoodscentscompany.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Buy this compound | 35946-91-9 [smolecule.com]
- 4. veeprho.com [veeprho.com]
- 5. lookchem.com [lookchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | C12H18O | CID 93189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. drugfuture.com [drugfuture.com]
- 9. pharmacopeia.cn [pharmacopeia.cn]
Application of 2,5-Diisopropylphenol in Metabolic Studies of Propofol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propofol (B549288) (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent characterized by its rapid onset and short duration of action. Understanding its metabolic fate is crucial for optimizing its clinical use and ensuring patient safety. Propofol is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2B6 and CYP2C9) and UDP-glucuronosyltransferases (UGT1A9), into various inactive metabolites that are subsequently excreted. Accurate quantification of propofol and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. 2,5-Diisopropylphenol, a structural isomer of propofol, is an ideal internal standard for such analytical studies due to its similar chemical properties and chromatographic behavior, ensuring reliable and accurate quantification.
This document provides detailed application notes and protocols for the use of this compound in the metabolic studies of propofol, including in vitro and in vivo experimental designs and analytical methodologies.
Key Applications
-
Internal Standard for Bioanalytical Methods: this compound is employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods to accurately quantify propofol and its metabolites in biological samples such as plasma, urine, and tissue homogenates.
-
In Vitro Metabolism Studies: These studies, utilizing human liver microsomes or hepatocytes, are fundamental in elucidating the metabolic pathways and identifying the enzymes responsible for propofol's biotransformation.
-
In Vivo Pharmacokinetic Studies: Animal and human studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of propofol, providing critical data for dosing recommendations and understanding drug-drug interactions.
Data Presentation
Table 1: Pharmacokinetic Parameters of Propofol in Humans
| Parameter | Value | Reference |
| Elimination Half-life | 1.5–31 hours | [1] |
| Onset of Action | 15–30 seconds | [1] |
| Duration of Action | ~5–10 minutes | [1] |
| Protein Binding | 95–99% | [1] |
| Metabolism | Liver glucuronidation | [1] |
| Excretion | Primarily renal | [2] |
Table 2: In Vitro Metabolism of Propofol in Human Liver Microsomes (HLM)
| Enzyme | Parameter | Value | Reference |
| UGT1A9 | Km | 41.8 µM | [3] |
| Vmax | 5.21 nmol/min/mg protein | [3] | |
| CLint | 126 µl/min/mg protein | [3] | |
| CYP1A2 | IC50 of Propofol | 40 µM | [4] |
| Ki of Propofol | 30 µM | [4] | |
| CYP2C9 | IC50 of Propofol | 49 µM | [4] |
| Ki of Propofol | 30 µM | [4] | |
| CYP3A4 | IC50 of Propofol | 32 µM | [4] |
| Ki of Propofol | 19 µM | [4] |
Table 3: Propofol and Metabolite Concentrations in Blood
| Analyte | Concentration Range | Condition | Reference |
| Propofol | 2-4 mg/L | Anesthesia Maintenance | [5] |
| Propofol | 7-10 mg/L | Surgical Anesthesia | [5] |
| Propofol | 0.52-2.9 mg/L | Eyes Open on Command | [5] |
Experimental Protocols
Protocol 1: Quantification of Propofol in Human Plasma using LC-MS/MS with this compound as Internal Standard
Objective: To provide a detailed procedure for the extraction and quantification of propofol from human plasma.
Materials:
-
Human plasma samples
-
Propofol standard solution
-
This compound (Internal Standard - IS) solution
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Water (HPLC grade)
-
Formic acid
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound solution (concentration to be optimized based on expected propofol levels).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Monitor the following MRM transitions:
-
Propofol: Q1 m/z 177.1 -> Q3 m/z 162.1
-
This compound (IS): Q1 m/z 177.1 -> Q3 m/z 135.1 (or other appropriate fragment)
-
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of propofol to the internal standard against the concentration of propofol standards.
-
Determine the concentration of propofol in the plasma samples from the calibration curve.
-
Protocol 2: In Vitro Metabolism of Propofol in Human Liver Microsomes (HLM)
Objective: To determine the kinetic parameters of propofol metabolism by specific CYP and UGT enzymes in HLM.
Materials:
-
Human Liver Microsomes (HLM)
-
Propofol
-
NADPH regenerating system (for CYP-mediated metabolism)
-
UDPGA (for UGT-mediated metabolism)
-
Phosphate (B84403) buffer (pH 7.4)
-
This compound (for quenching and as an internal standard)
-
Acetonitrile
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL), phosphate buffer, and varying concentrations of propofol.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system (for CYP activity) or UDPGA (for UGT activity).
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing this compound.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixture at 10,000 x g for 10 minutes.
-
Analyze the supernatant for the depletion of propofol and the formation of its metabolites using the LC-MS/MS method described in Protocol 1.
-
-
Data Analysis:
-
Calculate the rate of metabolism at each propofol concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Visualizations
Propofol Metabolic Pathway
Caption: Major metabolic pathways of propofol in humans.
Experimental Workflow for Propofol Quantification
Caption: Workflow for propofol quantification in plasma.
Propofol's GABAergic Signaling Pathway
Caption: Propofol's mechanism of action via GABA-A receptors.
References
- 1. Propofol - Wikipedia [en.wikipedia.org]
- 2. Propofol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro glucuronidation of propofol in microsomal fractions from human liver, intestine and kidney: tissue distribution and physiological role of UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of propofol on human hepatic microsomal cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
Application Notes and Protocols for the Quality Control of Anesthetics: The Role of 2,5-Diisopropylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2,5-Diisopropylphenol in the quality control of propofol (B549288), a widely used anesthetic agent. Adherence to these guidelines is critical for ensuring the safety, efficacy, and regulatory compliance of propofol formulations.
Introduction
Propofol (2,6-diisopropylphenol) is a short-acting intravenous anesthetic. During its synthesis and storage, several related substances can emerge as impurities. One such critical impurity is this compound, an isomer of propofol.[1][2] The European Pharmacopoeia designates this compound as "Propofol Impurity D".[3][4] Monitoring and controlling the levels of this and other impurities are paramount to the quality control of propofol drug products. This document outlines the significance of this compound as a quality control marker and provides detailed analytical procedures for its quantification.
Significance of this compound in Quality Control
The presence of this compound and other impurities in propofol formulations can indicate deviations in the manufacturing process or degradation of the final product.[3][5] Stressed conditions such as exposure to oxidative agents, light, and heat are known to contribute to the formation of degradation products in propofol.[3][5] Regulatory bodies like the European Pharmacopoeia have established stringent limits for impurities in propofol to ensure patient safety.[5] While structurally similar to propofol, this compound exhibits weaker hypnotic effects and a different cardiovascular profile.[3] Therefore, its presence in excessive amounts could potentially alter the anesthetic and safety profile of the drug. As a known impurity, this compound serves as a crucial analytical standard for method validation and routine quality control testing.[3]
Quality Control Workflow for Propofol Impurities
The quality control process for ensuring the purity of propofol involves a systematic workflow from sample reception to the final decision on batch release. The following diagram illustrates the key stages in this process.
Analytical Methods for Quantification of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the two primary analytical techniques employed for the separation and quantification of this compound in propofol.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like this compound.[3]
Table 1: GC-MS Method Parameters and Validation Data
| Parameter | Value | Reference |
| Chromatographic Conditions | ||
| Column | 5% Phenyl Methylpolysiloxane | [6] |
| Column Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness | [6] |
| Injection Mode | Pulsed Splitless | [3] |
| Injection Volume | 1 µL | [6] |
| Inlet Temperature | 250 °C | [6] |
| Oven Temperature Program | Initial 80°C for 5 min, ramp at 20°C/min to 290°C | [6] |
| Carrier Gas | Helium | |
| Mass Spectrometry Conditions | ||
| Ionization Mode | Electron Ionization (EI) | [6] |
| Ion Source Temperature | 230 °C | [6] |
| Interface Temperature | 250 °C | [6] |
| Mass Scan Range | 50 - 550 amu | [6] |
| Validation Data | ||
| Linearity (R²) | > 0.998 | [6] |
| Limit of Detection (LOD) | 0.2 - 5.6 µg/g | [3] |
| Limit of Quantification (LOQ) | 25 ng/mL | [6] |
| Recovery | 96.6% - 99.4% | [6] |
| Precision (%RSD) | 3.7% - 11.6% | [6] |
Experimental Protocol: GC-MS Analysis
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound certified reference standard in a suitable solvent (e.g., methanol (B129727) or hexane).
-
Perform serial dilutions to prepare a series of calibration standards.
-
-
Sample Preparation:
-
Accurately weigh the propofol sample (bulk drug or formulation).
-
Dissolve and dilute the sample in the same solvent used for the standard solutions to a final concentration within the calibration range.
-
-
GC-MS System Setup:
-
Set up the GC-MS instrument with the parameters outlined in Table 1.
-
Equilibrate the system until a stable baseline is achieved.
-
-
Analysis:
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the sample solutions for analysis.
-
-
Data Processing and Quantification:
-
Integrate the peak area for this compound in both the standard and sample chromatograms.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of related substances in pharmaceutical products.
Table 2: HPLC Method Parameters and Validation Data
| Parameter | Value | Reference |
| Chromatographic Conditions | ||
| Column | Inertsil ODS-3V (250mm x 4.6mm; 5µm) or equivalent C18 | [7] |
| Mobile Phase | Methanol: Water (85:15, v/v) | [7] |
| Flow Rate | 1.0 mL/min | [7] |
| Injection Volume | 20 µL | |
| Detection | UV at 270 nm | [7] |
| Validation Data | ||
| Linearity Range | 10 - 110 µg/mL | [7] |
| Correlation Coefficient (R²) | > 0.999 | [7] |
| Limit of Detection (LOD) | 10 ng | [7] |
| Limit of Quantification (LOQ) | 100 ng | [7] |
| Recovery | 95.25% - 101.81% | [7] |
| Precision (%RSD) | < 3.45% | [7] |
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing methanol and water in the specified ratio.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound certified reference standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh the propofol sample.
-
Dissolve and dilute the sample with the mobile phase to a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup:
-
Set up the HPLC system with the parameters detailed in Table 2.
-
Allow the system to equilibrate with the mobile phase until a stable baseline is observed.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
-
Data Processing and Quantification:
-
Integrate the peak area of this compound.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Acceptance Criteria
The acceptance criteria for this compound and other impurities are defined by regulatory bodies. The European Pharmacopoeia specifies limits for various impurities in propofol.
Table 3: Impurity Limits for Propofol (European Pharmacopoeia)
| Impurity | Acceptance Criterion |
| Unspecified Impurities | Not more than 0.05% for each impurity |
| Total Impurities | Not more than 0.3% |
Note: These are general limits. Specific monographs should be consulted for detailed and up-to-date information.[5]
Logical Relationship of Propofol and its Isomeric Impurity
The chemical structures of propofol and its impurity, this compound, are closely related, differing only in the substitution pattern of the isopropyl groups on the phenol (B47542) ring. This structural similarity underscores the importance of robust analytical methods for their separation and quantification.
Conclusion
The vigilant monitoring of this compound as a specified impurity is a critical component of the quality control strategy for propofol. The detailed GC-MS and HPLC protocols provided in these application notes offer robust and reliable methods for the accurate quantification of this impurity, thereby ensuring that propofol formulations meet the stringent quality and safety standards required for anesthetic drugs. Researchers, scientists, and drug development professionals are encouraged to implement these methodologies to maintain the integrity of their products and safeguard patient health.
References
- 1. droracle.ai [droracle.ai]
- 2. Simultaneous determination of 11 related impurities in propofol by gas chromatography/tandem mass spectrometry coupled with pulsed splitless injection technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crs.edqm.eu [crs.edqm.eu]
- 4. drugfuture.com [drugfuture.com]
- 5. Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diisopropylphenol via Friedel-Crafts Alkylation of Phenol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the Friedel-Crafts alkylation of phenol (B47542) for the synthesis of diisopropylphenol, a key intermediate for pharmaceuticals like Propofol (B549288).
Troubleshooting Guide
This guide addresses common experimental challenges in a question-and-answer format.
Question 1: My reaction produces a low yield of the desired 2,6-diisopropylphenol (2,6-DIPP) and a high proportion of the 2,4-diisopropylphenol (B134422) isomer. How can I improve the regioselectivity?
Answer: This is a classic challenge in the alkylation of phenol, stemming from the competing formation of ortho and para substituted products. The para-substituted product is often thermodynamically more stable due to less steric hindrance.[1] Here are several strategies to enhance ortho-selectivity for 2,6-DIPP:
-
Catalyst Selection: The choice of catalyst is critical. While traditional Lewis acids like AlCl₃ are active, they can lead to a mixture of isomers.[1] Shape-selective solid acid catalysts, such as H-beta (H-β) or H-mordenite zeolites, can favor the formation of the ortho-product due to steric constraints within their pore structures.[2][3]
-
Reaction Temperature: Temperature influences the kinetic versus thermodynamic control of the reaction. Ortho-alkylation can be kinetically favored, so adjusting the temperature may improve selectivity.[1] Optimization studies with H-beta zeolites have been performed to find the ideal temperature for maximizing 2,6-DIPP selectivity.[3]
-
Alternative Two-Step Synthesis: A highly effective method to avoid para-alkylation is to use a starting material where the para position is blocked.[4] The most common approach involves:
-
Alkylation of 4-hydroxybenzoic acid: The carboxylic group at the para position directs the incoming isopropyl groups to the ortho positions (3 and 5).[4][5]
-
Decarboxylation: The resulting 4-hydroxy-3,5-diisopropylbenzoic acid is then heated, often in the presence of a base or in a high-boiling solvent, to remove the carboxylic group and yield high-purity 2,6-diisopropylphenol.[4][5][6]
-
Question 2: I am observing significant amounts of 2,4,6-triisopropylphenol (B1664003) and other polyalkylated byproducts. What causes this and how can it be prevented?
Answer: Polyalkylation is a common issue because the hydroxyl group of phenol is a strong activating group, making the aromatic ring highly nucleophilic.[1] The initial alkylation product is often more reactive than phenol itself, leading to further alkylation.[1][7][8]
To minimize polyalkylation:
-
Adjust Molar Ratios: Use a significant excess of the aromatic substrate (phenol) relative to the alkylating agent (isopropanol or propene).[1][9] This statistically increases the probability of the alkylating agent reacting with the starting phenol rather than the mono- or di-substituted products.
-
Control Reaction Conditions:
-
Lower Temperature: Reducing the reaction temperature can decrease the overall reaction rate and temper the high reactivity that leads to multiple substitutions.
-
Reduce Reaction Time: Carefully monitoring the reaction and stopping it once the desired product is formed can prevent subsequent alkylation steps.
-
Catalyst Loading: Using a milder or a lower concentration of a highly active catalyst can also help control the reaction's reactivity.[1]
-
Question 3: My product mixture is contaminated with isopropyl phenyl ether. How can I favor C-alkylation over O-alkylation?
Answer: Phenol is a bidentate nucleophile, meaning it can react on the aromatic ring (C-alkylation) or at the hydroxyl group (O-alkylation).[10] The formation of isopropyl phenyl ether is a result of O-alkylation. The ratio of C- to O-alkylation is influenced by the reaction conditions and the catalyst used.[11]
Strategies to promote C-alkylation include:
-
Catalyst Choice: Some catalysts inherently favor C-alkylation. For instance, certain molybdenum-based catalysts have been shown to selectively produce C-allylated arenes, while their precursors might favor O-allylation.[11] Solid acid catalysts like zeolites are also typically optimized to favor C-alkylation.[1]
-
Reaction Temperature: O-alkylation can be the kinetically favored pathway, particularly at lower temperatures.[1] Increasing the temperature may favor the thermodynamically more stable C-alkylated product. The Fries rearrangement, which converts O-alkylated products to C-alkylated products, can also be promoted at higher temperatures in the presence of an acid catalyst.[10]
-
Excess Catalyst: In some systems, particularly with acylations which can be analogous, using an excess of a Lewis acid catalyst can promote the Fries rearrangement, converting the O-alkylated intermediate to the desired C-alkylated product.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most common alkylating agents for this synthesis? A1: The most common alkylating agents are propene gas and isopropyl alcohol (isopropanol).[4][12] Propene is often used in industrial settings, sometimes at high temperatures and pressures.[4] Isopropyl alcohol is a common and safer alternative in laboratory and continuous flow settings.[2][3][4] Diisopropyl ether (DIPE), which can form in situ from isopropanol, can also act as an alkylating agent.[12][13]
Q2: What types of catalysts are used for the Friedel-Crafts alkylation of phenol? A2: A range of acid catalysts can be used. These include:
-
Lewis Acids: Traditional catalysts like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃).[8][9]
-
Brønsted Acids: Strong acids such as sulfuric acid (H₂SO₄) and hydrofluoric acid (HF).[4][8][11]
-
Solid Acid Catalysts: Heterogeneous catalysts like zeolites (e.g., H-beta, H-mordenite) and acid-activated clays (B1170129) are increasingly preferred as they are often more selective, reusable, and environmentally benign.[2][3][12][14]
Q3: Why is the direct synthesis of 2,6-diisopropylphenol so challenging? A3: The main challenges arise from the high reactivity of the phenol ring and the directing effects of the hydroxyl group. The -OH group is a strong ortho-, para-director, leading to a mixture of 2-isopropylphenol, 4-isopropylphenol, and their subsequent alkylation products.[1][12] Achieving high selectivity for the 2,6-disubstituted product is difficult due to competition from the thermodynamically stable 2,4-isomer and over-alkylation to the 2,4,6-triisopropylphenol.[4][6]
Q4: Why is the two-step synthesis via 4-hydroxybenzoic acid often preferred for producing high-purity 2,6-DIPP (Propofol)? A4: This route offers superior control over regioselectivity. By starting with 4-hydroxybenzoic acid, the para-position is blocked by the carboxylic acid group. This forces the alkylation to occur at the only available activated positions, which are ortho to the hydroxyl group (positions 3 and 5). Subsequent removal of the carboxylic acid group (decarboxylation) yields 2,6-diisopropylphenol with a much higher purity and avoids the formation of the 2,4-DIPP and 2,4,6-TIPP isomers that are difficult to separate from the final product.[4][5][6]
Q5: How can I monitor the reaction's progress and product distribution? A5: Gas chromatography (GC) is the most common method for monitoring the reaction. It allows for the separation and quantification of phenol, the desired 2,6-DIPP, and various byproducts like 2,4-DIPP, 2,4,6-TIPP, and isopropyl phenyl ether.[4] High-performance liquid chromatography (HPLC) can also be used, particularly for analyzing the intermediates in the 4-hydroxybenzoic acid route.[5][15]
Data Presentation: Catalyst Performance
The selection of a catalyst has a profound impact on both the conversion of phenol and the selectivity towards 2,6-diisopropylphenol. The table below summarizes performance data from various studies.
| Catalyst | Alkylating Agent | Phenol Conversion (%) | Selectivity for 2,6-DIPP (%) | Reaction Conditions | Reference |
| H-beta Zeolite | Isopropyl Alcohol | 94 | 56 | Vapor phase, optimized temp. & molar ratio | [2][3][14] |
| H-mordenite Zeolite | Isopropyl Alcohol | 68 | 43 | Vapor phase, optimized temp. & molar ratio | [2] |
| 20% (w/w) Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | Isopropyl Alcohol | 50 | 16 | Liquid phase, batch process | [14] |
| Al₂O₃ | Propene | 100 | 52 | - | [14] |
| Fe-Al-MCM-41 | Isopropyl Acetate | 76.8 | 13 | Vapor phase | [14] |
Experimental Protocols
Protocol 1: Vapor-Phase Alkylation of Phenol using H-beta Zeolite (This protocol is a generalized representation based on studies like those reported in RSC Advances, 2014, 4, 32467-32474)[14]
-
Catalyst Activation: Place the H-beta zeolite catalyst in a fixed-bed reactor. Heat it under a flow of nitrogen or air at a high temperature (e.g., 500-550 °C) for several hours to remove moisture and activate the catalyst.
-
Reactant Preparation: Prepare a feed mixture of phenol and isopropyl alcohol (IPA). The molar ratio of phenol to IPA is a critical parameter to optimize, with ratios from 1:2 to 1:6 being investigated.[3]
-
Reaction: Cool the reactor to the desired reaction temperature (e.g., 200-300 °C). Pump the phenol/IPA mixture into a vaporizer and then pass the vaporized feed over the catalyst bed. The Weight Hourly Space Velocity (WHSV), which is the mass flow rate of the feed divided by the catalyst weight, should be controlled (e.g., 2-6 h⁻¹).[3]
-
Product Collection: The reactor outlet stream is passed through a condenser to liquefy the products. The liquid product is collected in a chilled receiver.
-
Analysis: The collected sample is analyzed by gas chromatography (GC) to determine the phenol conversion and the selectivity for 2,6-diisopropylphenol and other byproducts.
Protocol 2: Two-Step Synthesis via 4-Hydroxybenzoic Acid (This protocol is a generalized representation based on processes described in patents and literature)[4][5][15]
Step A: Alkylation of 4-Hydroxybenzoic Acid
-
Reaction Setup: In a reaction vessel, dissolve 4-hydroxybenzoic acid in an excess of an acidic medium, such as 85-95% aqueous sulfuric acid.[15]
-
Alkylation: Heat the mixture to the reaction temperature (e.g., 60-65 °C).[15] Add isopropyl alcohol slowly to the mixture.
-
Workup: After the reaction is complete (monitored by HPLC), quench the reaction by carefully adding the mixture to a solution of water and an organic solvent like toluene (B28343) at a low temperature (e.g., 10-20 °C).[5] Separate the organic layer.
-
Isolation: Concentrate the organic layer and crystallize the 4-hydroxy-3,5-diisopropylbenzoic acid product, often by adding water to an alcoholic solution of the crude product.[5] The solid can be further purified by washing with a non-polar solvent like cyclohexane.[5]
Step B: Decarboxylation
-
Reaction Setup: Place the purified 4-hydroxy-3,5-diisopropylbenzoic acid in a high-boiling solvent (e.g., 2-ethoxyethanol, ethylene (B1197577) glycol).[5][15]
-
Decarboxylation: Add an alkali metal hydroxide (B78521) such as sodium hydroxide and heat the mixture (e.g., 140-160 °C) under an inert atmosphere until the reaction is complete as monitored by HPLC.[5][15]
-
Workup and Purification: Cool the reaction mixture and extract the 2,6-diisopropylphenol product with a hydrocarbon solvent like toluene. Wash the organic layer with aqueous acid and then with aqueous sodium bicarbonate.[5] Concentrate the organic layer and purify the final product by vacuum distillation to obtain high-purity 2,6-diisopropylphenol.[5]
Visualizations
Caption: Reaction pathway for the Friedel-Crafts alkylation of phenol.
Caption: Troubleshooting workflow for diisopropylphenol synthesis.
Caption: Logical workflow of the two-step synthesis route.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved Process For Preparing 2, 6 Diisopropyl Phenol [quickcompany.in]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. echemi.com [echemi.com]
- 11. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol - Google Patents [patents.google.com]
minimizing byproduct formation in 2,5-Diisopropylphenol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2,5-Diisopropylphenol.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.
| Problem | Possible Cause | Suggested Solution |
| Low yield of this compound and significant formation of polyalkylated byproducts (e.g., 2,4,6-triisopropylphenol). | The hydroxyl group of phenol (B47542) is strongly activating, making the aromatic ring highly susceptible to multiple alkylations.[1] The initial mono-alkylated product is often more nucleophilic than phenol itself, promoting further reaction.[1] | 1. Molar Ratio Adjustment: Increase the molar ratio of phenol to the isopropylating agent. This statistically favors the alkylation of the starting phenol over the mono-alkylated products.[1] 2. Control Reaction Time and Temperature: Carefully monitor the reaction's progress and halt it once the concentration of the desired di-alkylated product is maximized. Lowering the reaction temperature can also help reduce the rate of subsequent alkylations.[1] 3. Catalyst Selection: Employ milder catalysts. Highly active Lewis acids like AlCl₃ can promote excessive alkylation.[1] Consider using shape-selective catalysts like zeolites (e.g., H-beta) or heteropolyacid-clay composites.[2][3] |
| Formation of undesired regioisomers (e.g., 2,4-diisopropylphenol (B134422), 2,6-diisopropylphenol). | The formation of different isomers can be influenced by kinetic versus thermodynamic control. The para-substituted product is often thermodynamically more stable due to reduced steric hindrance, while ortho-alkylation can be kinetically favored.[1] | 1. Catalyst Choice: Utilize catalysts known for specific regioselectivity. For instance, solid acid catalysts like Amberlyst-15 tend to favor para-alkylation, which can reduce the formation of 2,5-DIPP.[2] Conversely, certain catalysts like Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay have shown high selectivity for 2,6-diisopropylphenol.[2] 2. Temperature Control: Higher reaction temperatures (>160°C) can favor thermodynamic products, potentially increasing the formation of 2,4- and this compound.[2] Operating at lower temperatures may favor the kinetically controlled product. |
| Significant formation of O-alkylated byproduct (isopropyl phenyl ether). | Phenol is an ambident nucleophile, meaning it can react at both the aromatic ring (C-alkylation) and the hydroxyl oxygen (O-alkylation).[1] | 1. Catalyst Selection: The choice of catalyst significantly impacts the ratio of C-alkylation to O-alkylation. Solid acid catalysts like zeolites can be optimized to favor C-alkylation.[1] 2. Reaction Conditions: The formation of isopropyl phenyl ether can be kinetically favored.[1] Adjusting the reaction temperature and time can influence the product distribution.[1] |
| Low overall conversion of phenol. | Insufficient catalyst activity or deactivation of the catalyst. | 1. Catalyst Loading: Ensure an adequate amount of catalyst is used. 2. Catalyst Regeneration: If using a reusable catalyst like a zeolite, it may require regeneration. For example, H-beta catalyst can be regenerated by calcination at high temperatures (e.g., 823 K) in the presence of air to remove coke deposits.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
A1: Common byproducts include other diisopropylphenol isomers such as 2,4-diisopropylphenol and 2,6-diisopropylphenol, polyalkylated products like 2,4,6-triisopropylphenol, mono-alkylated phenols (2-isopropylphenol and 4-isopropylphenol), and the O-alkylation product, isopropyl phenyl ether.[1][5][6]
Q2: How does the choice of alkylating agent affect byproduct formation?
A2: The choice of alkylating agent, such as isopropyl alcohol versus propylene, can influence the byproduct profile. Isopropyl alcohol is reported to generate fewer byproducts compared to propylene.[2] The in-situ formation of isopropyl ether from isopropyl alcohol can also act as an alkylating agent, further complicating the reaction network.[7]
Q3: What are the advantages of using continuous flow chemistry for this synthesis?
A3: Continuous flow chemistry offers enhanced control over reaction conditions such as temperature and residence time, which can lead to improved yield and purity while reducing byproduct formation.[2][8] This method also allows for safer handling of reagents and easier scalability.[8]
Q4: Can starting from a different precursor minimize byproducts?
A4: Yes, an alternative strategy involves the Friedel-Crafts di-isopropylation of p-hydroxybenzoic acid, followed by a decarboxylation step.[6][9] This multi-step approach can offer higher selectivity and result in very low byproduct formation, leading to a purer final product.[6]
Experimental Protocols
Protocol 1: Vapor Phase Isopropylation of Phenol using H-beta Zeolite Catalyst
This protocol is based on the selective synthesis of diisopropylphenol isomers.
Materials:
-
Phenol
-
Isopropyl alcohol (IPA)
-
H-beta zeolite catalyst
-
Inert gas (e.g., Nitrogen)
Equipment:
-
Fixed-bed reactor
-
High-pressure liquid pump
-
Mass flow controller
-
Temperature controller
-
Condenser
-
Gas chromatograph (for analysis)
Procedure:
-
Activate the H-beta catalyst by heating under a flow of inert gas.
-
Set up the fixed-bed reactor system and pre-heat to the desired reaction temperature (e.g., 473 K).[4]
-
Prepare a feed mixture of phenol and isopropyl alcohol with a specific molar ratio (e.g., 1:4 phenol to IPA).[4]
-
Pump the feed mixture into the reactor at a defined weight hourly space velocity (WHSV).
-
Maintain a constant flow of inert gas.
-
The product stream exiting the reactor is cooled in a condenser and collected.
-
Analyze the product mixture using gas chromatography to determine the conversion of phenol and the selectivity for this compound and other isomers.
-
The catalyst can be regenerated in-situ by calcination at 823 K for 5 hours in the presence of air to remove deposited coke.[4]
Protocol 2: Synthesis via Friedel-Crafts Alkylation of p-Hydroxybenzoic Acid
This protocol outlines a two-step synthesis to produce 2,6-diisopropylphenol with high purity, which can be adapted for this compound.
Step 1: Friedel-Crafts Alkylation of p-Hydroxybenzoic Acid
-
In a reaction vessel, dissolve p-hydroxybenzoic acid in a mixture of isopropyl alcohol and water (e.g., 85:15 ratio).[6]
-
Carefully add a strong acid catalyst, such as concentrated sulfuric acid.[6]
-
Heat the reaction mixture to the target temperature (e.g., 60-65°C) and maintain for a sufficient duration.[9]
-
After the reaction is complete, cool the mixture and neutralize with a base like sodium hydroxide (B78521) to precipitate the sodium salt of 4-hydroxy-3,5-diisopropylbenzoic acid.[9]
-
Filter and wash the product to remove impurities.
Step 2: Decarboxylation
-
The purified 4-hydroxy-3,5-diisopropylbenzoic acid is subjected to decarboxylation.
-
This can be achieved by heating in the presence of a catalyst, such as an alkali metal hydroxide (e.g., sodium or potassium hydroxide), at a temperature range of 120-160°C.[9]
-
The resulting crude diisopropylphenol is then purified, for example, by vacuum distillation, to yield the high-purity product.[9]
Quantitative Data Summary
| Catalyst | Alkylating Agent | Temperature (°C) | Phenol Conversion (%) | Selectivity for 2,6-DIPP (%) | Selectivity for 2,5-DIPP (%) | Reference |
| H-beta | Isopropyl Alcohol | 200 | 94 | 56 | Not specified | [3] |
| H-mordenite | Isopropyl Alcohol | 200 | 68 | 43 | Not specified | [3] |
| Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 Clay | Isopropyl Alcohol | 200 | Not specified | 92 (for 2,6-DIPP) | <5 | [2] |
| Aluminum Phenoxide | Propylene | 160-265 | Not specified | Not specified | Present in mixture | [10] |
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: Reaction pathways leading to the desired product and common byproducts.
Caption: A decision-making diagram for troubleshooting byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 35946-91-9 [smolecule.com]
- 3. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 6. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol - Google Patents [patents.google.com]
- 10. CN1197785A - Preparation of o-isopropyl phenol - Google Patents [patents.google.com]
optimizing reaction conditions for 2,5-Diisopropylphenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2,5-diisopropylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method for synthesizing this compound is the Friedel-Crafts alkylation of phenol (B47542) with an isopropylating agent, such as isopropyl alcohol or propene, in the presence of an acid catalyst.[1][2] This reaction typically produces a mixture of diisopropylphenol isomers, including the 2,4-, 2,5-, and 2,6-isomers.[3][4][5]
Q2: How can I increase the selectivity of the reaction towards this compound?
A2: While the selective synthesis of this compound is challenging due to the formation of other isomers, certain conditions can favor its formation. Higher reaction temperatures, generally above 160°C, tend to promote the formation of the thermodynamically more stable isomers, which can include this compound. The choice of catalyst can also influence the product distribution. While many catalysts are designed to maximize the ortho- (2,6-) or para- (2,4-) substituted products, exploring different Lewis or Brønsted acids may shift the selectivity.
Q3: What are the common side products in the synthesis of this compound?
A3: The primary side products are other isomers of diisopropylphenol, mainly 2,4-diisopropylphenol (B134422) and 2,6-diisopropylphenol (propofol).[3][5] Additionally, mono-isopropylphenols (2-isopropylphenol and 4-isopropylphenol) and tri-isopropylphenols (e.g., 2,4,6-triisopropylphenol) can also be formed.[3] The formation of isopropyl phenyl ether is another possible side reaction.
Q4: What are the main challenges in purifying this compound?
A4: The main challenge in purifying this compound is its separation from the other diisopropylphenol isomers, which have very similar boiling points, making fractional distillation difficult.[3]
Q5: What methods can be used to separate this compound from its isomers?
A5: Several methods can be employed for the separation of diisopropylphenol isomers:
-
Chromatography: Gas chromatography (GC) with specialized capillary columns (e.g., INNOWAX) and comprehensive two-dimensional GC (GCxGC) have shown success in separating diisopropylphenol isomers on an analytical scale.[1][6][7] For preparative separation, normal-phase chromatography using silica (B1680970) gel can also be effective.[1]
-
Crystallization: Fractional crystallization can be a viable method for purification. By carefully controlling the temperature and solvent, it may be possible to selectively crystallize one isomer from the mixture.[8][9] This method is particularly effective if there is a significant difference in the melting points and solubilities of the isomers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of diisopropylphenols | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Poor quality of reagents (phenol, isopropylating agent). | 1. Use a fresh or newly activated catalyst. 2. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by GC. 3. Purify the starting materials before use. |
| Low selectivity for this compound | 1. Reaction conditions favor the formation of kinetic products (ortho- and para-isomers). 2. Inappropriate catalyst. | 1. Increase the reaction temperature to over 160°C to favor the formation of the thermodynamically more stable 2,5-isomer. 2. Experiment with different acid catalysts (e.g., various Lewis acids, solid acids). |
| Formation of significant amounts of tri-isopropylphenol | 1. High ratio of isopropylating agent to phenol. 2. Prolonged reaction time. | 1. Reduce the molar ratio of the isopropylating agent to phenol. 2. Monitor the reaction and stop it once the desired level of di-alkylation is achieved. |
| Difficulty in separating this compound from isomers | 1. Similar boiling points of the isomers. 2. Ineffective separation technique. | 1. Use a high-efficiency fractional distillation column, although complete separation may still be challenging. 2. Employ preparative chromatography (normal-phase on silica gel). 3. Attempt fractional crystallization from a suitable solvent system. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation
This protocol is a general guideline and may require optimization for selectivity towards this compound.
Materials:
-
Phenol
-
Isopropyl alcohol (or propene)
-
Lewis acid catalyst (e.g., anhydrous Aluminum Chloride (AlCl₃), or a solid acid catalyst)
-
Anhydrous solvent (e.g., nitrobenzene (B124822) or a non-polar solvent like hexane)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add the anhydrous solvent and the Lewis acid catalyst to the flask.
-
Dissolve phenol in a minimal amount of the anhydrous solvent and add it to the dropping funnel.
-
Slowly add the phenol solution to the stirred catalyst suspension.
-
Heat the reaction mixture to the desired temperature (e.g., >160°C for higher 2,5-isomer content).
-
Slowly add the isopropyl alcohol (or bubble propene gas) to the reaction mixture over several hours.
-
After the addition is complete, continue stirring at the reaction temperature for the desired time, monitoring the reaction progress by GC.
-
Cool the reaction mixture to room temperature and quench it by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.
Protocol 2: Separation of this compound by Preparative Column Chromatography
Materials:
-
Crude diisopropylphenol mixture
-
Silica gel (for column chromatography)
-
Eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate; the optimal ratio needs to be determined by thin-layer chromatography)
Procedure:
-
Prepare a silica gel slurry in the chosen eluent and pack a chromatography column.
-
Dissolve the crude diisopropylphenol mixture in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography or GC to identify the fractions containing the desired this compound isomer.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Data Presentation
Table 1: Influence of Reaction Temperature on Isomer Distribution (Illustrative)
| Temperature (°C) | 2,4-Diisopropylphenol (%) | This compound (%) | 2,6-Diisopropylphenol (%) |
| 120 | 50 | 15 | 35 |
| 160 | 45 | 25 | 30 |
| 200 | 40 | 35 | 25 |
Note: The data in this table is illustrative and the actual distribution will depend on the specific catalyst and other reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for optimizing this compound synthesis.
References
- 1. Buy this compound | 35946-91-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EP0511947B1 - Process for the purification of 2,6-diisopropyl phenol - Google Patents [patents.google.com]
- 9. EP0511947A1 - Process for the purification of 2,6-diisopropyl phenol - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,5-Diisopropylphenol
Welcome to the technical support center for the purification of 2,5-Diisopropylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound, often synthesized via Friedel-Crafts alkylation of phenol (B47542), can contain several impurities. The most common are its structural isomers, including 2,4-diisopropylphenol (B134422) and 2,6-diisopropylphenol (Propofol). Other potential byproducts include mono-isopropylphenols, tri-isopropylphenols, and polyalkylated species.[1] Depending on the synthetic route, unreacted starting materials like phenol may also be present.
Q2: What are the primary techniques for purifying this compound?
A2: The primary techniques for purifying this compound are fractional vacuum distillation, recrystallization, and preparative column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Key physical properties include its boiling point of 263 °C at 760 mmHg and a melting point in the range of 118-119 °C. It is described as a colorless to pale yellow liquid or an off-white semi-solid. Its solubility is limited in polar solvents like water but is higher in organic solvents. It is slightly soluble in DMSO and methanol.
Q4: How can I effectively separate this compound from its isomers?
A4: Separation of diisopropylphenol isomers can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) is often the most effective method. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water has been shown to resolve 2,5- and 2,6-diisopropylphenol. Normal-phase chromatography using a silica (B1680970) gel column can also be employed to separate these isomers. Fractional vacuum distillation can also be effective if there is a sufficient difference in the boiling points of the isomers under reduced pressure.
Troubleshooting Guides
Issue 1: Poor Separation of Isomers During Column Chromatography
Problem: Co-elution or poor resolution of this compound and its isomers (e.g., 2,4- or 2,6-diisopropylphenol) on a silica gel column.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the isomers.
-
Solution: Systematically vary the solvent polarity. A common mobile phase for separating phenolic isomers is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. Start with a low polarity mobile phase and gradually increase the polarity (gradient elution).
-
-
Column Overloading: Applying too much sample to the column can lead to broad peaks and poor separation.
-
Solution: Reduce the amount of crude material loaded onto the column. For preparative chromatography, a general rule is to load 1-5% of the column's stationary phase weight.
-
-
Incorrect Stationary Phase: Standard silica gel may not provide sufficient selectivity.
-
Solution: Consider using a different stationary phase. For aromatic isomers, stationary phases with phenyl groups (phenyl-silica) can offer alternative selectivity through π-π interactions.
-
Issue 2: Oiling Out or Poor Crystal Formation During Recrystallization
Problem: The compound separates from the cooling solvent as an oil rather than forming solid crystals, or no crystals form upon cooling.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The solvent may be too good a solvent for this compound even at low temperatures, or the compound's melting point is lower than the boiling point of the solvent.
-
Solution: Select a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For substituted phenols, common recrystallization solvents include ethanol/water or acetone/water mixtures, and heptane/ethyl acetate.[2] Experiment with different solvent systems to find the optimal one.
-
-
Cooling Rate is Too Fast: Rapid cooling can favor the formation of an oil over a crystalline solid.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of larger, purer crystals.
-
-
Solution is Not Saturated: If no crystals form, the solution may not be sufficiently saturated.
-
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the solute. Then, allow it to cool slowly again.
-
-
Lack of Nucleation Sites: Crystallization may not initiate if there are no nucleation sites.
-
Solution: Try scratching the inside of the flask with a glass rod at the surface of the solution to create microscopic scratches that can act as nucleation sites. Alternatively, add a small "seed" crystal of pure this compound to the cooled solution to induce crystallization.
-
Issue 3: Product Darkens or Decomposes During Vacuum Distillation
Problem: The this compound in the distillation flask darkens significantly, suggesting decomposition, even under vacuum.
Possible Causes & Solutions:
-
Temperature is Too High: Although the boiling point is reduced under vacuum, the distillation temperature may still be high enough to cause thermal degradation. Phenols are susceptible to oxidation at elevated temperatures.
-
Solution: Use a higher vacuum to further lower the boiling point. A temperature-pressure nomograph can help estimate the boiling point at different pressures. Ensure the heating mantle is not set to a temperature significantly higher than the boiling point of the compound at the applied vacuum.
-
-
Presence of Oxygen: Residual oxygen in the distillation apparatus can lead to oxidation, especially at high temperatures.
-
Solution: Ensure all joints in the distillation apparatus are well-sealed and leak-free. Purging the system with an inert gas like nitrogen or argon before applying the vacuum can help to remove residual oxygen.
-
-
Extended Heating Time: Prolonged exposure to high temperatures can promote decomposition.
-
Solution: Ensure efficient heating and condensation to minimize the distillation time. Insulating the distillation head can help to maintain the vapor temperature and speed up the process.
-
Quantitative Data Summary
| Purification Technique | Parameter | Value/Condition | Expected Purity | Reference |
| Fractional Vacuum Distillation | Boiling Point (atm) | 263 °C | >98% | General Data |
| Vacuum Conditions | Pressure reduction lowers boiling point, preventing decomposition.[3] | |||
| Recrystallization | Potential Solvents | Ethanol/water, Acetone/water, Heptane/ethyl acetate.[2] | >99% | General Phenol Purification |
| Key Principle | High solubility in hot solvent, low solubility in cold solvent.[4] | |||
| Preparative HPLC | Stationary Phase | Reversed-phase C18 or Phenyl-Hexyl.[5][6] | >99.5% | Isomer Separation |
| Mobile Phase Example | Acetonitrile/water gradient.[5] |
Experimental Protocols
Protocol 1: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for the purification of this compound using preparative HPLC, focusing on the separation from its isomers.
-
Analytical Method Development:
-
Begin by developing a robust analytical HPLC method to achieve baseline separation of this compound from its impurities.
-
Column: Start with a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A phenyl-hexyl column can also be effective for separating aromatic isomers.[5]
-
Mobile Phase: Use a gradient of acetonitrile and water. A typical starting gradient might be 50% acetonitrile in water, increasing to 100% acetonitrile over 20-30 minutes. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape for phenolic compounds.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where this compound absorbs strongly (e.g., around 270-280 nm).
-
Optimization: Adjust the gradient slope, flow rate, and mobile phase composition to maximize the resolution between the peak for this compound and any adjacent impurity peaks.
-
-
Scale-Up to Preparative HPLC:
-
Column: Select a preparative column with the same stationary phase as the optimized analytical method, but with a larger diameter (e.g., 20-50 mm).
-
Flow Rate: Adjust the flow rate according to the larger column diameter to maintain the same linear velocity as the analytical method. The flow rate can be scaled up using the ratio of the cross-sectional areas of the preparative and analytical columns.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. The loading amount will depend on the column size and the separation efficiency, and should be optimized to avoid overloading.
-
Fraction Collection: Collect the eluent in fractions as the peak corresponding to this compound elutes from the column.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: A decision-making workflow for selecting a suitable purification technique for this compound.
References
Technical Support Center: Resolving Isomeric Impurities in 2,5-Diisopropylphenol
Welcome to the technical support center for resolving isomeric impurities in 2,5-diisopropylphenol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities found with this compound?
A1: this compound is itself an isomer of and a potential impurity in Propofol (B549288) (2,6-diisopropylphenol).[1][2] During the synthesis of diisopropylphenols, such as the Friedel-Crafts alkylation of phenol (B47542), a mixture of positional isomers is often produced. The most common isomeric impurities that require resolution from this compound include:
-
2,6-diisopropylphenol (Propofol): The most common and often the target product.
-
2,4-diisopropylphenol (B134422): A frequent byproduct of the alkylation reaction.[3][4]
-
3,5-diisopropylphenol.
-
Other related substances may include mono-alkylated phenols (e.g., 2-isopropylphenol) and tri-alkylated phenols (e.g., 2,4,6-triisopropylphenol).[4][5]
Q2: Why is the resolution of these isomers a critical step?
A2: The resolution of diisopropylphenol isomers is critical for several reasons. Different isomers possess distinct physicochemical and biological properties.[3] In pharmaceutical applications, where 2,6-diisopropylphenol (Propofol) is used as an anesthetic, even small amounts of other isomers can affect the drug's efficacy and safety profile, necessitating their removal to less than 0.05%.[4][6] For research purposes, using a pure isomer is essential for obtaining accurate and reproducible results, especially when studying metabolic pathways or using this compound as a reference standard.[1]
Q3: What are the primary analytical methods used to separate and quantify this compound and its isomers?
A3: The primary methods involve sophisticated chromatographic techniques that exploit subtle differences in the isomers' molecular interactions with stationary phases.[3] The most effective and widely used methods are:
-
High-Performance Liquid Chromatography (HPLC): Both reversed-phase and normal-phase HPLC are used to achieve baseline resolution.[3][7]
-
Gas Chromatography (GC): Capillary GC, often coupled with Mass Spectrometry (GC-MS), is highly effective for separating these volatile phenolic compounds and provides structural confirmation.[3][8]
Troubleshooting Guide: Chromatographic Resolution
Q4: I am seeing poor resolution between this compound and 2,4-diisopropylphenol peaks using reversed-phase HPLC. How can I improve the separation?
A4: Poor resolution is a common challenge due to the similar hydrophobicity of the isomers. Here are steps to troubleshoot and optimize your separation.
First, refer to a standard protocol that has been shown to be effective.
Detailed Protocol: Reversed-Phase HPLC for Diisopropylphenol Isomers
This protocol is a starting point for separating this compound from its isomers.
-
Column: ODS-2 C18 (250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: Acetonitrile (B52724) and Water (70:30 v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (ensure it is stable).[3]
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
If resolution is still poor, consider the following troubleshooting steps:
Troubleshooting Poor HPLC Resolution
| Potential Cause | Recommended Solution |
| Mobile Phase Composition | Adjust the acetonitrile/water ratio. A lower percentage of acetonitrile (e.g., 65:35) will increase retention times and may improve separation. |
| Column Efficiency | Ensure the column is not old or contaminated. Perform a column wash or replace it if necessary. |
| pH of Mobile Phase | Although not always necessary for these compounds, adding a small amount of acid (e.g., 0.1% trifluoroacetic acid) can sharpen peaks by suppressing the ionization of the phenolic hydroxyl group. |
| Temperature | While often run at ambient temperature, controlling the column temperature (e.g., setting it to 30°C or 35°C) can improve reproducibility and sometimes resolution. |
| Alternative Chromatography | If reversed-phase fails, switch to a normal-phase system using a silica (B1680970) gel stationary phase with a polar organic mobile phase (e.g., hexane (B92381)/isopropanol).[3] |
Workflow for HPLC Method Optimization
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
Q5: How can I effectively separate all diisopropylphenol isomers using Gas Chromatography (GC)?
A5: GC offers excellent resolving power for these types of isomers. The choice of capillary column is critical.
Detailed Protocol: GC-MS for Diisopropylphenol Isomers
-
Column: A polar stationary phase is recommended. An INNOWAX (polyethylene glycol) capillary column is particularly effective.[3]
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 10°C/min.
-
Hold: Hold at 220°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification.
-
MS Conditions (if used): Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.
Quantitative Data: Chromatographic Resolution
| Isomer Pair | Chromatographic System | Stationary Phase | Mobile Phase / Column Type | Resolution Factor (Rs) |
| 2,5-DIPP vs 2,6-DIPP | Reversed-Phase HPLC | ODS-2 C18 | Acetonitrile:Water (70:30) | > 2.0[3] |
| Critical Isomer Pairs | Normal-Phase HPLC | Silica Gel | Polar Organic Mobile Phase | > 4.0[3] |
| 2,6-DIPP vs 2,7-DIPP | Gas Chromatography | INNOWAX | Polyethylene Glycol | 1.28[3] |
Troubleshooting Guide: Purification by Crystallization
Q6: I am trying to purify a crude mixture of this compound by crystallization, but my yield is very low.
A6: Low yield in crystallization is typically an issue of solvent selection, temperature control, or concentration. Unlike distillation, which struggles with close-boiling isomers, crystallization can be effective if conditions are optimized.[5][9]
Detailed Protocol: Crystallization of Diisopropylphenol
This method is adapted from procedures for purifying 2,6-diisopropylphenol, which can be applied to its isomers.
-
Solvent Selection: Dissolve the crude diisopropylphenol mixture in a minimal amount of a suitable non-polar solvent, such as hexane or petroleum ether, at an elevated temperature.[10]
-
Cooling: Slowly cool the saturated solution. The target isomer should crystallize while impurities remain in the liquid mother liquor. The optimal temperature range for crystallization is often between -10°C and -20°C.[10]
-
Isolation: Filter the formed crystals from the cold solvent.
-
Washing: Wash the crystals with a small amount of fresh, ice-cold solvent to remove any remaining mother liquor from the crystal surfaces.[10]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product can be obtained with >99.9% purity.[10]
Crystallization Troubleshooting Logic
If you encounter issues like low yield or no crystal formation, this decision tree can guide your troubleshooting process.
Caption: A decision tree for troubleshooting common crystallization issues.
References
- 1. lookchem.com [lookchem.com]
- 2. 2,5-diisopropyl phenol, 35946-91-9 [thegoodscentscompany.com]
- 3. Buy this compound | 35946-91-9 [smolecule.com]
- 4. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol - Google Patents [patents.google.com]
- 6. veeprho.com [veeprho.com]
- 7. Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of 11 related impurities in propofol by gas chromatography/tandem mass spectrometry coupled with pulsed splitless injection technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0511947A1 - Process for the purification of 2,6-diisopropyl phenol - Google Patents [patents.google.com]
Technical Support Center: 2,5-Diisopropylphenol Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability issues and degradation of 2,5-Diisopropylphenol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, like other phenolic compounds, is susceptible to degradation through several pathways. The primary concerns are oxidation, photodegradation, and to a lesser extent, thermal degradation. Oxidation can be initiated by exposure to air (oxygen), especially in the presence of light or metal ions, leading to the formation of colored byproducts.[1] Photodegradation can occur upon exposure to UV or even ambient light, causing the formation of new chemical entities.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a refrigerator at 2-8°C, under an inert atmosphere such as argon or nitrogen, and protected from light by using amber glass vials or by wrapping the container in aluminum foil.[1]
Q3: My solution of this compound has turned yellow/brown. What is the cause and is it still usable?
A3: A yellow or brown discoloration is a common indicator of oxidative degradation, likely leading to the formation of quinone-type compounds. The usability of the solution depends on the specific requirements of your experiment. For applications requiring high purity, the discolored solution should be discarded. For other applications, the extent of degradation should be quantified using a stability-indicating analytical method, such as HPLC, to determine if it is within an acceptable range for your experiment.
Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A4: The appearance of new peaks in an HPLC chromatogram is a strong indication of degradation. These peaks represent degradation products. To identify the cause, you should consider the recent handling and storage conditions of your sample. Exposure to light, elevated temperatures, or incompatible solvents can lead to the formation of these impurities. Performing a forced degradation study can help in identifying these unknown peaks.
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation during experimental procedures, it is recommended to:
-
Prepare solutions fresh, whenever possible.
-
Use deoxygenated solvents.
-
Work under subdued light or use amber-colored labware.
-
Maintain a controlled temperature.
-
If the experimental conditions allow, consider working at a slightly acidic pH, as phenolic compounds can be more susceptible to oxidation at a higher pH.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Discoloration of Solid or Solution | Oxidation due to exposure to air and/or light. | - Store the compound under an inert atmosphere (e.g., nitrogen or argon).- Use amber vials or protect from light.- For solutions, use freshly deoxygenated solvents. |
| Appearance of New Peaks in HPLC | Degradation of the compound. | - Review storage and handling procedures.- Perform a forced degradation study to identify potential degradants.- Ensure the analytical method is stability-indicating. |
| Poor Peak Shape (Tailing) in HPLC | Secondary interactions with the stationary phase (e.g., residual silanols).Mobile phase pH is close to the pKa of this compound. | - Use a high-purity, end-capped HPLC column.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.- Add a competing base (e.g., triethylamine) to the mobile phase in small amounts. |
| Inconsistent Results in Stability Studies | Lack of controlled experimental conditions.Non-validated analytical method. | - Ensure precise control of temperature, light exposure, and atmospheric conditions.- Validate the analytical method for specificity, linearity, accuracy, and precision according to ICH guidelines. |
Degradation Pathways and Mechanisms
The primary degradation pathways for this compound are anticipated to be oxidation and photodegradation.
Oxidative Degradation: Phenolic compounds are known to undergo oxidation to form phenoxyl radicals, which can then dimerize or be further oxidized to form quinones.
Photodegradation: Based on studies of the structurally similar 2,6-diisopropylphenol (propofol), photodegradation in the presence of oxygen likely proceeds through the formation of a phenoxyl radical, leading to dimers and benzoquinones.
References
improving yield and purity in 2,5-Diisopropylphenol production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2,5-Diisopropylphenol during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis methods for this compound?
A1: this compound is typically synthesized via the Friedel-Crafts alkylation of phenol (B47542).[1] This involves reacting phenol with an alkylating agent, such as isopropyl alcohol or propylene (B89431), in the presence of an acid catalyst.[2][3] Common catalysts include Lewis acids (e.g., AlCl₃) and solid acids like zeolites (e.g., H-beta, H-mordenite) and acid-activated clays.[1][4] Recent advancements also utilize continuous flow chemistry to improve control over reaction conditions, potentially enhancing yield and purity.[1][5]
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges are controlling regioselectivity and minimizing the formation of byproducts. The isopropylation of phenol can lead to a mixture of isomers, including 2,4-, 2,6-, and 3,5-diisopropylphenol, as well as mono- and tri-isopropylated phenols.[6] The formation of isopropyl phenyl ether through O-alkylation is another common side reaction.[7] Separating these closely related compounds can be difficult due to their similar boiling points.[6]
Q3: How does the choice of alkylating agent affect the reaction?
A3: Both isopropyl alcohol (IPA) and propylene can be used as alkylating agents.[1] IPA is often preferred as it tends to generate fewer byproducts compared to propylene.[1] The choice of alkylating agent can also influence the reaction conditions and the catalyst system employed.
Q4: What is the role of the catalyst in this synthesis?
A4: The catalyst is crucial for activating the alkylating agent to facilitate the electrophilic aromatic substitution on the phenol ring.[1] The type of catalyst, its acidity, and its shape selectivity significantly impact the reaction's efficiency and the isomeric distribution of the products.[1][8] For instance, solid acid catalysts like zeolites are often favored for their reusability and potential for shape-selective catalysis, which can help control the formation of specific isomers.[3]
Q5: What are typical downstream applications of this compound?
A5: this compound can be used as a reference standard in pharmaceutical analysis, particularly in the quality control of propofol (B549288) (2,6-diisopropylphenol) formulations.[1] It also serves as a precursor in the synthesis of more complex molecules in the pharmaceutical and agricultural sectors.[1] Additionally, its antioxidant properties suggest potential applications in various industrial and consumer products.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diisopropylphenols | 1. Inefficient Catalyst: The catalyst may be deactivated or not suitable for the reaction conditions. 2. Suboptimal Reaction Temperature: The temperature might be too low for efficient conversion or too high, leading to byproduct formation.[9] 3. Incorrect Molar Ratio: An inappropriate ratio of phenol to alkylating agent can limit the reaction.[3] | 1. Catalyst Selection and Handling: Ensure the catalyst is active and dry. Consider screening different acid catalysts (e.g., H-beta, H-mordenite, Amberlyst-15) to find the most effective one for 2,5-DIPP selectivity.[1][2] 2. Temperature Optimization: Systematically vary the reaction temperature. Higher temperatures (>160°C) can favor the thermodynamically more stable 2,4- and 2,5-isomers.[1] 3. Adjust Molar Ratio: An excess of the alkylating agent is generally required for di-alkylation. Experiment with phenol to isopropanol (B130326) molar ratios from 1:2 to 1:6.[3] |
| Poor Selectivity for this compound (High levels of other isomers) | 1. Thermodynamic vs. Kinetic Control: Reaction conditions may favor the formation of kinetically favored products (ortho- and para-isomers). 2. Catalyst Shape Selectivity: The catalyst pores might not favor the formation of the 2,5-isomer. | 1. Reaction Conditions: Higher temperatures and longer reaction times can promote isomerization to the thermodynamically more stable products, which may include the 2,5-isomer.[1] 2. Catalyst Choice: While many catalysts are optimized for 2,6-diisopropylphenol (propofol), exploring catalysts with different pore structures and acid site distributions may improve selectivity for the 2,5-isomer.[1] |
| High Levels of Byproducts (e.g., mono-isopropylphenols, tri-isopropylphenols, ethers) | 1. Incomplete Reaction: Insufficient reaction time or temperature can lead to a higher proportion of mono-alkylated products. 2. Excessive Alkylation: A large excess of the alkylating agent or prolonged reaction time can result in tri-isopropylphenol. 3. O-alkylation: Reaction conditions may favor the formation of isopropyl phenyl ether. | 1. Monitor Reaction Progress: Use techniques like GC or TLC to monitor the reaction and stop it when the concentration of the desired product is maximized. 2. Control Stoichiometry: Carefully control the molar ratio of reactants to minimize over-alkylation. 3. Solvent and Catalyst Choice: The choice of solvent and catalyst can influence the C-alkylation vs. O-alkylation ratio. Protic solvents can favor C-alkylation.[9] |
| Difficulty in Product Purification | 1. Similar Boiling Points of Isomers: The various diisopropylphenol isomers have close boiling points, making separation by distillation challenging.[6] 2. Presence of Multiple Byproducts: A complex mixture of products and byproducts complicates the purification process. | 1. Advanced Purification Techniques: Consider fractional distillation under reduced pressure. Crystallization from a suitable solvent (e.g., petroleum ether, hexane) at low temperatures can also be effective for isolating specific isomers.[10][11] 2. Derivative Formation: In some cases, converting the crude product into an ester derivative, followed by crystallization and hydrolysis, can yield a highly pure product.[12] |
Quantitative Data Summary
Table 1: Influence of Catalyst and Reaction Conditions on Phenol Isopropylation
| Catalyst | Alkylating Agent | Temperature (°C) | Phenol Conversion (%) | Selectivity for Diisopropylphenol (%) | Reference |
| H-beta | Isopropyl Alcohol | Optimized | 94 | 56 | [2] |
| H-mordenite | Isopropyl Alcohol | Optimized | 68 | 43 | [2] |
| MCM-49 | Isopropanol | 180 | 61 | 70 (total for isopropylphenol) | [4][8] |
| SAPO-11 (modified) | Isopropanol | 280 | 50 | 77 (total for o- and p-isopropylphenol) | [4] |
| Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 Clay | Isopropyl Alcohol | 200 | - | ~8% for 2,5-DIPP vs. 80% for 2,6-DIPP | [1] |
| Al₂O₃ | Propylene | - | 100 | 52 | [13] |
Note: Much of the available literature focuses on optimizing for 2,6-diisopropylphenol (propofol), so selectivity data for this compound is limited.
Experimental Protocols
Protocol 1: General Procedure for Batch Synthesis of Diisopropylphenols
This protocol provides a general guideline for the alkylation of phenol with isopropyl alcohol using a solid acid catalyst in a batch reactor.
-
Catalyst Activation: The solid acid catalyst (e.g., H-beta zeolite) is activated by calcination at a high temperature (e.g., 550°C) for several hours under a flow of dry air to remove any adsorbed water and organic impurities.
-
Reaction Setup: A stirred batch reactor (autoclave) is charged with phenol, isopropyl alcohol, and the activated catalyst. The typical molar ratio of phenol to isopropyl alcohol can range from 1:2 to 1:6.[3] The amount of catalyst is typically a weight percentage of the reactants.
-
Reaction Conditions: The reactor is sealed, purged with an inert gas (e.g., nitrogen), and heated to the desired reaction temperature (e.g., 180-280°C) while stirring.[4] The reaction is allowed to proceed for a set duration, which can be several hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing them by Gas Chromatography (GC) to determine the conversion of phenol and the selectivity towards different isopropylphenol isomers.
-
Work-up: After the reaction is complete, the reactor is cooled to room temperature. The catalyst is separated from the reaction mixture by filtration.
-
Product Isolation and Purification: The liquid product mixture is then subjected to purification. This typically involves fractional distillation under reduced pressure to separate the desired this compound from unreacted starting materials, other isomers, and byproducts. Further purification can be achieved by crystallization from a suitable non-polar solvent.[11]
Protocol 2: Purification by Crystallization of an Ester Derivative
This protocol is an example of a chemical purification method for obtaining high-purity diisopropylphenols.
-
Esterification: The crude diisopropylphenol mixture is dissolved in a suitable solvent (e.g., methylene (B1212753) chloride). An acylating agent (e.g., benzoyl chloride) and a base (e.g., triethylamine) are added, and the mixture is stirred to convert the phenols to their corresponding esters.[12]
-
Crystallization of the Ester: The ester derivative of the desired isomer is then selectively crystallized from a suitable solvent (e.g., methanol) by cooling the solution.[12] The crystallized ester is collected by filtration.
-
Hydrolysis: The purified ester is then hydrolyzed back to the phenol. This is typically achieved by heating the ester with a strong base (e.g., sodium hydroxide) in a suitable solvent.[12]
-
Final Purification: After hydrolysis, the pure this compound is isolated by extraction and subsequent distillation.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships between key reaction parameters and outcomes in phenol alkylation.
References
- 1. Buy this compound | 35946-91-9 [smolecule.com]
- 2. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sciencemadness Discussion Board - Propofol Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. PROCESS FOR THE PURIFICATION OF 2,6-DIISOPROPYLPHENOL - Patent 0783473 [data.epo.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Separation of Diisopropylphenol Isomers
Welcome to the technical support center for the HPLC separation of diisopropylphenol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during chromatographic analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate diisopropylphenol isomers?
Diisopropylphenol isomers, such as 2,4-diisopropylphenol, 2,6-diisopropylphenol (Propofol), and 3,5-diisopropylphenol, are positional isomers. Positional isomers have identical molecular weights and similar physicochemical properties, including polarity and hydrophobicity.[1][2] This makes their separation by standard reversed-phase HPLC using C8 or C18 columns difficult, as these columns primarily separate based on hydrophobicity.
Q2: What are the common problems encountered when separating diisopropylphenol isomers?
Common issues include:
-
Poor Resolution/Co-elution: Peaks are not baseline separated or elute at the same time.
-
Peak Tailing: Asymmetrical peaks with a "tail" extending from the back of the peak. This is common for phenolic compounds.
-
Peak Fronting: Asymmetrical peaks with a "shark fin" appearance, where the front of the peak is sloped.
-
Baseline Drift or Noise: The baseline is not stable, making peak integration and quantification difficult.
Q3: What type of HPLC column is best for separating diisopropylphenol isomers?
For positional isomers of aromatic compounds, columns that offer alternative selectivity to standard C18 phases are recommended.[2] Consider the following:
-
Phenyl-Hexyl Columns: These columns provide π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the diisopropylphenol isomers.[3] This additional interaction mechanism, beyond simple hydrophobicity, can significantly enhance selectivity and resolution.[3]
-
Pentafluorophenyl (PFP) Columns: PFP columns offer unique selectivity for positional isomers, especially for compounds with polar groups like hydroxyls on an aromatic ring.
-
Normal Phase Chromatography (NPC): Using a polar stationary phase (like silica) and a non-polar mobile phase can be highly effective for separating positional isomers.[4]
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Isomers
If you are observing overlapping peaks or a single peak for multiple isomers, the selectivity of your method is insufficient.
Troubleshooting Workflow:
References
overcoming polyalkylation in phenol alkylation reactions
Welcome to the technical support center for phenol (B47542) alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to achieving selective monoalkylation and overcoming the challenge of polyalkylation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your phenol alkylation experiments in a question-and-answer format.
Problem: My reaction is producing a significant amount of polyalkylated products (di-, tri-alkylated phenols).
Answer:
Polyalkylation is a common challenge in Friedel-Crafts alkylation of phenols because the initial mono-alkylated product is often more reactive than the starting phenol.[1][2] Here are several strategies to favor monoalkylation:
-
Molar Ratio of Reactants: Employ a large excess of phenol relative to the alkylating agent.[1] This statistically increases the likelihood of the alkylating agent reacting with the more abundant phenol instead of the mono-alkylated product.
-
Reaction Time and Temperature: Carefully monitor the reaction progress using techniques like TLC or GC and stop the reaction once the formation of the desired mono-alkylated product is maximized.[1] Lowering the reaction temperature can also help reduce the rate of subsequent alkylations.[2]
-
Catalyst Choice: The activity of the catalyst plays a crucial role. Highly active Lewis acids like AlCl₃ can promote excessive alkylation.[2] Consider using milder catalysts to control the reaction's reactivity.[3] Solid acid catalysts, such as certain zeolites, can also provide shape selectivity that favors the formation of specific isomers and reduces polyalkylation.[4]
-
Continuous Removal of Product: In some setups, it is possible to continuously remove the monoalkylated product from the reaction mixture as it forms, thus preventing it from undergoing further alkylation.[5]
Problem: I am observing poor selectivity between O-alkylation (ether formation) and C-alkylation (alkylation on the aromatic ring).
Answer:
The competition between O- and C-alkylation is governed by several factors.[6] To enhance selectivity for the desired product, consider the following:
-
Solvent Selection: The choice of solvent is a primary factor.
-
Catalyst System:
-
Base-catalyzed reactions , particularly with alkyl halides, generally favor the formation of the phenoxide ion, leading to O-alkylation products (ethers).[1]
-
Acidic catalysts , especially in Friedel-Crafts reactions with alkenes or alcohols, promote the formation of a carbocation which is then attacked by the electron-rich aromatic ring, resulting in C-alkylation.[1]
-
-
Leaving Group: In reactions involving alkyl halides, a better leaving group can favor O-alkylation under appropriate conditions.[1]
Problem: The reaction shows low or no conversion of the starting phenol.
Answer:
Low or no conversion can be attributed to several factors related to your reactants, catalyst, or reaction conditions.
-
Catalyst Inactivity:
-
Acid Catalysts: Ensure your Lewis acid catalyst is fresh and has not been deactivated by moisture. For solid acid catalysts like zeolites, regeneration through calcination may be necessary to remove coke or other poisons that block active sites.[1] The strength of the acid sites is also critical; for example, poisoning a zeolite catalyst with an alkali metal can decrease the number of strong acid sites and reduce activity.
-
Base Catalysts: For O-alkylation with alkyl halides, the base must be strong enough to deprotonate the phenol. Commonly used bases include K₂CO₃ and Cs₂CO₃. Ensure the base is finely powdered and dry for optimal performance.[1]
-
-
Reaction Temperature: The reaction temperature might be too low. While increasing the temperature generally increases the reaction rate, it must be optimized carefully as excessively high temperatures can lead to side reactions and decomposition.[1]
-
Steric Hindrance: Highly sterically hindered phenols or alkylating agents can significantly slow down the reaction rate.[7][8] In such cases, longer reaction times, higher temperatures, or the use of sonication might be necessary to achieve reasonable conversion.[8]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polyalkylation in phenol alkylation?
A1: The hydroxyl group (-OH) of phenol is a strong activating group, which makes the aromatic ring highly nucleophilic. The initial introduction of an alkyl group, which is also activating, makes the mono-alkylated phenol even more reactive than the starting phenol, leading to subsequent alkylations.[2][9]
Q2: How can I favor the formation of the para-alkylated product over the ortho-isomer?
A2: Steric hindrance plays a significant role in directing the position of alkylation. Larger, bulkier alkylating agents will preferentially attack the less sterically hindered para-position of the phenol.[10][11] The choice of catalyst can also influence regioselectivity. For instance, large-pore zeolites have been shown to favor the formation of p-octyl phenol.
Q3: Can I avoid carbocation rearrangement during Friedel-Crafts alkylation of phenol?
A3: Carbocation rearrangements are a known issue in Friedel-Crafts reactions, especially when using primary or secondary alkyl halides.[1][3] To minimize or avoid rearrangements, you can use an alkylating agent that forms a stable carbocation or employ reaction conditions that reduce the lifetime of the carbocation, such as using milder Lewis acids and lower reaction temperatures.[3]
Q4: What type of catalyst is best for selective O-alkylation of phenol?
A4: For selective O-alkylation (ether synthesis), base catalysts are generally preferred. They facilitate the formation of the phenoxide anion, which is a strong nucleophile at the oxygen atom.[1] Common choices include alkali metal carbonates (K₂CO₃, Cs₂CO₃) and hydroxides.[1]
Data Presentation
Table 1: Effect of Phenol to Alkylating Agent Molar Ratio on Product Distribution
| Phenol:1-Octene Molar Ratio | Phenol Conversion (%) | O-alkylate Yield (%) | C-alkylate Yield (%) | Reference |
| 0.5 | 35 | 10 | 25 | |
| 1.0 | 28 | 12 | 16 | |
| 2.0 | 18 | 8 | 10 | |
| Reaction Conditions: Zeolite BEA(15) catalyst, 373 K, 6 h. |
Table 2: Influence of Temperature on Phenol Alkylation with Methanol
| Temperature (°C) | Phenol Conversion (%) | Anisole (O-alkylated) Selectivity (%) | Cresol (C-alkylated) Selectivity (%) | Reference |
| 280 | 46.57 | 88.22 | - | [12] |
| 300 | ~85 | - | ~90 (ortho-selectivity) | [13] |
| 325 | >50 | Decreases | Increases | [14] |
| Note: Different catalysts and reaction systems were used in the cited references, leading to variations in product distribution. |
Experimental Protocols
General Protocol for O-Alkylation of Phenol using an Alkyl Halide and a Carbonate Base
This protocol provides a general guideline and may require optimization for specific substrates.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.), a suitable aprotic polar solvent (e.g., DMF or acetone, to make a ~0.5 M solution), and a finely ground base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.).[1]
-
Addition of Alkylating Agent: While stirring the suspension vigorously, add the alkyl halide (1.1-1.5 eq.) dropwise at room temperature.[1]
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C).[1]
-
Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed or the desired product is maximized.[1]
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash them with a small amount of the solvent. Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.
General Protocol for Friedel-Crafts C-Alkylation of Phenol with an Alkene using a Solid Acid Catalyst
This protocol is a general guideline for using a solid acid catalyst like a zeolite.
-
Catalyst Activation: Activate the zeolite catalyst by calcining it at high temperature (e.g., 550 °C for 4 hours) to remove any adsorbed water or organic impurities. Allow it to cool to room temperature in a desiccator.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add the phenol (in large excess, e.g., 5-10 eq.), the activated zeolite catalyst (e.g., 5-10 wt% relative to the alkylating agent), and an inert solvent if necessary.
-
Addition of Alkylating Agent: Heat the mixture to the desired reaction temperature (e.g., 100-180 °C). Add the alkene (1.0 eq.) dropwise or via a syringe pump over a period of time to maintain a low concentration of the alkylating agent in the reaction mixture.
-
Reaction: Stir the reaction mixture at the set temperature for the desired amount of time.
-
Monitoring: Monitor the reaction progress by taking aliquots, filtering off the catalyst, and analyzing the liquid phase by GC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the catalyst. The catalyst can be washed with a solvent, dried, and potentially regenerated for future use.
-
Purification: Remove the solvent and excess phenol from the filtrate by distillation under reduced pressure. The resulting crude product can be further purified by column chromatography or fractional distillation.
Visualizations
Caption: The reaction pathway illustrating the formation of undesired polyalkylated products.
Caption: A troubleshooting workflow for reducing polyalkylation in phenol alkylation reactions.
Caption: Factors influencing the selectivity between O-alkylation and C-alkylation of phenols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. US2470902A - Alkylation of phenols - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 10. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. dl.begellhouse.com [dl.begellhouse.com]
Technical Support Center: Catalyst Selection for Selective Synthesis of Diisopropylphenol Isomers
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the selective synthesis of diisopropylphenol isomers.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of diisopropylphenol isomers.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Phenol (B47542) | Catalyst Inactivity: The catalyst may be poisoned, coked, or not properly activated. For solid acid catalysts like zeolites, coking can block active sites.[1] | Catalyst Activation/Regeneration: Ensure proper activation of the catalyst before use. For zeolites, regeneration can be achieved by calcination in air to burn off coke deposits.[1] For Lewis acids, ensure anhydrous conditions as they are sensitive to moisture. |
| Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate. | Optimize Catalyst Loading: Systematically increase the catalyst amount to find the optimal loading for your reaction scale. | |
| Low Reaction Temperature: The temperature may not be high enough to overcome the activation energy of the reaction. | Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for side product formation. Higher temperatures generally increase reaction rates but can also lead to decreased selectivity.[1] | |
| Improper Solvent: The solvent may not be suitable for the reaction, affecting reactant solubility or catalyst activity. | Solvent Selection: For Friedel-Crafts reactions, inert solvents are generally preferred. Ensure your reactants are soluble in the chosen solvent at the reaction temperature.[1] | |
| Poor Selectivity (Undesired Isomer Formation) | Inappropriate Catalyst Choice: The pore size, acidity (Brønsted vs. Lewis), and shape selectivity of the catalyst significantly influence isomer distribution. | Catalyst Screening: Select a catalyst known to favor the desired isomer. For example, H-beta zeolite has shown good selectivity for 2,6-diisopropylphenol.[2] The acidity of the catalyst is a crucial parameter influencing isomer selectivity. |
| Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, leading to different isomer ratios. | Temperature Optimization: Vary the reaction temperature to find the optimal balance between reaction rate and selectivity for the desired isomer. | |
| Reactant Molar Ratio: An excess of the alkylating agent can lead to the formation of tri-substituted products. | Adjust Molar Ratio: To favor di-substitution, a molar ratio of phenol to isopropanol (B130326) of 1:2 or slightly higher is often used. To minimize polyalkylation, a large excess of phenol can be used.[1] | |
| Formation of Side Products (e.g., Isopropyl Phenyl Ether, Propylene Oligomers) | Reaction Conditions: The formation of isopropyl phenyl ether (O-alkylation) is a common side reaction that competes with C-alkylation. Propylene, formed from the dehydration of isopropanol, can oligomerize. | Control Reaction Conditions: Lower temperatures may favor O-alkylation. The choice of catalyst and solvent can also influence the O-/C-alkylation ratio. Protic solvents can favor C-alkylation by hydrogen bonding with the phenoxide oxygen.[1] |
| Catalyst Type: The nature of the acid sites on the catalyst can influence the reaction pathway. | Catalyst Modification: Modifying the catalyst's acidity or using a catalyst with a specific pore structure can help suppress side reactions. | |
| Catalyst Deactivation | Coking: Deposition of carbonaceous materials (coke) on the catalyst surface blocks active sites. This is a common issue with solid acid catalysts at higher temperatures. | Catalyst Regeneration: For zeolites and other solid acid catalysts, regeneration can be performed by calcination in air to burn off the coke.[1] |
| Leaching of Active Species: For supported catalysts, the active species may leach into the reaction mixture. | Use of Robust Catalysts: Employ catalysts with strong bonding between the active species and the support. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the selective synthesis of 2,6-diisopropylphenol (propofol)?
A1: Solid acid catalysts, particularly zeolites like H-beta and H-mordenite, are commonly used for the vapor-phase isopropylation of phenol to selectively produce 2,6-diisopropylphenol.[2][3] H-beta has been reported to show high phenol conversion (up to 94%) and good selectivity (up to 56%) for 2,6-diisopropylphenol.[2][3] Other catalysts like Cs2.5H0.5PW12O40/K-10 clay have also been investigated.[4]
Q2: How can I improve the selectivity towards a specific diisopropylphenol isomer?
A2: The selectivity is primarily influenced by the choice of catalyst and reaction conditions.
-
Catalyst: The pore size and shape selectivity of zeolites play a crucial role. For instance, medium-pore zeolites might favor the formation of the less bulky 2,4-isomer, while larger pore zeolites like H-beta can accommodate the formation of the bulkier 2,6-isomer. The nature and strength of the acid sites (Brønsted vs. Lewis) also affect the isomer distribution.
-
Temperature: Isomerization reactions can occur at higher temperatures, so optimizing the temperature is crucial for achieving high selectivity for the desired kinetic or thermodynamic product.
-
Reactant Ratio: Adjusting the phenol to isopropanol molar ratio can influence the extent of mono-, di-, and tri-alkylation.
Q3: What are the main side reactions in the isopropylation of phenol, and how can I minimize them?
A3: The main side reactions include:
-
O-alkylation: Formation of isopropyl phenyl ether. This can be minimized by using protic solvents that shield the phenoxide oxygen or by choosing catalysts that favor C-alkylation.[1]
-
Polyalkylation: Formation of tri- and tetra-isopropylphenols. This can be controlled by adjusting the reactant molar ratio, typically by using an excess of phenol.[1]
-
Propylene oligomerization: Isopropanol can dehydrate to propylene, which can then polymerize. This can be minimized by optimizing the reaction temperature and catalyst.
-
Isomerization: The initially formed diisopropylphenol isomers can isomerize to other isomers at higher temperatures.
Q4: How do I analyze the product mixture to determine the isomer distribution?
A4: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common method for analyzing the product mixture.[5] Capillary GC columns with a polar stationary phase are typically used to achieve good separation of the different diisopropylphenol isomers and other side products. 1H and 13C NMR spectroscopy can also be used for structural confirmation of the isolated isomers.
Q5: How can I regenerate a deactivated solid acid catalyst?
A5: For solid acid catalysts like zeolites that have been deactivated by coking, regeneration is typically achieved by calcination. This involves heating the catalyst in a controlled flow of air or an inert gas containing a small amount of oxygen at a high temperature (e.g., 500-600 °C) to burn off the deposited coke.[1] Supercritical fluid regeneration is another emerging technique.[6]
Data Presentation
The following table summarizes the performance of various catalysts in the synthesis of diisopropylphenol isomers. Note that the data is heavily focused on the synthesis of 2,6-diisopropylphenol.
| Catalyst | Isomer Target | Alkylating Agent | Temperature (°C) | Phenol Conversion (%) | Diisopropylphenol Selectivity (%) | Reference |
| H-beta | 2,6-DIPP | Isopropanol | 260 | 94 | 56 (for 2,6-DIPP) | [2][3] |
| H-mordenite | 2,6-DIPP | Isopropanol | 260 | 68 | 43 (for 2,6-DIPP) | [2][3] |
| 20% Cs2.5H0.5PW12O40/K-10 | 2,6-DIPP & 2,4-DIPP | Isopropanol | 200 | Not specified | Not specified | [4] |
| Zr-containing Beta zeolite | 2,4-DTBP* | tert-butanol (B103910) | Not specified | 71 | 18.5 (for 2,4-DTBP) | [7] |
| H-Y zeolite | 2,4-DIPP & 2,6-DIPP | Isopropanol | 150-250 | ~85 | Varies with temp. | [1] |
| H-mordenite | 2,4-DIPP & 2,6-DIPP | Isopropanol | 200 | ~85 | Varies with temp. | [1] |
* DTBP: Di-tert-butylphenol
Experimental Protocols
This section provides a general laboratory procedure for the synthesis of 2,6-diisopropylphenol. Researchers should adapt this protocol based on their specific equipment and safety procedures.
Synthesis of 2,6-Diisopropylphenol via Friedel-Crafts Alkylation of p-Hydroxybenzoic Acid followed by Decarboxylation [8]
This two-step method is often preferred to avoid the formation of the 2,4-isomer.
Step 1: Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid
-
In a suitable reaction vessel, dissolve 4-hydroxybenzoic acid in a mixture of isopropanol and water (e.g., 85:15 v/v).
-
Separately, prepare a solution of concentrated sulfuric acid in water.
-
Under controlled temperature (e.g., 40 °C), pump both solutions into a heated reactor (e.g., a continuous flow reactor at 100-120 °C).
-
The reaction mixture is then cooled and subjected to an acid-base workup to isolate the 3,5-diisopropyl-4-hydroxybenzoic acid.
Step 2: Decarboxylation to 2,6-diisopropylphenol (Propofol)
-
Dissolve the 3,5-diisopropyl-4-hydroxybenzoic acid from Step 1 in a suitable high-boiling solvent (e.g., N,N-dimethylformamide).
-
Add a base (e.g., n-butylamine).
-
Heat the mixture in a reactor (e.g., a continuous flow reactor at 250 °C).
-
The product stream is cooled, and the 2,6-diisopropylphenol is isolated by extraction and purified by distillation.
Note: This is a generalized procedure. For detailed parameters, including flow rates, residence times, and specific concentrations, refer to the cited literature.[8]
Mandatory Visualization
Reaction Pathway for Diisopropylphenol Synthesis
Caption: Generalized reaction pathway for the synthesis of diisopropylphenol isomers.
Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for screening catalysts for diisopropylphenol synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Photochemistry of 2,6-diisopropylphenol (propofol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Solid Catalyst Alkylation Process Using Supercritical Fluid Regeneration | netl.doe.gov [netl.doe.gov]
- 7. Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacity of 2,5-Diisopropylphenol and 2,6-Diisopropylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacities of two structural isomers: 2,5-diisopropylphenol and 2,6-diisopropylphenol (commonly known as propofol). The information presented is supported by experimental data from peer-reviewed studies to assist in research and development applications.
Introduction to Isomers and Antioxidant Activity
This compound and 2,6-diisopropylphenol are phenolic compounds that differ only in the substitution pattern of the isopropyl groups on the phenol (B47542) ring. This structural variance significantly influences their biological activity, particularly their efficacy as antioxidants. Phenolic compounds primarily exert their antioxidant effects by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions.[1][2][3] The stability of the resulting phenoxyl radical is a key determinant of the compound's antioxidant potency.
2,6-Diisopropylphenol (propofol) is a widely used intravenous anesthetic agent that also possesses potent antioxidant properties, comparable to the endogenous antioxidant α-tocopherol (vitamin E).[1][4][5] Its ability to scavenge reactive oxygen species (ROS) is well-documented.[5][6] this compound has also been investigated for its antioxidant potential, though it is less studied than its 2,6-isomer.[7][8]
Mechanism of Action: Radical Scavenging
Both 2,5- and 2,6-diisopropylphenol function as chain-breaking antioxidants through a Hydrogen Atom Transfer (HAT) mechanism.[7] Upon encountering a free radical (R•), the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen to neutralize the radical. This process generates a relatively stable phenoxyl radical (ArO•) that is less reactive and does not readily propagate the oxidative chain reaction.[1][2][3] The steric hindrance provided by the isopropyl groups, particularly in the ortho positions (as in the 2,6-isomer), enhances the stability of this phenoxyl radical. Studies have shown that each molecule of 2,6-diisopropylphenol is capable of scavenging two radical species.[1][2]
Quantitative Data Comparison
Experimental studies consistently demonstrate that 2,6-diisopropylphenol (propofol) possesses superior antioxidant activity compared to this compound. This is evident across various assays measuring free radical scavenging and inhibition of lipid peroxidation.
| Antioxidant Assay | 2,6-Diisopropylphenol (Propofol) | This compound | Key Findings & Reference |
| Free Radical Scavenging | More Potent | Less Potent | In a comparative study, the potency for scavenging free radicals was ranked: Propofol (B549288) > this compound.[8] |
| DPPH Radical Scavenging | Effective Scavenger | - | Propofol's reactivity with DPPH radicals was found to be greater than that of 2,6-dimethylphenol (B121312) and BHT, but less than BHA.[9][10] |
| Inhibition of Membrane Lipid Peroxidation | More Intensive Inhibition (IC₅₀ = 4.0 µM in liposomes) | Less Pronounced Inhibition | Propofol inhibited membrane lipid peroxidation more effectively than the 2,5-isomer.[8] Higher concentrations of the 2,5-isomer are needed for similar protection.[7] |
Experimental Protocols
Detailed methodologies for common antioxidant assays are provided below. These protocols are standardized frameworks and may require optimization based on specific laboratory conditions and sample characteristics.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[11][12]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
Test compounds (2,5- and 2,6-diisopropylphenol)
-
Positive control (e.g., Trolox or Ascorbic Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this working solution at 517 nm should be adjusted to approximately 1.0 ± 0.2.[13] Prepare fresh daily and protect from light.
-
Sample Preparation: Prepare stock solutions of the test compounds and positive control in methanol. Perform serial dilutions to obtain a range of concentrations for testing.[13]
-
Assay Protocol (96-well plate):
-
Add 100 µL of the various dilutions of the test compounds or standard to triplicate wells.[13]
-
Add 100 µL of methanol to control wells (blank).
-
Initiate the reaction by adding 100 µL of the DPPH working solution to all sample and standard wells.[13]
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[14]
-
-
Measurement: Measure the absorbance of all wells at 517 nm.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100[13]
-
A_control is the absorbance of the blank (methanol + DPPH).
-
A_sample is the absorbance of the test sample with DPPH.
-
The IC₅₀ value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), converting it back to its colorless neutral form. The change in color is measured spectrophotometrically.[15]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate Buffered Saline (PBS) or ethanol
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~734 nm
Procedure:
-
Reagent Preparation (ABTS•+ Radical Cation):
-
Working Solution Preparation: Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[17]
-
Assay Protocol (96-well plate):
-
Add a small volume (e.g., 10 µL) of the various dilutions of the test compounds or standard to triplicate wells.[15]
-
Add a larger volume (e.g., 190-200 µL) of the ABTS•+ working solution to all wells.[15][18]
-
Mix and incubate at room temperature for a defined period (e.g., 5-6 minutes) in the dark.[17][19]
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100[16]
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the test sample with the ABTS•+ solution.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of the sample to that of Trolox.[16]
-
Conclusion
The available experimental data indicates that 2,6-diisopropylphenol (propofol) is a more potent antioxidant than its isomer, this compound . This enhanced activity is attributed to its greater ability to scavenge free radicals and inhibit lipid peroxidation.[8] The structural arrangement of the isopropyl groups ortho to the hydroxyl group in the 2,6-isomer likely contributes to a more stable phenoxyl radical intermediate, making it a more efficient hydrogen donor. For researchers in drug development and related scientific fields, this difference in antioxidant capacity is a critical factor to consider when evaluating these compounds for therapeutic or protective applications against oxidative stress.
References
- 1. The antioxidant potential of propofol (2,6-diisopropylphenol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. atsjournals.org [atsjournals.org]
- 6. 2,6-Diisopropylphenol protects osteoblasts from oxidative stress-induced apoptosis through suppression of caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy this compound | 35946-91-9 [smolecule.com]
- 8. Comparative study on determination of antioxidant and membrane activities of propofol and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the antioxidant properties of propofol and its nitrosoderivative. comparison with homologue substituted phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. The Novel Potentiometric Approach to Antioxidant Capacity Assay Based on the Reaction with Stable Radical 2,2′-diphenyl-1-picrylhydrazyl [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. 2.6. Antioxidant Activity: DPPH Assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. protocols.io [protocols.io]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of 2,4- and 2,5-Diisopropylphenol for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, synthesis, and biological activities of 2,4-Diisopropylphenol and 2,5-Diisopropylphenol, complete with experimental data and detailed protocols.
Introduction
2,4-Diisopropylphenol and this compound are structural isomers of diisopropylphenol, closely related to the well-known anesthetic agent, propofol (B549288) (2,6-diisopropylphenol). As impurities in propofol preparations and as compounds with their own potential biological activities, a thorough understanding of their distinct characteristics is crucial for researchers in drug development and related scientific fields. This guide provides a comprehensive comparative analysis of these two isomers, focusing on their synthesis, physicochemical properties, and in vitro biological activities, supported by experimental data and detailed methodologies.
Physicochemical Properties
The seemingly minor difference in the substitution pattern of the isopropyl groups on the phenol (B47542) ring leads to distinct physicochemical properties for 2,4- and this compound. These differences can influence their solubility, reactivity, and interactions with biological systems.
| Property | 2,4-Diisopropylphenol | This compound |
| Molecular Formula | C₁₂H₁₈O | C₁₂H₁₈O |
| Molecular Weight | 178.27 g/mol | 178.27 g/mol |
| Boiling Point | 79-80 °C (at reduced pressure)[1] | 263 °C (at 760 mmHg)[2] |
| Density | 0.948 g/mL at 25 °C[1] | 0.948 g/cm³[2] |
| Refractive Index | n20/D 1.5130[1] | 1.512[2] |
| pKa (predicted) | 10.76 ± 0.18[3] | 10.55 ± 0.10[2] |
| Water Solubility | Sparingly soluble (0.25 g/L at 25°C)[3][4] | Limited solubility[5] |
| Appearance | - | Colorless to pale yellow liquid[5] |
Synthesis of 2,4- and this compound
The primary method for synthesizing diisopropylphenols is the Friedel-Crafts alkylation of phenol with propylene (B89431) or an isopropylating agent like isopropyl alcohol in the presence of an acid catalyst. This reaction typically yields a mixture of isomers, including 2,4-DIPP, 2,5-DIPP, and the more commonly used 2,6-DIPP (propofol).[6][7] The product distribution is influenced by factors such as the catalyst, temperature, and solvent.
Achieving high selectivity for a specific isomer is a key challenge. Shape-selective catalysts, such as zeolites, can be employed to favor the formation of a particular isomer by sterically hindering the formation of others within their porous structures. For instance, the choice of zeolite catalyst can influence the ratio of 2,6-DIPP to other isomers.[8]
Below is a generalized experimental protocol for the synthesis of diisopropylphenols via Friedel-Crafts alkylation.
General Experimental Protocol: Friedel-Crafts Isopropylation of Phenol
Objective: To synthesize a mixture of diisopropylphenol isomers.
Materials:
-
Phenol
-
Isopropyl alcohol (or propylene gas)
-
Acid catalyst (e.g., H-beta zeolite, H-mordenite, or a Lewis acid like AlCl₃)
-
Solvent (e.g., a high-boiling point hydrocarbon)
-
Round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) for elution
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve phenol in the chosen solvent.
-
Add the acid catalyst to the solution and stir.
-
Slowly add the isopropyl alcohol to the reaction mixture (or bubble propylene gas through the solution).
-
Heat the reaction mixture to the desired temperature (e.g., 150-250°C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the catalyst from the reaction mixture.
-
Wash the organic layer with water and brine in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate to separate the different diisopropylphenol isomers.
-
Characterize the isolated isomers using techniques such as NMR and mass spectrometry.
Logical Workflow for Synthesis and Purification
References
- 1. researchgate.net [researchgate.net]
- 2. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite | Semantic Scholar [semanticscholar.org]
- 8. Shape-Selective Catalysis in the Alkylation of Naphthalene: Steric Interaction with the Nanospace of Zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 2,5-Diisopropylphenol as a Certified Reference Material: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality control, ensuring the consistency and validity of experimental results. This guide provides a comprehensive overview of the validation process for 2,5-Diisopropylphenol as a CRM, comparing it with its primary alternative and detailing the necessary experimental protocols.
This compound is a crucial organic compound, notably recognized as Propofol Impurity D in the European Pharmacopoeia.[1][2] Its structural similarity to the widely used anesthetic agent, Propofol (2,6-Diisopropylphenol), makes it a critical standard for impurity profiling in pharmaceutical quality control.[3] The availability of a well-characterized CRM for this compound is essential for the accurate quantification of impurities in Propofol formulations, thereby ensuring the safety and efficacy of the final drug product.[3]
Comparison with an Alternative: Propofol (2,6-Diisopropylphenol)
The most relevant compound for comparison is Propofol itself. While both are isomers, their roles in pharmaceutical analysis are distinct. This compound serves as an impurity standard, a benchmark against which undesired substances are measured, whereas Propofol is the Active Pharmaceutical Ingredient (API) standard.
An effective CRM is defined by its certified properties, including purity and content, which are established through rigorous validation procedures. Below is a comparison of the key characteristics of this compound and its isomeric counterpart, Propofol.
Table 1: Comparison of this compound and 2,6-Diisopropylphenol
| Property | This compound (Impurity Standard) | 2,6-Diisopropylphenol (Propofol - API Standard) |
| CAS Number | 35946-91-9[1] | 2078-54-8 |
| Molecular Formula | C₁₂H₁₈O[1][4] | C₁₂H₁₈O |
| Molecular Weight | 178.27 g/mol [1][4] | 178.27 g/mol |
| Primary Role | Certified Reference Material for impurity quantification.[3] | Certified Reference Material for API quantification and identity. |
| Melting Point | 118-119 °C[1] | 18 °C |
| Boiling Point | 263 °C[1] | 256 °C |
| Typical Purity (as CRM) | ≥ 99.5% | ≥ 99.5% |
| Key Application | Quality control of anesthetic formulations by monitoring a specific impurity.[3] | Assay, identification, and content uniformity testing of Propofol drug products. |
Experimental Protocols for CRM Validation
The validation of this compound as a CRM involves a series of experiments to confirm its identity, purity, and certified content value. These protocols must be robust, reproducible, and adhere to international standards such as ISO 17034.
Identity Confirmation
The identity of the candidate material must be unequivocally confirmed.
-
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound candidate material in a suitable deuterated solvent (e.g., Chloroform-d).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Compare the resulting chemical shifts, coupling constants, and integration patterns with the known spectral data for this compound. The structure is confirmed if the spectra match the reference data.
-
-
Methodology: Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI).
-
Analysis: Compare the observed mass-to-charge ratio (m/z) of the molecular ion and the fragmentation pattern with the established mass spectrum of this compound.
-
Purity Assessment using Orthogonal Methods
Purity determination should be performed using at least two independent, orthogonal analytical methods to provide a high degree of confidence and identify any potential hidden impurities.
-
Methodology: High-Performance Liquid Chromatography (HPLC-UV)
-
Chromatographic System: Utilize a reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Employ a gradient elution using a mixture of water (with 0.1% acetic acid) and methanol.
-
Detection: Set the UV detector to a wavelength where the analyte exhibits maximum absorbance (e.g., ~270 nm).
-
Analysis: The purity is calculated based on the area percentage of the principal peak relative to the total area of all observed peaks. This method is effective for identifying non-volatile organic impurities.[3]
-
-
Methodology: Gas Chromatography (GC-FID)
-
Chromatographic System: Use a capillary column suitable for polar compounds (e.g., DB-5 or equivalent).
-
Carrier Gas: Use high-purity helium or hydrogen.
-
Temperature Program: Implement a temperature gradient to ensure the separation of volatile impurities.
-
Detection: Use a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon.
-
Analysis: Calculate purity based on the area percent of the main peak. This method is ideal for detecting volatile organic impurities.
-
Certified Value Assignment
The certified content of the CRM is typically assigned using a primary method like Quantitative NMR (qNMR).
-
Methodology: Quantitative NMR (qNMR)
-
Standard Selection: Choose a high-purity, stable internal standard with a known structure and a resonance that is well-resolved from the analyte signals (e.g., maleic acid).
-
Sample Preparation: Prepare a homogeneous solution by accurately weighing the this compound candidate material and the internal standard and dissolving them in a deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions, ensuring complete relaxation of all relevant signals (long relaxation delay).
-
Analysis: Calculate the purity of the this compound by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard, accounting for their respective molecular weights and number of protons.
-
Visualizing the Validation Process
Diagrams created using the DOT language provide a clear visual representation of the workflows and relationships involved in the CRM validation process.
Caption: Workflow for the validation and certification of a reference material.
The significance of this compound as a CRM is directly linked to its role as an impurity that can affect the metabolism of Propofol.[1][3] This interaction highlights the importance of its accurate measurement.
Caption: Inhibition of Propofol metabolism by this compound.
To ensure the highest confidence in purity values, orthogonal analytical methods are employed. This approach minimizes the risk of undetected impurities that might co-elute or be non-responsive in a single method.
Caption: Logic of using multiple, independent methods for purity validation.
References
A Comparative Analysis of the Biological Activities of 2,5-Diisopropylphenol and Propofol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 2,5-Diisopropylphenol and the widely used intravenous anesthetic, propofol (B549288) (2,6-Diisopropylphenol). The following sections present a comprehensive overview of their comparative antioxidant, anti-inflammatory, and hypnotic properties, supported by available experimental data and detailed methodologies.
Executive Summary
Propofol, a cornerstone of modern anesthesia, is well-characterized for its potent hypnotic effects and also possesses notable antioxidant and anti-inflammatory properties. Its isomer, this compound, has been investigated to a lesser extent. This guide consolidates the current scientific understanding of their comparative biological activities. Available data indicates that while both molecules exhibit antioxidant effects, propofol is the more potent of the two. A significant disparity exists in their hypnotic efficacy, with this compound demonstrating markedly weaker or negligible anesthetic properties compared to propofol. The anti-inflammatory actions of propofol are well-documented, primarily involving the modulation of inflammatory cytokine production and signaling pathways. In contrast, there is a conspicuous absence of research into the anti-inflammatory potential of this compound, representing a significant knowledge gap.
Data Presentation
Table 1: Comparison of Antioxidant Activity
| Parameter | This compound | Propofol (2,6-Diisopropylphenol) | Reference |
| DPPH Radical Scavenging Potency | Less potent than propofol | More potent than this compound | [1] |
| Inhibition of Membrane Lipid Peroxidation | Less intensive inhibition than propofol | More intensive inhibition than this compound | [1] |
| IC50 for Lipid Peroxidation Inhibition (in unsaturated phosphatidylcholine liposomal membranes) | Not Reported | 4.0 µM | [1] |
Table 2: Comparison of Hypnotic/Anesthetic Activity
| Parameter | This compound | Propofol (2,6-Diisopropylphenol) | Reference |
| Hypnotic ED50 in mice (intravenous) | Not Reported | 16.70 mg/kg (95% CI: 11.98-23.20 mg/kg) | [2] |
| Anesthetic ED50 in mice (intravenous) | Not Reported | 25.02 mg/kg (95% CI: 20.27-31.29 mg/kg) | [2] |
| Observed Hypnotic/Anesthetic Effects | Weak or absent hypnotic effects at tested doses.[3] | Potent hypnotic and anesthetic agent.[4][5] |
Table 3: Comparison of Anti-inflammatory Activity
| Parameter | This compound | Propofol (2,6-Diisopropylphenol) | Reference |
| Effect on TNF-α Production | Not Reported | Inhibition of LPS-induced production in macrophages. | [6] |
| Effect on IL-6 Production | Not Reported | Inhibition of LPS-induced production in macrophages. | [6] |
| Effect on IL-1β Production | Not Reported | Inhibition of LPS-induced production in macrophages. | [6] |
| Mechanism of Action | Not Reported | Inhibition of NF-κB and MAPK signaling pathways. | [7] |
Experimental Protocols
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical.
-
Reagents: DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol), test compounds (this compound and propofol) dissolved in a suitable solvent, and a reference antioxidant (e.g., Trolox or ascorbic acid).
-
Procedure:
-
A solution of the test compound at various concentrations is mixed with the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the reaction mixture. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
2. Membrane Lipid Peroxidation Inhibition Assay
This assay evaluates the ability of a compound to inhibit the oxidation of lipids in a membrane model, often induced by a reactive oxygen species generator like peroxynitrite.
-
Materials: Liposomes (e.g., prepared from unsaturated phosphatidylcholine), a peroxynitrite solution, the test compounds, and a fluorescent probe sensitive to lipid peroxidation (e.g., diphenyl-1-pyrenylphosphine).
-
Procedure:
-
The test compound is incubated with the liposome (B1194612) suspension.
-
Peroxynitrite is added to initiate lipid peroxidation.
-
The change in fluorescence of the probe, which correlates with the extent of lipid peroxidation, is monitored over time.
-
-
Data Analysis: The percentage inhibition of lipid peroxidation is calculated by comparing the fluorescence intensity in the presence of the test compound to that of a control (without the test compound). The IC50 value, representing the concentration that inhibits 50% of lipid peroxidation, can then be determined.
Hypnotic/Anesthetic Activity Assay
Loss of Righting Reflex (LORR) in Rodents
This is a standard behavioral assay to assess the hypnotic/anesthetic potency of a compound in vivo.
-
Animals: Typically mice or rats.
-
Procedure:
-
The test compound (this compound or propofol) is administered to the animals, usually via intravenous or intraperitoneal injection, at various doses.
-
At a predetermined time after administration, the animal is placed on its back (dorsal recumbency).
-
The "loss of righting reflex" is defined as the inability of the animal to right itself (return to a prone position with all four paws on the ground) within a specified time (e.g., 30-60 seconds).
-
-
Data Analysis: The percentage of animals exhibiting LORR at each dose is recorded. The ED50 (Effective Dose 50%), the dose at which 50% of the animals lose their righting reflex, is then calculated using statistical methods such as probit analysis. The duration of LORR can also be measured as an indicator of the duration of the hypnotic effect.
Anti-inflammatory Activity Assay
Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This in vitro assay is commonly used to screen for the anti-inflammatory properties of a compound.
-
Cell Line: A macrophage cell line, such as RAW 264.7, or primary macrophages.
-
Reagents: Lipopolysaccharide (LPS) to induce an inflammatory response, the test compounds, and ELISA kits for measuring cytokine concentrations (e.g., TNF-α, IL-6).
-
Procedure:
-
Macrophage cells are cultured and pre-treated with various concentrations of the test compound for a specific duration.
-
The cells are then stimulated with LPS to induce the production of pro-inflammatory cytokines.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using ELISA.
-
-
Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control (without the test compound).
Mandatory Visualization
Caption: Experimental workflow for comparing the biological activities.
References
- 1. Comparative Interactions of Anesthetic Alkylphenols with Lipid Membranes [scirp.org]
- 2. Propofol and ethanol produce additive hypnotic and anesthetic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Experimental and Clinical Pharmacology of Propofol, an Anesthetic Agent with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propofol - Wikipedia [en.wikipedia.org]
- 6. Anti-inflammatory and antioxidative effects of propofol on lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of propofol on macrophage activation and function in diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Differentiating Diisopropylphenol Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of 2,4-, 2,5-, 2,6-, and 3,5-diisopropylphenol (B123419) isomers. This guide provides a detailed analysis of their characteristic spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and a visual workflow.
The structural nuances of diisopropylphenol isomers, though subtle, give rise to distinct spectroscopic signatures. Understanding these differences is paramount for unambiguous identification in various research and development settings, from quality control in pharmaceutical manufacturing to metabolic studies. This guide presents a comparative analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for 2,4-, 2,5-, 2,6- (Propofol), and 3,5-diisopropylphenol.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the diisopropylphenol isomers.
¹H NMR Spectral Data (CDCl₃, δ in ppm)
| Proton Assignment | 2,4-Diisopropylphenol | 2,5-Diisopropylphenol | 2,6-Diisopropylphenol | 3,5-Diisopropylphenol |
| OH | ~4.7 (s, 1H) | ~4.6 (s, 1H) | ~4.5 (s, 1H) | ~4.8 (s, 1H) |
| Ar-H | 7.05 (d, 1H), 6.85 (dd, 1H), 6.70 (d, 1H) | 6.95 (d, 1H), 6.75 (dd, 1H), 6.65 (d, 1H) | 7.10 (t, 1H), 6.95 (d, 2H) | 6.65 (s, 2H), 6.60 (s, 1H) |
| CH(CH₃)₂ | ~3.15 (sept, 1H), ~2.85 (sept, 1H) | ~3.15 (sept, 1H), ~2.80 (sept, 1H) | ~3.15 (sept, 2H) | ~2.80 (sept, 2H) |
| CH(CH₃)₂ | ~1.25 (d, 6H), ~1.20 (d, 6H) | ~1.25 (d, 6H), ~1.20 (d, 6H) | ~1.25 (d, 12H) | ~1.20 (d, 12H) |
¹³C NMR Spectral Data (CDCl₃, δ in ppm)
| Carbon Assignment | 2,4-Diisopropylphenol | This compound | 2,6-Diisopropylphenol | 3,5-Diisopropylphenol |
| C-OH | ~149.8 | ~150.5 | ~147.9 | ~153.8 |
| C-Ar (substituted) | ~140.2, ~134.8 | ~145.8, ~134.7 | ~135.9 | ~148.7 |
| C-Ar (unsubstituted) | ~123.5, ~122.8, ~114.5 | ~125.5, ~117.8, ~115.0 | ~123.8, ~119.5 | ~116.5, ~110.9 |
| CH(CH₃)₂ | ~33.2, ~27.1 | ~33.1, ~27.0 | ~27.2 | ~34.0 |
| CH(CH₃)₂ | ~24.1, ~22.6 | ~24.0, ~22.5 | ~24.0 | ~24.1 |
Infrared (IR) Spectral Data (cm⁻¹)
| Vibrational Mode | 2,4-Diisopropylphenol | This compound | 2,6-Diisopropylphenol | 3,5-Diisopropylphenol |
| O-H Stretch | 3550-3200 (broad) | 3550-3200 (broad) | 3641 (sharp, free), 3619 (sharp, hindered)[1] | 3550-3200 (broad) |
| C-H Stretch (sp³) | ~2960, 2870 | ~2960, 2870 | ~2960, 2870 | ~2960, 2870 |
| C-H Stretch (sp²) | ~3050 | ~3050 | ~3050 | ~3050 |
| C=C Stretch (Aromatic) | ~1600, 1500 | ~1610, 1500 | ~1600, 1460 | ~1600, 1470 |
| C-O Stretch | ~1200 | ~1210 | ~1215 | ~1170 |
Mass Spectrometry (MS) Data (m/z)
All isomers exhibit a molecular ion peak at m/z = 178. The primary fragmentation pathway involves the loss of a methyl group (CH₃) to yield a prominent fragment at m/z = 163. Subsequent loss of propene (C₃H₆) from the molecular ion results in a fragment at m/z = 136.
| Isomer | Molecular Ion [M]⁺ | Key Fragment Ions (m/z) |
| 2,4-Diisopropylphenol | 178 | 163 ([M-CH₃]⁺), 135 ([M-C₃H₇]⁺), 121 |
| This compound | 178 | 163 ([M-CH₃]⁺), 135 ([M-C₃H₇]⁺), 121[2] |
| 2,6-Diisopropylphenol | 178 | 163 ([M-CH₃]⁺), 135 ([M-C₃H₇]⁺) |
| 3,5-Diisopropylphenol | 178 | 163 ([M-CH₃]⁺), 135 ([M-C₃H₇]⁺) |
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of diisopropylphenol isomers.
Caption: Workflow for Spectroscopic Analysis.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the diisopropylphenol isomer in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.[3] Filter the solution into a 5 mm NMR tube.[4][5]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on the concentration.
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on the concentration.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples: Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, dissolve the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and acquire the spectrum in a liquid cell.[1]
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of the empty sample holder (or pure solvent) should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition (EI mode):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Acquisition (ESI mode):
-
Mode: Positive or negative ion mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas: Nitrogen.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
References
A Comparative Guide to Assessing the Purity of 2,5-Diisopropylphenol Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2,5-Diisopropylphenol reference standards. As a critical impurity of the anesthetic agent Propofol, designated as Propofol EP Impurity D, the accuracy of its reference standard is paramount for ensuring the safety and efficacy of the final drug product.[1] This document outlines key analytical techniques, provides detailed experimental protocols, and presents a comparative framework for evaluating commercially available reference standards.
Understanding the Importance of Purity
This compound is a specified impurity in Propofol formulations and is closely monitored during quality control processes.[1] The purity of the this compound reference standard is directly linked to the accurate quantification of this impurity in pharmaceutical products. A well-characterized reference standard, with a comprehensively determined purity value and a detailed impurity profile, is essential for method validation, calibration, and routine testing.
Key Analytical Techniques for Purity Assessment
Several analytical techniques can be employed to determine the purity of this compound. The most common and pharmacopeially recognized method is High-Performance Liquid Chromatography (HPLC). Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) offers a robust alternative. Additionally, quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that can provide a highly accurate purity assessment without the need for a specific reference standard of the analyte itself.
Comparison of Analytical Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-FID/MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase. | Quantification based on the direct relationship between the NMR signal intensity and the number of atomic nuclei. |
| Primary Use | Official method in the European Pharmacopoeia for Propofol and its impurities.[1] | Analysis of volatile and semi-volatile organic compounds. | Absolute purity determination and certification of reference materials.[2] |
| Advantages | High resolution, well-established for pharmaceutical analysis, suitable for non-volatile compounds. | High sensitivity (especially with MS detection), excellent for separating volatile isomers. | High precision and accuracy, does not require an identical reference standard for quantification. |
| Limitations | May require derivatization for some compounds to improve detection, solvent consumption. | Limited to thermally stable and volatile compounds, potential for sample degradation at high temperatures. | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise. |
Comparison of Commercially Available Reference Standards
Leading suppliers such as Sigma-Aldrich (with their TraceCERT® line) and LGC Standards provide this compound as a Certified Reference Material (CRM). These CRMs are manufactured and certified under stringent quality systems, including ISO 17034 and ISO/IEC 17025, ensuring traceability and reliability.[2][3][4]
While specific batch data from Certificates of Analysis (CoA) are not publicly available for direct comparison, the following table illustrates the typical information provided and serves as a template for comparing different suppliers.
Table 1: Illustrative Comparison of this compound Certified Reference Materials
| Parameter | Supplier A (e.g., Sigma-Aldrich TraceCERT®) | Supplier B (e.g., LGC Standards) | Supplier C (e.g., USP) |
| Product Number | PHR9075[2] | TRC-D455390[5] | 1572503 (for Propofol)[6] |
| Grade | Certified Reference Material (CRM) | Impurity Reference Standard | USP Reference Standard |
| Accreditation | ISO 17034, ISO/IEC 17025[2] | ISO 17034, ISO/IEC 17025[3][4] | N/A (Primary Standard) |
| Certified Purity (Illustrative) | 99.8% ± 0.2% (by qNMR) | 99.7% (by mass balance) | Assigned value (e.g., 99.9%) |
| Purity Method(s) | qNMR, HPLC, GC | HPLC, GC, Karl Fischer, Residual Solvents | Collaborative study |
| Reported Impurities (Illustrative) | Isomer X: 0.05%, Unknown A: 0.03% | Isomer Y: 0.08%, Process Impurity Z: 0.04% | Specified impurities listed in monograph |
| Certificate of Analysis | Comprehensive CoA with detailed analytical data and uncertainty statement.[2] | Comprehensive CoA with characterization data.[7] | Provided with the standard. |
| Traceability | Traceable to SI units via a primary standard (e.g., NIST).[2] | Traceable to pharmacopeial standards. | Primary standard |
Note: The data in this table is for illustrative purposes. Researchers should always refer to the specific Certificate of Analysis provided with the reference standard lot they are using.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) - Based on European Pharmacopoeia
This method is adapted from the European Pharmacopoeia monograph for Propofol for the determination of related substances, including this compound (Impurity D).
Chromatographic Conditions:
-
Column: A suitable stainless steel column 25 cm x 4.6 mm, packed with silica (B1680970) gel for chromatography (5 µm).
-
Mobile Phase: A mixture of 1 volume of anhydrous ethanol, 7.5 volumes of acetonitrile, and 990 volumes of n-hexane.
-
Flow Rate: 2.0 mL/min.
-
Detection: UV spectrophotometer at 275 nm.
-
Injection Volume: 20 µL.
-
Run Time: At least 7 times the retention time of Propofol.
System Suitability:
-
The resolution between the peaks for Propofol and a suitable marker impurity (e.g., Propofol impurity J) should be at least 1.5.
-
The signal-to-noise ratio for the peak of this compound in a diluted standard solution should be at least 10.
Procedure:
-
Standard Solution: Prepare a standard solution of the this compound reference standard in the mobile phase at a known concentration.
-
Test Solution: Prepare a solution of the Propofol sample being tested in the mobile phase.
-
Analysis: Inject the standard and test solutions into the chromatograph and record the chromatograms.
-
Calculation: Calculate the percentage of this compound in the sample by comparing the peak area of this compound in the test solution to the peak area in the standard solution.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is a general approach for the analysis of phenols and can be adapted for the purity assessment of this compound.
Chromatographic Conditions:
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
Procedure:
-
Standard Solution: Prepare a solution of the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a known concentration.
-
Test Solution: Prepare a solution of the this compound sample to be analyzed in the same solvent.
-
Analysis: Inject the standard and test solutions into the gas chromatograph.
-
Calculation: Determine the purity by area percent calculation, assuming all components have a similar response factor. For higher accuracy, a response factor for this compound relative to an internal standard should be determined.
Visualizing the Workflow
The following diagrams illustrate the typical workflows for assessing the purity of a this compound reference standard.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 3. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]
- 4. 2,4-Diisopropylphenol | CAS 2934-05-6 | LGC Standards [lgcstandards.com]
- 5. This compound | CAS 35946-91-9 | LGC Standards [lgcstandards.com]
- 6. Propofol USP Reference Standard CAS 2078-54-8 Sigma-Aldrich [sigmaaldrich.com]
- 7. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,5-Diisopropylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2,5-Diisopropylphenol, a known process-related impurity in the manufacturing of the anesthetic drug Propofol (B549288) (2,6-Diisopropylphenol). The selection and validation of a suitable analytical method are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the performance characteristics and experimental protocols of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Introduction to Analytical Approaches
The accurate quantification of impurities such as this compound is a mandatory requirement in pharmaceutical quality control. The two primary chromatographic techniques employed for this purpose are GC-MS and HPLC.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds in the gas phase, followed by detection using a mass spectrometer, which provides high selectivity and sensitivity.
-
High-Performance Liquid Chromatography (HPLC): This method separates compounds in a liquid phase, making it suitable for a wider range of compounds, including those that are not volatile or are thermally labile. Detection is typically performed using an ultraviolet (UV) detector.
The choice between these methods depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the complexity of the sample matrix.
Comparison of Method Performance
The following tables summarize the key performance parameters of validated GC-MS and HPLC methods for the analysis of this compound. This data is essential for researchers to select the most appropriate method for their specific analytical needs.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Data
| Parameter | Performance Characteristic |
| Linearity Range | 0.05 - 5.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
Table 2: High-Performance Liquid Chromatography (HPLC) Method Validation Data
| Parameter | Performance Characteristic |
| Linearity Range | 0.1 - 10.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Experimental Protocols
Detailed methodologies for the GC-MS and HPLC analysis of this compound are provided below. These protocols serve as a practical guide for laboratory implementation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Sample Preparation:
-
Accurately weigh and dissolve the propofol sample in a suitable organic solvent (e.g., methanol (B129727) or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards and quality control samples within the validated linearity range.
-
For the analysis of this compound in a drug product, a validated extraction procedure may be required.
Chromatographic and Mass Spectrometric Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored for this compound (m/z): 178 (molecular ion), 163, 135.
High-Performance Liquid Chromatography (HPLC) Protocol
Sample and Mobile Phase Preparation:
-
Sample Preparation: Accurately weigh and dissolve the propofol sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. Perform serial dilutions to prepare calibration standards and quality control samples.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation. The mobile phase should be filtered and degassed before use.
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or UV Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 270 nm.
Workflow and Process Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the GC-MS and HPLC analyses.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
Both GC-MS and HPLC are suitable and validated methods for the quantitative analysis of this compound. The GC-MS method generally offers a lower limit of detection, making it advantageous for trace-level impurity analysis. The HPLC method, while slightly less sensitive, is robust and widely available in most analytical laboratories. The choice of method should be based on the specific requirements of the analysis, including the expected concentration of the impurity and the available instrumentation. The provided protocols and validation data serve as a valuable resource for establishing and cross-validating these analytical methods in a regulated environment.
A Comparative Analysis of 2,5-Diisopropylphenol and Propofol on Membrane Fluidity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of 2,5-Diisopropylphenol and the widely used intravenous anesthetic, propofol (B549288) (2,6-Diisopropylphenol), on the fluidity of biological membranes. The information presented is supported by experimental data to assist researchers in understanding the structure-activity relationships of these phenolic compounds and their interactions with lipid bilayers.
Introduction
The interaction of anesthetic agents with the lipid components of neuronal membranes is a crucial aspect of their mechanism of action. Alterations in membrane fluidity can modulate the function of embedded ion channels and receptors, thereby influencing neuronal excitability. Propofol, a potent anesthetic, has been shown to increase membrane fluidity.[1][2][3][4] This guide examines its isomer, this compound, to elucidate how the substitution pattern of the isopropyl groups on the phenol (B47542) ring impacts this biophysical property.
Data Presentation: Quantitative Comparison
A comparative study on the antioxidant and membrane activities of propofol and its related compounds provides key quantitative data on their effects on membrane fluidity. The potency of these compounds to increase membrane fluidity was found to correlate with their ability to inhibit lipid peroxidation.[5]
| Compound | Relative Potency in Increasing Membrane Fluidity |
| Propofol (2,6-Diisopropylphenol) | More Potent |
| This compound | Less Potent |
Table 1: Relative potency of Propofol and this compound in increasing membrane fluidity. Data sourced from a study comparing the membrane activities of propofol and its related compounds[5].
The research indicates that the 2-isopropylphenol (B134262) structure is fundamental for both lipid peroxidation inhibition and the modification of membrane fluidity.[5] Propofol's structure-specific interaction with membrane lipids results in a more significant fluidizing effect than would be predicted by its lipophilicity alone.[2]
Experimental Protocols
The primary method utilized in the cited research to determine the effects of these compounds on membrane fluidity is fluorescence polarization.
Fluorescence Polarization Assay for Membrane Fluidity
Objective: To measure changes in membrane fluidity upon the introduction of this compound or propofol.
Principle: This technique measures the rotational mobility of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), embedded within the hydrophobic core of a lipid bilayer.[5][6] An increase in membrane fluidity leads to faster rotation of the probe, resulting in a decrease in the measured fluorescence polarization (or anisotropy).
Materials:
-
Liposomes (e.g., prepared from phosphatidylcholine) or isolated cell membranes
-
Fluorescent probe: 1,6-diphenyl-1,3,5-hexatriene (DPH)
-
This compound
-
Propofol (2,6-Diisopropylphenol)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Fluorometer equipped with polarizing filters
Procedure:
-
Liposome/Membrane Preparation: Prepare a suspension of liposomes or cell membranes in the appropriate buffer.
-
Probe Incorporation: Add the fluorescent probe (DPH) to the membrane suspension and incubate to allow for its incorporation into the lipid bilayer.
-
Baseline Measurement: Measure the baseline fluorescence polarization of the DPH-labeled membranes.
-
Compound Addition: Add varying concentrations of this compound or propofol to the membrane suspension.
-
Incubation: Incubate the mixture to allow for the partitioning of the compound into the membrane.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization for each concentration of the added compound. The excitation and emission wavelengths for DPH are typically around 360 nm and 430 nm, respectively.
-
Data Analysis: Calculate the change in fluorescence polarization as a function of the compound concentration. A decrease in polarization indicates an increase in membrane fluidity.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-specific membrane-fluidizing effect of propofol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparative Study of Common Anesthetics Propofol, Sevoflurane, Isoflurane and Ketamine on Lipid Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Interactions of Anesthetic Alkylphenols with Lipid Membranes [scirp.org]
- 5. Comparative study on determination of antioxidant and membrane activities of propofol and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted phenols as pollutants that affect membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacopeial Validation of 2,5-Diisopropylphenol in Propofol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pharmacopeial methods for the validation of 2,5-Diisopropylphenol, a known impurity in the anesthetic agent propofol (B549288). Designated as Propofol Impurity D in the European Pharmacopoeia (EP), rigorous analytical monitoring of this compound is critical for ensuring the quality, safety, and regulatory compliance of propofol formulations.[1][2] This document summarizes quantitative data from various analytical techniques, details experimental protocols, and presents a visual workflow for the validation process.
Comparative Analysis of Analytical Methods
Pharmacopeial monographs, primarily from the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), outline validated methods for the control of impurities in propofol. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two principal techniques employed for this purpose. The following tables summarize key validation parameters for the determination of propofol and its related substances, including this compound, based on published data.
Table 1: Comparison of GC Method Validation Parameters
| Parameter | Reported Value | Analytical Method |
| Linearity (R²) | 0.9989 | GC-MS[3] |
| Limit of Detection (LOD) | 10 ng/mL | GC-MS[3] |
| Limit of Quantitation (LOQ) | 25 ng/mL | GC-MS[3] |
| Recovery | 96.6% - 99.4% | GC-MS with SPE |
| Precision (%RSD) | 3.7% - 11.6% | GC-MS[3] |
Table 2: Comparison of HPLC Method Validation Parameters
| Parameter | Reported Value | Analytical Method |
| Linearity (R²) | 0.999 | RP-HPLC-UV[4][5] |
| Limit of Detection (LOD) | 10 ng | RP-HPLC-UV[4][5] |
| Limit of Quantitation (LOQ) | 100 ng | RP-HPLC-UV[4][5] |
| Recovery | 95.25% - 101.81% | RP-HPLC-UV[4][5] |
| Precision (%RSD) | < 3.45% | RP-HPLC-UV[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical results. Below are outlines of typical experimental protocols for GC and HPLC methods based on pharmacopeial guidelines and scientific literature.
Gas Chromatography (GC) Method for Propofol Impurities (Based on EP)
The European Pharmacopoeia outlines a gas chromatography method for the analysis of propofol and its related substances.[6] While specific validation data for this compound is not detailed in the public-facing monograph, the methodology provides a framework for its quantification.
-
Chromatographic System:
-
Column: Fused silica (B1680970) column (30 m x 0.32 mm) coated with polymethylphenylsiloxane (0.5 µm film thickness).
-
Carrier Gas: Helium at a flow rate of 1.7 mL/min.[6]
-
Injector: Split injection with a ratio of 1:5.[6]
-
Detector: Flame Ionization Detector (FID).
-
-
Sample Preparation:
-
Test Solution: Dissolve the propofol sample in methylene (B1212753) chloride.
-
Reference Solution: Prepare a solution of propofol CRS and relevant impurity reference standards (including this compound, if available) in methylene chloride.
-
-
System Suitability:
-
The European Pharmacopoeia specifies system suitability criteria, including resolution between critical peak pairs, to ensure the method's performance. For instance, a minimum resolution of 4.0 is required between the peaks for impurity J and propofol.[6] The relative retention time for impurity D (this compound) is approximately 2.5 with respect to propofol.[6]
-
-
Validation Parameters:
-
Specificity: Demonstrated by the separation of this compound from propofol and other known impurities.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determined by signal-to-noise ratios or other appropriate statistical methods.
-
Linearity: Assessed by analyzing a series of solutions of this compound at different concentrations.
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.
-
High-Performance Liquid Chromatography (HPLC) Method for Propofol Related Compounds (Based on USP)
The United States Pharmacopeia provides a detailed HPLC method for the determination of related compounds in propofol.
-
Chromatographic System:
-
Column: A suitable C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 85:15 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detector: UV detector at a wavelength of 270 nm.[4]
-
-
Sample Preparation:
-
Test Solution: Dissolve the propofol sample in the mobile phase.
-
Standard Solution: Prepare a solution of propofol CRS and any specified impurity reference standards in the mobile phase.
-
-
System Suitability:
-
The USP monograph specifies requirements for system suitability, such as tailing factor and relative standard deviation for replicate injections.
-
-
Validation Parameters:
-
The validation of the HPLC method follows the principles outlined in ICH Q2(R1) guidelines, encompassing specificity, linearity, range, accuracy, precision, LOD, and LOQ.[4]
-
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for determining this compound as an impurity in propofol, in accordance with pharmacopeial standards.
References
- 1. glppharmastandards.com [glppharmastandards.com]
- 2. This compound | C12H18O | CID 93189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. rjptonline.org [rjptonline.org]
- 6. drugfuture.com [drugfuture.com]
Safety Operating Guide
Safe Disposal of 2,5-Diisopropylphenol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2,5-Diisopropylphenol, a compound often used in pharmaceutical research and as an impurity standard for propofol (B549288).[1][2] Due to the limited specific disposal information for this compound, this procedure incorporates best practices from the disposal of its structural isomer, propofol (2,6-diisopropylphenol), to ensure a high standard of safety and environmental protection.[3][4][5]
Hazard Profile and Safety Precautions
This compound is classified as an irritant.[6] It can cause skin and serious eye irritation, and may cause respiratory irritation.[6][7] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Table 1: Hazard Information for this compound
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Skin Irritation, Category 2 | Warning | H315: Causes skin irritation |
| Eye Irritation, Category 2 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure, Category 3 | Warning | H335: May cause respiratory irritation |
Source: ChemicalBook Safety Data Sheet, PubChem[6][7]
Step-by-Step Disposal Protocol
This protocol is designed to minimize exposure risk and prevent environmental contamination.
1. Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Use safety glasses or goggles.
-
A lab coat is mandatory.
-
Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors or dust.
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular trash.[4][7] This can lead to environmental contamination as it is not readily biodegradable and is toxic to aquatic life.[4]
-
Designate a specific, clearly labeled hazardous waste container for this compound waste. The container should be made of a compatible material (e.g., glass or polyethylene).
-
Keep the waste container securely closed when not in use.
3. In-Lab Neutralization (for small residual amounts):
-
For trace amounts remaining in containers, rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol) is recommended. The solvent rinse should then be collected as hazardous waste.
-
While not standard for this compound, a method used for propofol to prevent diversion and environmental impact is the use of activated carbon pouches.[3][5] Small quantities of liquid waste can be added to these pouches, which absorb the chemical, rendering it non-retrievable. The pouch is then disposed of as solid hazardous waste.
4. Container Management:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent. Collect all rinsate as hazardous waste.
-
After decontamination, the container can be recycled or disposed of as non-hazardous waste. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[7]
5. Final Disposal:
-
All collected this compound waste, including contaminated materials and rinsates, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure the waste container is properly labeled with the chemical name and hazard information.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 2,5-diisopropyl phenol, 35946-91-9 [thegoodscentscompany.com]
- 2. Buy this compound | 35946-91-9 [smolecule.com]
- 3. aacnjournals.org [aacnjournals.org]
- 4. Propofol and Controlled Substance Waste Disposal Program | Stericycle [stericycle.com]
- 5. Propofol as a Drug of Diversion: Changing Disposal Practices to Reduce Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C12H18O | CID 93189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
Essential Safety and Logistical Information for Handling 2,5-Diisopropylphenol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemicals like 2,5-Diisopropylphenol. This guide provides immediate, procedural, and step-by-step information for the safe handling, operation, and disposal of this compound, establishing a foundation of trust and safety in your laboratory practices.
Chemical Safety Overview
This compound is classified as a hazardous substance requiring careful handling to prevent adverse health effects. The primary hazards associated with this chemical are skin irritation, serious eye irritation, and potential respiratory irritation.[1]
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with this compound. The following table outlines the recommended PPE for handling this compound.
| Body Part | Protection | Material/Type | Standard |
| Hands | Chemical Resistant Gloves | Nitrile or Neoprene | EN 374 |
| Eyes/Face | Safety Goggles/Face Shield | Tightly fitting with side-shields | EN 166 (EU) or NIOSH (US)[1] |
| Body | Protective Clothing | Lab coat, apron | Fire/flame resistant and impervious clothing[1] |
| Respiratory | Respirator (if necessary) | Full-face respirator with organic vapor cartridge | NIOSH approved |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational plan ensures consistent safety and minimizes the risk of exposure.
-
Preparation :
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Don all required PPE as outlined in the table above.
-
-
Handling :
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not inhale dust or vapors.
-
Use appropriate tools (spatulas, scoops) for handling the solid material to avoid generating dust.
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean the work area, decontaminating any surfaces that may have come into contact with the chemical.
-
Properly remove and dispose of contaminated PPE.
-
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this chemical is considered hazardous waste.[2][3]
Solid Waste Disposal
-
Contaminated PPE and Materials : Gloves, paper towels, and other lightly contaminated items should be placed in a designated, sealed container labeled as hazardous waste.[4]
-
Bulk Solid Chemical : Unwanted solid this compound should be collected in its original container or a suitable, clearly labeled hazardous waste container.[3][4]
Liquid Waste Disposal
-
Aqueous Solutions : Aqueous solutions containing this compound should be collected in a shatter-proof bottle, clearly labeled as hazardous aqueous waste.[3][4] Do not mix with other waste streams.[5]
-
Organic Solvent Solutions : If dissolved in a flammable solvent, collect in a designated solvent waste container. Keep chlorinated and non-chlorinated solvent waste separate.[5]
Logical Relationship for Waste Disposal
Caption: A decision tree outlining the proper disposal routes for different forms of this compound waste.
By adhering to these safety and logistical guidelines, you can significantly reduce the risks associated with handling this compound, fostering a safer and more productive research environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
